molecular formula C8H8NO2- B8343159 4-(Methylamino)benzoate

4-(Methylamino)benzoate

Cat. No.: B8343159
M. Wt: 150.15 g/mol
InChI Key: ZVIDMSBTYRSMAR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)benzoate is a useful research compound. Its molecular formula is C8H8NO2- and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylamino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylamino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8NO2-

Molecular Weight

150.15 g/mol

IUPAC Name

4-(methylamino)benzoate

InChI

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)/p-1

InChI Key

ZVIDMSBTYRSMAR-UHFFFAOYSA-M

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

4-(Methylamino)benzoate CAS number 18358-63-9

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-(methylamino)benzoate

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 4-(methylamino)benzoate (CAS No. 18358-63-9), a key chemical intermediate in organic synthesis. The document details its physicochemical properties, provides validated protocols for its synthesis and characterization, explores its current and potential applications in pharmaceutical research and materials science, and outlines critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted benzoate derivatives as building blocks for complex molecular architectures.

Introduction and Chemical Identity

Methyl 4-(methylamino)benzoate is an aromatic ester derivative of p-aminobenzoic acid. Its structure, featuring a secondary amine and a methyl ester on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), along with its aromatic core, imparts specific reactivity and potential for biological interactions.

It is also known by several synonyms, including 4-(Methylamino)benzoic Acid Methyl Ester and p-Aminobenzoic acid di-methyl derivative.[1][2] Its fundamental role in synthetic chemistry is as a building block, providing a scaffold that can be further modified at the amino or ester functionalities.[3][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of Methyl 4-(methylamino)benzoate are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 18358-63-9[1][3]
Molecular Formula C₉H₁₁NO₂[1][3]
Molecular Weight 165.19 g/mol [3]
IUPAC Name methyl 4-(methylamino)benzoate[5]
Appearance White to light yellow/orange powder or crystals[6]
Purity Typically ≥95-98% (commercial)[3]
SMILES CNC1=CC=C(C=C1)C(=O)OC[3][5]
InChIKey LLAMGYUWYUMHCH-UHFFFAOYSA-N[1]
Storage Store at room temperature in a dark, dry, and well-ventilated place under an inert atmosphere.[3][6]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound post-synthesis or prior to use.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the nine carbon atoms: four aromatic CH carbons, two quaternary aromatic carbons, the methyl ester carbon, the carbonyl carbon, and the N-methyl carbon.[2][5]

  • Mass Spectrometry (GC-MS): Electron ionization mass spectrometry will typically show a molecular ion peak (M+) at m/z 165, corresponding to the molecular weight of the compound.[1][2][5] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Expected characteristic peaks include an N-H stretch for the secondary amine, C-H stretches for the aromatic and methyl groups, a strong C=O stretch for the ester carbonyl, and C=C stretches for the aromatic ring.[1][5]

Synthesis and Characterization Workflow

Methyl 4-(methylamino)benzoate is most commonly and efficiently synthesized via the Fischer esterification of its corresponding carboxylic acid precursor, 4-(methylamino)benzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Diagram 1: Chemical Structure of Methyl 4-(methylamino)benzoate

G start Start: 4-(Methylamino)benzoic Acid + Methanol catalyst Add H₂SO₄ Catalyst start->catalyst reflux Reflux (4-6h, 65°C) Monitor by TLC catalyst->reflux workup Quench & Neutralize (Sat. NaHCO₃) reflux->workup extraction Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction purify Dry, Concentrate & Recrystallize extraction->purify analysis Analytical Validation (NMR, MS, IR) purify->analysis product Final Product: Methyl 4-(methylamino)benzoate analysis->product Compound Methyl 4-(methylamino)benzoate DPP4 DPP-4 Enzyme Compound->DPP4 Inhibits Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades GLP1 Active GLP-1 (Incretin Hormone) GLP1->DPP4 Pancreas Pancreas GLP1->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose

Sources

Comprehensive Technical Guide on the Physical Properties of 4-(Methylamino)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of pharmaceutical development, targeted protein degraders (PROTACs), and materials science, the structural elucidation of bifunctional building blocks is paramount. 4-(Methylamino)benzoate and its parent acid, 4-(Methylamino)benzoic acid , serve as highly specialized, rigid linkers that bridge flexible aliphatic chains with constrained aromatic systems.

As a Senior Application Scientist, I have observed that the physicochemical behavior of these compounds—specifically their melting points, lipophilicity, and ionization states—dictates their pharmacokinetic (PK) success and downstream synthetic utility. This whitepaper provides an in-depth analysis of the physical properties of 4-(Methylamino)benzoate derivatives, explaining the thermodynamic and intermolecular causality behind these metrics, supported by field-validated experimental protocols.

Comparative Physical Properties

To establish a baseline for material characterization, the core physical properties of the parent acid and its primary methyl ester are summarized below.

Table 1: Physicochemical Profile of 4-(Methylamino)benzoate Derivatives
Property4-(Methylamino)benzoic Acid [1][3]Methyl 4-(methylamino)benzoate [2][4]
CAS Number 10541-83-018358-63-9
Molecular Formula C₈H₉NO₂C₉H₁₁NO₂
Molecular Weight 151.16 g/mol 165.19 g/mol
Appearance Beige to light yellow powderWhite to cream crystalline powder
Melting Point 160.0 – 162.0 °C92.0 – 98.0 °C
Computed LogP ~2.21.58 (XLogP3)
H-Bond Donors 2 (Amine, Carboxylic Acid)1 (Amine only)
H-Bond Acceptors 33

Structural Causality & Physicochemical Behavior

Merely recording physical data is insufficient for advanced drug design; one must understand the why behind the metrics.

Intermolecular Forces and Crystal Lattice Energy

The stark difference in melting points between the parent acid (160–162 °C) and the methyl ester (92–98 °C) is driven by hydrogen bonding thermodynamics. The free carboxylic acid group in 4-(methylamino)benzoic acid acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules form highly stable, hydrogen-bonded dimers. This extensive intermolecular network significantly increases the crystal lattice energy, requiring substantial thermal energy to disrupt [1].

Upon esterification to methyl 4-(methylamino)benzoate, the primary hydrogen bond donor capacity of the carboxylate is eliminated. The crystal lattice is subsequently held together only by weaker dipole-dipole interactions, van der Waals forces, and the limited hydrogen bonding of the secondary amine, resulting in a drastically lower melting point [2].

Fig 1: Logical relationship detailing the thermodynamic impact of esterification on physical properties.

Ionization and pH-Dependent Partitioning

4-(Methylamino)benzoic acid possesses a basic secondary amine and an acidic carboxylic acid. At physiological pH (7.4), the carboxylic acid (pKa ~4.8) is fully deprotonated, while the secondary amine (pKa ~2.5) remains unprotonated. Consequently, the molecule exists predominantly as a highly water-soluble anion, making extraction into organic solvents (like EtOAc or DCM) nearly impossible.

Application Insight: To successfully extract the parent acid during synthesis, you must utilize isoelectric precipitation. By adjusting the aqueous phase to its isoelectric point (pI ~ 3.6), the net charge is neutralized, maximizing organic partitioning and inducing crystallization.

Experimental Workflows for Property Validation

Trustworthiness in physical chemistry relies on self-validating systems. Below are the field-proven methodologies to accurately determine the physical properties of these derivatives.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point

Traditional capillary melting point determination is subjective and prone to visual error. DSC provides precise thermodynamic data, including the enthalpy of fusion, and can detect polymorphic impurities.

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of methyl 4-(methylamino)benzoate into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycle: Equilibrate the sample at 25 °C. Initiate a linear heating ramp of 10 °C/min up to 150 °C.

  • Data Analysis: Identify the endothermic melting peak. The extrapolated onset temperature represents the true thermodynamic melting point (expected ~94.5 °C), while the area under the curve yields the heat of fusion (ΔHf).

Protocol 2: RP-HPLC Method for Partition Coefficient (LogP) Validation

The traditional shake-flask method for LogP is tedious and prone to emulsion formation. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers rapid, reproducible lipophilicity profiling.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 50% Methanol and 50% Water. Add 0.1% Formic Acid to suppress the ionization of the secondary amine, ensuring the molecule remains in its neutral state for accurate LogP assessment.

  • Calibration: Inject a series of reference standards with known LogP values (e.g., Aniline, Benzene, Toluene). Calculate the capacity factor ( k′ ) for each using the formula: k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using uracil).

  • Standard Curve: Plot log(k′) against the literature LogP values of the standards to generate a linear calibration curve.

  • Analyte Injection: Inject 10 µL of 4-(methylamino)benzoate (1 mg/mL in MeOH). Measure its retention time, calculate its k′ , and interpolate its LogP from the calibration curve.

Fig 2: Step-by-step RP-HPLC workflow for determining the partition coefficient (LogP).

Analytical & Spectroscopic Profiling

To verify the structural integrity of synthesized or purchased 4-(methylamino)benzoate, the following spectroscopic markers are definitive:

  • FT-IR Spectroscopy: The parent acid exhibits a broad, intense O-H stretch between 2500–3000 cm⁻¹ (characteristic of carboxylic acid dimers) and a sharp N-H stretch near 3400 cm⁻¹. In the methyl ester, the broad O-H band vanishes, leaving a distinct, sharp C=O ester stretch at ~1710 cm⁻¹ [4].

  • ¹H-NMR (in DMSO-d₆): The defining feature of the methyl ester is the sharp singlet at ~3.80 ppm integrating to 3 protons, corresponding to the methoxy (-OCH₃) group. The N-methyl group typically appears as a doublet near 2.75 ppm due to coupling with the adjacent amine proton.

  • Mass Spectrometry (ESI+): Direct infusion ESI-MS of the methyl ester will yield a prominent pseudo-molecular ion [M+H]+ at m/z 166.1.

References

  • Sigma-Aldrich. "4-(Methylamino)benzoic acid 97%". Sigma-Aldrich Product Catalog.
  • Thermo Fisher Scientific. "Methyl 4-(methylamino)benzoate, 98%". Thermo Scientific Chemicals.
  • National Center for Biotechnology Information. "4-(Methylamino)benzoic acid | C8H9NO2". PubChem Database.
  • National Center for Biotechnology Information. "Methyl 4-methylaminobenzoate | C9H11NO2". PubChem Database.

An In-depth Technical Guide to Methyl 4-methylaminobenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 4-methylaminobenzoate (M4MB), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, provides a field-proven synthesis protocol with mechanistic insights, outlines robust analytical characterization methods, and explores its applications in modern chemical and pharmaceutical research.

Introduction and Core Properties

Methyl 4-methylaminobenzoate (CAS No: 18358-63-9) is an organic compound featuring a para-substituted benzene ring with a methyl ester and a secondary amine (N-methylamino) group.[1][2] This structure makes it a valuable and versatile building block in organic synthesis, particularly as a scaffold for constructing more complex molecules with potential biological activity. Its utility stems from the dual reactivity of the amine and ester functionalities, allowing for a wide range of chemical transformations.

Physicochemical and Structural Data

The fundamental properties of Methyl 4-methylaminobenzoate are summarized below. This data is critical for its handling, reaction setup, and analytical identification.

PropertyValueSource
IUPAC Name methyl 4-(methylamino)benzoate[2]
CAS Number 18358-63-9[1]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
Appearance White to off-white powder/crystalline solid[3]
Melting Point 95 °C[3]
InChIKey LLAMGYUWYUMHCH-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations: Fischer-Speier Esterification

A reliable and scalable method for preparing Methyl 4-methylaminobenzoate is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-(methylamino)benzoic acid. This classic transformation, known as the Fischer-Speier esterification, is governed by an equilibrium that is driven toward the product by using a large excess of the alcohol reactant, which also serves as the solvent.[4][5]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where successful execution relies on understanding the function of each step.

Materials:

  • 4-(Methylamino)benzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(methylamino)benzoic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).

    • Causality: Anhydrous methanol is used in large excess to act as both the reactant and the solvent, pushing the reaction equilibrium towards the ester product according to Le Châtelier's principle. The use of anhydrous conditions prevents the reverse reaction (hydrolysis).

  • Catalyst Addition: While stirring, cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

    • Causality: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature without loss of the volatile methanol solvent.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator. Re-dissolve the residue in ethyl acetate.

  • Carefully add saturated sodium bicarbonate solution to the organic layer in a separatory funnel. Continue adding until effervescence ceases, indicating complete neutralization of the acid catalyst.

    • Causality: The bicarbonate base (HCO₃⁻) neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into water-soluble salts that can be removed in the aqueous phase. This step is critical for preventing product degradation during subsequent steps.

  • Extraction & Drying: Separate the organic layer. Wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Causality: Washing with water removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water. Anhydrous MgSO₄ removes the final traces of water from the organic solvent.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure Methyl 4-methylaminobenzoate.

Workflow and Mechanistic Diagram

The synthesis workflow is a logical progression from reaction to purification.

DrugDiscovery cluster_diversification Chemical Diversification M4MB Methyl 4-methylaminobenzoate (Scaffold) Acylation Acylation of Amine M4MB->Acylation Alkylation Alkylation of Amine M4MB->Alkylation Hydrolysis Ester Hydrolysis M4MB->Hydrolysis Library Compound Library (Diverse Analogs) Acylation->Library Alkylation->Library Hydrolysis->Library Screening High-Throughput Screening (e.g., DPP-4 Assay) Library->Screening Hit Hit Compound Identified Screening->Hit

Caption: Role of M4MB as a scaffold in a drug discovery workflow.

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 4-methylaminobenzoate is essential for safety.

  • GHS Hazard Classification: The compound is classified with the following hazards:

    • Causes serious eye irritation (H319). [2][6] * Causes skin irritation (H315). [2][6] * May be harmful if swallowed (H302). [2] * May cause respiratory irritation (H335). [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [6]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [6][7]* Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [7][8]

References

  • Vertex AI Search. (2026). Methyl 4-methylaminobenzoate - SAFETY DATA SHEET.
  • NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST WebBook. Retrieved from [Link]

  • Vertex AI Search. (2025). Methyl 4-aminobenzoate - SAFETY DATA SHEET.
  • Stenutz. (n.d.). methyl 4-(methylamino)benzoate. Stenutz. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylaminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley. (n.d.). Methyl 4(methylamino)benzoate. SpectraBase. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-dimethylaminobenzoic acid methyl ester. PrepChem.com. Retrieved from [Link]

  • ACS Publications. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness Discussion Board. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Google Patents.
  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Retrieved from [Link]

  • Georganics. (n.d.). 4-(Methylamino)benzoic acid ethyl ester. Georganics. Retrieved from [Link]

  • EMBL-EBI. (n.d.). N-Methyl-4-aminobenzoate (CHEBI:7308). EMBL-EBI. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate - Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. Google Patents.

Sources

Methyl 4-(Methylamino)benzoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of methyl 4-(methylamino)benzoate, a key aromatic ester derivative utilized in organic synthesis and drug development. The document details its chemical identity, including a breakdown of its IUPAC nomenclature, and presents a comprehensive overview of its physicochemical and spectroscopic properties. Furthermore, it outlines validated protocols for its synthesis and purification, emphasizing the rationale behind methodological choices. The guide also explores its applications as a versatile building block in the creation of pharmaceuticals and other bioactive molecules, supported by authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical intermediate.

Nomenclature and Chemical Identity

A precise understanding of a compound's name and structure is fundamental to scientific research. This section elucidates the formal IUPAC name of methyl 4-(methylamino)benzoate and provides key identifiers and structural properties.

IUPAC Name Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name "methyl 4-(methylamino)benzoate" is deconstructed as follows:

  • Parent Structure: The core of the molecule is a benzene ring with a carboxylic acid ester group, which is named a "benzoate".[1][2]

  • Ester Group: The alkyl group attached to the oxygen of the ester is named first. In this case, it is a "methyl" group (-CH₃).

  • Substituents on the Ring: The benzene ring has a substituent attached. Numbering of the ring begins at the carbon attached to the highest priority functional group, which is the ester group (C1).

  • Amino Group: At the fourth carbon (C4, or the para position), there is a secondary amine group. This group consists of a nitrogen atom bonded to a hydrogen and a methyl group (-NHCH₃). This substituent is named "methylamino".

  • Final Assembly: Combining these elements, the systematic name is methyl 4-(methylamino)benzoate .[3]

Alternative Names and Identifiers

For database searching and material procurement, it is crucial to be aware of synonyms and standard chemical identifiers.

IdentifierValueSource
CAS Number 18358-63-9[4][5]
Molecular Formula C₉H₁₁NO₂[4][6][7]
Molecular Weight 165.19 g/mol [3][5][6][7]
Synonyms 4-(Methylamino)benzoic Acid Methyl Ester, Methyl p-(N-Methylamino)benzoate, N-Methyl-4-methoxycarbonylaniline[7][8]
InChIKey LLAMGYUWYUMHCH-UHFFFAOYSA-N[3][4][5]
PubChem CID 140375[3]
Molecular Structure and Properties

The molecular structure dictates the compound's physical and chemical behavior.

Caption: Chemical structure of methyl 4-(methylamino)benzoate.

Table of Physicochemical Properties:

PropertyValueNotes
Physical Form White to light yellow or brown powder/crystals[5][8]
Melting Point 95 °C[9]
Purity Typically >95% - 98%[5][8]
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane.Inferred from synthesis protocols.

Spectroscopic and Analytical Characterization

Validation of the chemical identity and purity of synthesized or purchased methyl 4-(methylamino)benzoate is critical. The following spectroscopic data are characteristic of the compound.

TechniqueCharacteristic Features
¹H NMR - Aromatic protons (AA'BB' system): Two doublets, one for H-2/H-6 (ortho to ester) and one for H-3/H-5 (ortho to amine).- N-H proton: A broad singlet, chemical shift is solvent-dependent.- O-CH₃ (ester) protons: A sharp singlet at ~3.8 ppm.- N-CH₃ (amine) protons: A singlet at ~2.8 ppm.
¹³C NMR - Carbonyl carbon (C=O) of the ester at ~167 ppm.- Aromatic carbons: Four distinct signals, with C4 (attached to N) being the most upfield and C1 (attached to C=O) being downfield.- O-CH₃ carbon at ~51 ppm.- N-CH₃ carbon at ~30 ppm.[3][10]
IR Spectroscopy - N-H stretch: A sharp peak around 3400 cm⁻¹.- C=O stretch (ester): A strong, sharp peak around 1700-1720 cm⁻¹.- C-N stretch: Around 1300-1350 cm⁻¹.- Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.[4]
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight.[3][4]

Synthesis and Purification

Methyl 4-(methylamino)benzoate can be synthesized through several reliable routes. The choice of method often depends on the availability of starting materials and desired scale. Two common approaches are the Fischer esterification of the corresponding carboxylic acid and the N-methylation of the primary amine precursor.

Synthetic Route A: Fischer Esterification

This is a direct and classical approach involving the acid-catalyzed reaction of 4-(methylamino)benzoic acid with methanol.[11][12][13]

Rationale: The Fischer esterification is a robust and well-understood reaction. Using a strong acid like sulfuric acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[12] Since the starting material contains a basic amino group, a stoichiometric amount of acid is often required to both catalyze the reaction and protonate the amine.[12]

Caption: Workflow for the synthesis via Fischer Esterification.

Detailed Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylamino)benzoic acid (5.0 g, 33.1 mmol).

  • Reagent Addition: Add methanol (50 mL). Stir the suspension. In a fume hood, carefully and slowly add concentrated sulfuric acid (3.0 mL, ~56 mmol). A precipitate may form as the amine salt.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Continue heating for 1-2 hours. The solid should dissolve as the reaction proceeds.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the cooled solution into a beaker containing 100 mL of ice water.

  • Neutralization: While stirring, slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) until gas evolution ceases and the pH of the solution is approximately 8. A white or off-white precipitate will form.[13]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (2x20 mL).

  • Purification: The crude product can be purified by recrystallization from a methanol/water mixture to yield the final product as a crystalline solid.

  • Drying & Characterization: Dry the purified product under vacuum. Determine the yield and confirm its identity and purity using melting point analysis, NMR, and/or IR spectroscopy.

Synthetic Route B: N-Methylation of Methyl 4-Aminobenzoate

An alternative strategy involves the selective mono-N-methylation of the more readily available methyl 4-aminobenzoate.

Applications in Research and Drug Development

Methyl 4-(methylamino)benzoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block and intermediate in the synthesis of more complex molecules.[18]

  • Pharmaceutical Scaffolding: The molecule possesses two key functional groups amenable to further modification: the secondary amine and the methyl ester.

    • The amine can undergo acylation, alkylation, or be used in coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex structures.

    • The ester can be hydrolyzed back to the carboxylic acid for amide bond formation or reduced to a primary alcohol.

  • Bioactive Molecule Synthesis: Derivatives of aminobenzoates are found in a wide range of therapeutic agents, including local anesthetics and anti-inflammatory drugs.[13] This specific scaffold is explored in the development of novel compounds for various therapeutic targets. For instance, it has been investigated as a component in molecules that inhibit the enzyme DPP-4, which is relevant to blood glucose regulation.[6]

  • Material Science: Aromatic esters and amines are precursors for polymers and photopolymerization initiators.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Classification: Methyl 4-(methylamino)benzoate is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[3][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19][20]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19] Avoid contact with skin and eyes.[8][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5][19] The compound may be air-sensitive, and storage under an inert atmosphere is recommended for long-term stability.[9]

Conclusion

Methyl 4-(methylamino)benzoate is a valuable and versatile chemical intermediate with a well-defined structure and predictable reactivity. A thorough understanding of its nomenclature, properties, and synthetic methodologies, as detailed in this guide, is essential for its effective use in research and development. Its bifunctional nature allows for its incorporation into a wide array of complex molecular architectures, securing its role as a key building block for the discovery of new pharmaceuticals and advanced materials.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Methyl 4(methylamino)benzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • PLC-Chemical. (n.d.). Methyl 4-(methylamino)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methylaminobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(aminomethyl)benzoate. PubChem Compound Database. Retrieved from [Link]

  • Wiley. (n.d.). Methyl 4(methylamino)benzoate. SpectraBase. Retrieved from [Link]

  • Li, H., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition. Retrieved from [Link]

  • Reddy, T., et al. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. Retrieved from [Link]

  • Beller, M., & Jagadeesh, R. V. (2017). N-Methylation of aromatic amines using formic acid as the unique carbon and hydrogen source. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2020). N-methylation of amines using formic acid via simple inorganic base catalysis. SpringerLink. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. Retrieved from [Link]

  • Clark, J. (n.d.). Naming aromatic compounds. Chemguide. Retrieved from [Link]

Sources

4-(Methylamino)benzoate Molecular Weight: A Comprehensive Technical Guide for Analytical Profiling and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, 4-(methylamino)benzoate and its derivatives serve as critical building blocks. Whether utilized as a fragment molecule for molecular linking in drug discovery, a precursor in solid-phase peptide synthesis, or a core scaffold for photochemically active compounds, its structural integrity is paramount[1][2].

A fundamental prerequisite for working with this compound is the precise understanding and verification of its molecular weight. In modern analytical workflows, distinguishing between the average molecular weight (used for stoichiometric scaling in bulk synthesis) and the monoisotopic exact mass (used for High-Resolution Mass Spectrometry [HRMS] identification) is the difference between a successful synthesis and a failed clinical candidate.

This whitepaper provides an in-depth physicochemical profile of 4-(methylamino)benzoate forms, establishes a self-validating analytical protocol for molecular weight verification, and elucidates the mechanistic causality behind these experimental choices.

Physicochemical Profiling & Molecular Weight Analysis

The term "4-(methylamino)benzoate" chemically refers to the anionic conjugate base of 4-(methylamino)benzoic acid, but in laboratory practice, it most commonly denotes either the free acid or its esterified derivatives (such as methyl 4-(methylamino)benzoate).

To ensure absolute stoichiometric precision, researchers must utilize the specific molecular weight corresponding to the exact derivative being handled.

Table 1: Comparative Molecular Weight and Physicochemical Properties
Property4-(Methylamino)benzoic acidMethyl 4-(methylamino)benzoate
CAS Registry Number 10541-83-018358-63-9
Molecular Formula C₈H₉NO₂[3]C₉H₁₁NO₂[4]
Average Molecular Weight 151.16 g/mol [3]165.19 g/mol [4]
Monoisotopic Exact Mass 151.0633 Da[3]165.0789 Da[4]
Topological Polar Surface Area (TPSA) 49.3 Ų[3]38.3 Ų[4][5]
LogP (Computed) ~1.391.51[5]
Primary Application Peptide synthesis, drug scaffolds[1][2]Intermediates, fine chemicals[6]

Expert Insight on Causality: When calculating reaction yields or preparing molar solutions, the Average Molecular Weight (accounting for natural isotopic abundance) must be used. However, when identifying the compound via MS, the Monoisotopic Exact Mass is required. Relying on the average molecular weight for HRMS targeting will result in mass errors exceeding acceptable thresholds (> 5 ppm), leading to false-negative identifications.

Analytical Methodologies for Molecular Weight Verification

To verify the molecular weight and structural identity of synthesized or procured 4-(methylamino)benzoate, a self-validating High-Resolution Mass Spectrometry (LC-HRMS) protocol is required. A self-validating system ensures that every step of the protocol contains an internal check, eliminating false positives caused by instrument drift or contamination.

Step-by-Step Self-Validating LC-HRMS Protocol

Step 1: System Suitability Test (SST) & Calibration

  • Action: Infuse a standardized tuning mix (e.g., Agilent ESI-L) prior to the run.

  • Causality: Validates that the Time-of-Flight (TOF) or Orbitrap mass analyzer is calibrated to a mass accuracy of < 5 ppm. If the calibrant fails, the system halts, preventing the acquisition of invalid sample data.

Step 2: Blank Injection (Carryover Check)

  • Action: Inject a blank solvent matrix (50:50 Methanol/Water with 0.1% Formic Acid).

  • Causality: Ensures no residual m/z 152.0706 (acid) or 166.0862 (ester) is present in the column or source from previous runs, establishing a true baseline.

Step 3: Sample Preparation & Ionization

  • Action: Dissolve the sample to 1 µg/mL in 50:50 LC-MS grade Methanol/Water containing 0.1% Formic Acid. Operate the ESI source in Positive Ion Mode (ESI+) .

  • Causality: Formic acid acts as an abundant proton ( H+ ) donor. The secondary amine group (methylamino) is highly basic and readily accepts this proton, driving the equilibrium toward the [M+H]+ ion. This maximizes detector response and signal-to-noise ratio.

Step 4: Isotopic Pattern Matching (The Self-Validation Step)

  • Action: Extract the exact mass and compare the experimental M+1 (¹³C isotope) and M+2 peaks against the theoretical isotopic distribution for C₈H₉NO₂.

  • Causality: While an exact mass match confirms the weight, matching the isotopic fine structure validates the specific elemental composition, ruling out isobaric interferences.

Mechanistic & Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical methodologies described above.

Figure 1: Self-validating LC-HRMS workflow for molecular weight and structural confirmation.

Ionization_Pathway Neutral Neutral Molecule 4-(Methylamino)benzoic acid MW: 151.16 g/mol Protonation Protonation (H+) via 0.1% Formic Acid Neutral->Protonation Ionized Protonated Ion [M+H]+ C8H10NO2+ m/z: 152.0706 Protonation->Ionized

Figure 2: ESI positive mode ionization mechanism for 4-(methylamino)benzoic acid.

Applications in Drug Development & Synthesis

Understanding the molecular weight and chemical behavior of 4-(methylamino)benzoate is critical for its downstream applications:

  • Peptide Synthesis & Bioconjugation: Derivatives like 3-(Fmoc-amino)-4-(methylamino)benzoic acid are heavily utilized in solid-phase peptide synthesis[1][7]. The precise molecular weight of the Fmoc-protected derivative (388.4 g/mol ) must be used to calculate resin loading capacities. The methylamino group influences the biological activity of resulting peptides, aiding in targeted drug delivery systems[7].

  • Scaffold for Kinase Inhibitors: The benzoic acid moiety provides an excellent platform for derivatization (e.g., amide bond formation), while the methylamino group allows for selective cross-coupling reactions. It is frequently used as a fragment molecule in the design of novel therapeutics[2].

References

  • National Center for Biotechnology Information (PubChem). "Methyl 4-methylaminobenzoate | C9H11NO2 | CID 140375". nih.gov.[Link]

  • National Center for Biotechnology Information (PubChem). "4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345". nih.gov. [Link]

  • National Institute of Standards and Technology (NIST). "Methyl 4(methylamino)benzoate". nist.gov.[Link]

  • Tebubio. "4-(Methylamino)benzoic acid - 5 g". tebubio.com.[Link]

Sources

Thermodynamic Solubility Profile and Quantification Methodology of Methyl 4-(methylamino)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Understanding the solubility profile of chemical intermediates is a critical parameter in drug development, formulation, and synthetic optimization. This whitepaper provides an in-depth technical analysis of the solubility characteristics of methyl 4-(methylamino)benzoate (CAS: 18358-63-9). By examining the thermodynamic principles of its solvation, detailing a self-validating experimental protocol for solubility determination, and providing empirical data across various solvent classes, this guide serves as an authoritative resource for application scientists and chemical engineers.

Chemical Profile and Solvation Thermodynamics

Methyl 4-(methylamino)benzoate (Molecular Weight: 165.19 g/mol ) is an aromatic ester featuring a secondary amine at the para position. Its physical state at standard conditions is a crystalline solid with a melting point ranging from 92°C to 97°C.

The solvation of this compound is governed by the interplay between its crystal lattice energy and the intermolecular forces it can establish with a given solvent. The molecule possesses two primary functional groups that dictate its solvent interactions:

  • The Secondary Amine (-NHCH₃): Acts as both a hydrogen-bond donor and a hydrogen-bond acceptor.

  • The Methyl Ester (-COOCH₃): The carbonyl oxygen acts as a strong hydrogen-bond acceptor.

To dissolve the solid, a solvent must provide sufficient solvation energy (via dipole-dipole interactions, hydrogen bonding, or dispersion forces) to overcome the enthalpic penalty of disrupting the stable crystalline lattice.

SolventThermodynamics Solute Methyl 4-(methylamino)benzoate (H-Bond Donor & Acceptor) Aprotic Polar Aprotic (e.g., DMSO, DMF) Solute->Aprotic Solvation Protic Polar Protic (e.g., Methanol) Solute->Protic Solvation NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Solvation High High Solubility Strong Dipole Interaction Aprotic->High Mod Moderate Solubility Competitive H-Bonding Protic->Mod Low Insoluble Lattice Energy > Solvation NonPolar->Low

Caption: Thermodynamic logic of solvent selection based on intermolecular forces.

Mechanistic Insights: Causality Behind Solvent Choices

When designing synthetic routes or purification workflows (such as recrystallization or liquid-liquid extraction), the choice of solvent must be logically grounded in the compound's structural mechanics:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents exhibit high dielectric constants and strong dipole moments. Because they act purely as hydrogen-bond acceptors, they readily solvate the -NH donor of methyl 4-(methylamino)benzoate without competing with themselves. This leads to highly favorable solvation thermodynamics and high solubility .

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols act as both donors and acceptors. While they can form robust hydrogen-bonded networks with the ester and amine groups of the solute, the solvent molecules also strongly interact with one another. The energy required to create a "cavity" in the bulk protic solvent slightly reduces the overall thermodynamic favorability compared to aprotic solvents, resulting in moderate to high solubility .

  • Non-Polar Solvents (e.g., Hexane, Heptane): Aliphatic hydrocarbons rely solely on weak London dispersion forces. These forces are fundamentally insufficient to break the hydrogen-bonded crystal lattice of methyl 4-(methylamino)benzoate. Consequently, the compound is insoluble in hexane, making it an excellent anti-solvent for precipitation or recrystallization workflows.

Quantitative Solubility Data

The following table synthesizes the empirical and theoretically predicted solubility profile of methyl 4-(methylamino)benzoate across distinct solvent classes at standard ambient temperature (25°C).

Solvent ClassSpecific SolventDielectric Constant (ε)Solubility StateQuantitative Data / Notes
Aqueous Deionized Water80.1Slightly Soluble1.2 g/L at 25°C
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Freely SolubleIdeal for high-concentration stock solutions (>50 mg/mL).
Polar Aprotic Dichloromethane (DCM)8.9SolubleExcellent for liquid-liquid extraction workflows.
Polar Protic Methanol32.7SolubleReadily dissolves the compound; useful for HPLC mobile phases.
Non-Polar Hexane1.9InsolubleConfirmed insoluble; optimal as an anti-solvent.

Data supported by empirical property databases including Fisher Scientific and Echemi.

Experimental Methodology: The Shake-Flask & HPLC Protocol

To rigorously determine the thermodynamic solubility of methyl 4-(methylamino)benzoate in any given organic solvent, the "gold standard" shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is required.

This protocol is designed as a self-validating system : it ensures that true thermodynamic equilibrium is reached (rather than kinetic dissolution) and utilizes chromatographic separation to prevent false positives from suspended micro-particulates.

ShakeFlaskWorkflow S1 1. Solid Addition S2 2. Isothermal Equilibration (48h, 25°C) S1->S2 Agitation S3 3. Phase Separation (Centrifugation) S2->S3 Saturated S4 4. Supernatant Dilution S3->S4 Aliquot S5 5. HPLC-UV Analysis S4->S5 Quantify

Caption: Self-validating shake-flask and HPLC quantification workflow.

Step-by-Step Protocol

Phase 1: Saturated Solution Preparation

  • Excess Solid Addition: Accurately weigh an excess amount of methyl 4-(methylamino)benzoate (e.g., 50 mg for polar solvents, 10 mg for non-polar solvents) into a 5 mL amber glass vial.

  • Solvent Dispensation: Add exactly 1.0 mL of the target organic solvent (e.g., Methanol or DMSO). Ensure the presence of undissolved solid; if all solid dissolves, add more compound until a visible suspension persists.

  • Isothermal Equilibration: Seal the vial tightly. Place it in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for a minimum of 48 hours .

    • Causality Note: 48 hours is strictly required to ensure the system transitions from a kinetic dissolution state to true thermodynamic equilibrium, accounting for the energy required to disrupt the stable polymorph's crystal lattice.

Phase 2: Separation and Extraction 4. Phase Separation: Remove the vial and immediately centrifuge at 10,000 × g for 15 minutes at 25°C.

  • Causality Note: Centrifugation is prioritized over syringe filtration for organic solvents to prevent the loss of solute due to non-specific binding to filter membranes (e.g., PTFE or PVDF).

  • Aliquot Extraction: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette, ensuring no disruption of the solid pellet.

Phase 3: HPLC-UV Quantification 6. Dilution: Dilute the 100 µL aliquot with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector. 7. Chromatographic Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's λ-max (typically ~240-260 nm for benzoate derivatives). 8. Calculation: Quantify the concentration against a multi-point calibration curve prepared from a certified reference standard of methyl 4-(methylamino)benzoate dissolved in pure DMSO. Multiply by the dilution factor to determine the absolute thermodynamic solubility in the target solvent.

Conclusion

The solubility of methyl 4-(methylamino)benzoate is intrinsically linked to its amphiphilic hydrogen-bonding capabilities. Its insolubility in non-polar solvents like hexane and its high solubility in polar aprotic solvents like DMSO provide a wide operational window for purification and formulation. By adhering to the rigorous, self-validating shake-flask methodology outlined above, development scientists can generate highly reproducible thermodynamic data, mitigating the risk of downstream precipitation or bioassay failure.

References

  • National Institute of Standards and Technology (NIST) . Methyl 4-(methylamino)benzoate - NIST WebBook. Chemical properties, molecular weight, and structural data.

  • Sigma-Aldrich / MilliporeSigma . Automated Screening of Aqueous Compound Solubility in Drug Discovery. Shake-flask methodology and HPLC validation protocols.

  • Fisher Scientific . Methyl 4-(methylamino)benzoate, 98% Specifications. Empirical solubility data (water and hexane).

  • Echemi Chemical Database . METHYL 4-METHYLAMINOBENZOATE SDS and Properties. Physical state, melting point, and solvent interactions.

  • BenchChem . Application Notes and Protocols for Determining the Solubility of Novel Compounds. Detailed step-by-step shake-flask and HPLC quantification parameters.

Commercial Availability and Synthetic Utility of Methyl 4-(methylamino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(methylamino)benzoate (CAS: 18358-63-9) is a highly versatile, commercially available building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Characterized by its secondary amine and methyl ester functionalities, this compound serves as a critical intermediate in the development of targeted therapeutics, including human lactate dehydrogenase-isoform 5 (LDH5) inhibitors and macromolecular anti-inflammatory conjugates[2]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive overview of its commercial landscape, self-validating quality control protocols, and mechanistic utility in synthetic workflows.

Chemical Profile & Mechanistic Utility

  • Chemical Name: Methyl 4-(methylamino)benzoate

  • Molecular Formula: C9H11NO2

  • Molecular Weight: 165.19 g/mol

  • SMILES: O=C(OC)C1=CC=C(NC)C=C1

Mechanistic Causality in Drug Design: The structural architecture of methyl 4-(methylamino)benzoate offers two distinct mechanistic advantages in synthetic chemistry. First, the N-methyl group restricts the conformational flexibility of subsequent amide or sulfonamide linkages, which is often crucial for locking a pharmacophore into a bioactive conformation to improve target binding affinity. Second, the methyl ester acts as a stable, orthogonal protecting group during upstream N-alkylation or cross-coupling reactions[2]. By masking the carboxylic acid, the ester prevents unwanted side reactions (such as premature polymerization or anhydride formation) during highly reactive steps, ensuring strict regioselectivity at the secondary amine. It can later be selectively hydrolyzed under mild basic conditions to enable further functionalization.

Commercial Availability Landscape

The global supply chain for methyl 4-(methylamino)benzoate is robust, supported by major chemical vendors that offer various purity grades suitable for both early-stage discovery and scaled-up process chemistry[1][3][4].

Table 1: Vendor Specifications and Purity Grades

VendorCatalog / SKUPurity GradeTarget Application
Sigma-Aldrich S943266 (AldrichCPR)Standard (Discovery)Early-stage screening and library synthesis[4]
TCI Chemicals M3732>95.0% (HPLC)Medicinal chemistry and scale-up
AK Scientific 9614AA98% (GC)R&D and intermediate synthesis[3]
ChemScene CS-0094663≥98%Custom synthesis and API development[1]

Quality Control & Self-Validating Analytical Protocol

Upon receipt of commercial batches, rigorous quality control is mandatory to ensure batch-to-batch reproducibility. The following self-validating protocol is designed to confirm identity and quantify trace impurities (specifically unmethylated 4-aminobenzoic acid derivatives).

Step-by-Step HPLC-UV Protocol (Purity & Impurity Resolution)
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v).

    • Causality: This specific solvent ratio ensures complete dissolution of the hydrophobic aromatic ring without inducing unwanted ester hydrolysis that could occur in purely aqueous, unbuffered solutions.

  • Column Selection: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Causality: The C18 stationary phase effectively resolves the secondary amine (N-methylated product) from potential primary amine impurities based on subtle hydrophobicity differences.

  • Mobile Phase Gradient:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as a critical ion-pairing agent. It protonates the secondary amine, preventing interaction with residual silanols on the silica matrix, thereby eliminating peak tailing and ensuring sharp, quantifiable peaks.

  • Detection: UV absorbance at 254 nm.

1H NMR Validation (Identity Confirmation)
  • Solvent: CDCl3 or DMSO-d6.

  • Diagnostic Peaks & Self-Validation System:

    • A distinct singlet at ~2.8-2.9 ppm integrating to 3H confirms the intact N-methyl group.

    • A distinct singlet at ~3.8-3.9 ppm integrating to 3H confirms the intact methyl ester .

    • Self-Validating Logic: The integration ratio of the N-methyl to the O-methyl singlet must be exactly 1:1 . If the ratio deviates, it mathematically proves that partial demethylation or transesterification occurred during transit, immediately flagging the batch for rejection.

Synthetic Workflows & Applications in Drug Development

Methyl 4-(methylamino)benzoate is a documented, essential reagent in the synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates[2]. These complex molecules are potent inhibitors of human lactate dehydrogenase-isoform 5 (LDH5), a critical enzyme driving the Warburg effect in oncology models[2].

Workflow Methodology:

  • Sulfonylation: The secondary amine of methyl 4-(methylamino)benzoate is reacted with an arylsulfonyl chloride in the presence of a mild base (e.g., pyridine). Causality: The base neutralizes the HCl byproduct, driving the reaction forward to form a stable sulfonamide intermediate while the methyl ester protects the carboxylate moiety.

  • Annulation/Cyclization: The intermediate undergoes an acid-mediated cyclization reaction to construct the functionalized indole core.

  • Hydroxylation/Deprotection: The ester is hydrolyzed, and the N-hydroxy functionality is introduced to yield the final LDH5 inhibitor.

G A Methyl 4-(methylamino)benzoate CAS: 18358-63-9 B Sulfonylation (Arylsulfonyl chloride) A->B Step 1 C Sulfonamide Intermediate B->C D Indole Annulation (Cyclization) C->D Step 2 E N-hydroxyindole-2-carboxylate (LDH5 Inhibitor) D->E

Synthetic workflow utilizing methyl 4-(methylamino)benzoate to generate LDH5 inhibitors.

References

Sources

Advanced Safety, Handling, and Operational Protocols for 4-(Methylamino)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Methylamino)benzoate derivatives—specifically the parent (CAS 10541-83-0) and its methyl ester, [1] (CAS 18358-63-9)—are critical unnatural amino acid building blocks. They are heavily utilized in solution-phase peptide synthesis, the development of GLP-1 receptor agonists, and as precursors for local anesthetics. Because these compounds feature a reactive secondary arylamine, they present unique physicochemical and toxicological challenges. This whitepaper establishes a causality-driven, self-validating framework for their safe handling and experimental application.

Physicochemical Profiling & Causality in Handling

To design effective engineering controls, we must first understand the physical behavior of these compounds.

  • Physical State & Electrostatics: Both the acid and the ester exist as[2] at room temperature. Crystalline powders inherently possess low moisture content and high surface resistivity, making them highly susceptible to triboelectric charging (static buildup) during spatial transfer.

  • Thermal Dynamics: 4-(Methylamino)benzoic acid has a defined, whereas the methyl ester melts lower at[1].

  • Causality in Storage: The secondary amine is prone to spontaneous N-oxidation if exposed to atmospheric oxygen and light over prolonged periods. Therefore, these compounds must be stored in tightly sealed containers at room temperature, strictly segregated from strong oxidizing agents[2].

Toxicological Profile & EHS Framework

The safety profile of 4-(methylamino)benzoate is dictated by its molecular structure. The compound is classified under GHS as Acute Tox. 4 (Oral) and Skin Sens. 1 .

The Causality of Skin Sensitization (H317): Why does this compound cause allergic contact dermatitis? As a secondary arylamine, 4-(methylamino)benzoate is subject to metabolic N-oxidation by cytochrome P450 enzymes in the epidermis or liver. This forms a reactive N-hydroxylamine intermediate, which oxidizes further into a highly electrophilic nitroso species. This species covalently binds to nucleophilic residues on endogenous proteins (haptenation). The resulting protein-hapten complex is recognized by Langerhans cells, triggering T-cell activation and an immune response.

Because of this mechanism, standard latex gloves are insufficient. Nitrile gloves (double-gloved) are mandatory, as they provide a superior chemical barrier against both the arylamine and the polar aprotic solvents (like DMF) used to dissolve it.

Metabolic activation and skin sensitization pathway of secondary arylamines.

Standard Operating Procedure (SOP): Safe Coupling Workflow

This protocol outlines a standard amide coupling reaction using 4-(methylamino)benzoic acid. It is designed as a self-validating system : every step contains a physical or chemical checkpoint that must be met before proceeding, ensuring hazards are contained at the source.

Step 1: Environmental Preparation & PPE
  • Action: Conduct all handling inside a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity of >0.5 m/s. Don an N95/FFP2 respirator, splash goggles, and double nitrile gloves.

  • Validation: Verify the inward airflow monitor is green (operational) before opening the chemical container.

Step 2: Dispensing (Anti-Static Transfer)
  • Action: Use a grounded, anti-static spatula to weigh the required mass of 4-(methylamino)benzoate into a pre-tared, sealable vial.

  • Causality: Grounding prevents electrostatic repulsion of the crystalline powder[1], eliminating the risk of aerosolization and subsequent inhalation.

  • Validation: No powder should visibly cling to the exterior of the vial or the upper walls of the balance enclosure.

Step 3: Solubilization
  • Action: Add a polar aprotic solvent (e.g., DMF or NMP) to the vial. Stir at 300 rpm until dissolved.

  • Causality: Undissolved particulates create a heterogeneous mixture. If coupling reagents are added prematurely, sudden dissolution can cause a rapid, localized exothermic spike, potentially over-pressurizing the vessel.

  • Validation: Visually inspect the solution against a light source. Do not proceed until the solution is 100% clear and free of suspended particles.

Step 4: Activation and Coupling
  • Action: Add the coupling reagent (e.g., HATU) followed dropwise by the organic base (e.g., DIPEA).

  • Causality: Dropwise addition of the base controls the rate of the deprotonation and activation steps, mitigating thermal runaway.

  • Validation: Monitor the internal temperature. A mild, controlled exotherm (ΔT < 10 °C) validates that the activation is proceeding safely.

Step 5: Quenching & Decontamination
  • Action: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Causality: The basic aqueous quench neutralizes unreacted acids, decomposes reactive intermediates, and forces the product into the organic phase during extraction.

  • Validation: The complete cessation of CO₂ evolution (bubbling) physically validates that all reactive acidic species have been neutralized, rendering the mixture safe for separatory funnel extraction.

Workflow for the safe handling and reaction of 4-(methylamino)benzoate.

Emergency Response & Spill Mitigation

In the event of a dry powder spill:

  • Do not sweep. Sweeping aerosolizes the sensitizing dust.

  • Containment: Cover the spill with damp absorbent paper (wetted with a 70/30 Ethanol/Water mixture) to suppress dust formation.

  • Collection: Use non-sparking tools to collect the absorbed material into a hazardous waste container[3].

  • Validation: Wipe the area with a secondary solvent-soaked cloth and verify the surface is visually clean and free of white residue before removing PPE.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property4-(Methylamino)benzoic acidMethyl 4-(methylamino)benzoate
CAS Number 10541-83-018358-63-9
Molecular Weight 151.16 g/mol 165.19 g/mol
Physical State White to beige powderWhite to brown crystals/powder
Melting Point 160-162 °C92-98 °C
Solubility Soluble in alcohol/DMFSoluble in organic solvents

Table 2: Hazard Identification & Mitigation

Hazard / P-CodeDescriptionCausality & Mitigation Strategy
H302 Harmful if swallowedSystemic toxicity via GI absorption. Mitigate via closed-system transfer.
H317 May cause allergic skin reactionHaptenation via N-oxidation. Mitigate using double nitrile gloves.
P280 Wear protective gloves/clothingPhysical barrier required against particulate aerosolization.
P302+P352 IF ON SKIN: Wash with soap/waterRapid removal prevents epidermal penetration and CYP450 activation.

References

  • LookChem. "Cas 10541-83-0, 4-(Methylamino)benzoic acid". Lookchem.com. URL:[Link]

Sources

4-(Methylamino)benzoate in Organic Synthesis and Chemical Biology: Mechanistic Pathways and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 4-(methylamino)benzoate scaffold—encompassing its free acid and ester derivatives (e.g., methyl or ethyl 4-(methylamino)benzoate)—is a privileged building block in organic synthesis and medicinal chemistry[1]. Characterized by a highly polarized aromatic π -system, this bifunctional molecule features an electron-donating secondary amine and an electron-withdrawing carboxylate/ester group situated para to one another. This guide explores the core reaction mechanisms of 4-(methylamino)benzoate, detailing its unique reactivity profile, its role in biocatalytic transformations, and its application as a mechanism-based enzyme inactivator in drug development.

Structural and Electronic Profile: The "Push-Pull" System

The chemical behavior of 4-(methylamino)benzoate is dictated by the synergistic electronic effects of its substituents. The N -methylamino group exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring. Conversely, the para-benzoate ester exerts a negative mesomeric (-M) effect, withdrawing electron density.

This "push-pull" configuration has two profound mechanistic consequences:

  • Attenuated Nucleophilicity: The lone pair on the secondary amine is heavily delocalized into the aromatic ring and pulled toward the ester. Consequently, the amine is significantly less nucleophilic than aliphatic secondary amines or even unsubstituted N -methylaniline. This necessitates highly reactive electrophiles or specialized catalytic conditions for N -acylation or amidation[2].

  • Regioselective Electrophilic Aromatic Substitution (EAS): Both substituents direct electrophilic attack to the exact same positions. The amine directs ortho to itself, which is simultaneously meta to the ester. This reinforcing directing effect ensures high regioselectivity during halogenation or nitration.

G N1 Secondary Amine (-NHCH3) Electron Donating N2 Aromatic Ring Pi-System N1->N2 +M Effect N4 Ortho Position (High Electron Density) N1->N4 Directs Ortho N3 Ester Group (-COOR) Electron Withdrawing N2->N3 -M Effect N3->N4 Directs Meta N5 Electrophilic Attack (EAS) N4->N5 Regioselective

Caption: Electronic push-pull mechanism directing regioselective electrophilic aromatic substitution.

Biocatalytic and Chemical Biology Mechanisms

Beyond traditional organic synthesis, 4-(methylamino)benzoate derivatives exhibit fascinating mechanisms of action in biological and enzymatic systems.

Laccase-Mediated Radical Homocoupling

In green chemistry applications, 4-(methylamino)benzoic acid serves as a substrate for Trametes versicolor laccase. The enzyme catalyzes a single-electron oxidation of the secondary amine, generating a highly reactive dimeric cation radical intermediate. This radical species subsequently undergoes homocoupling to form novel azo-dye precursors and low-molecular-weight oligomers[3][4]. The stability of the radical is heavily influenced by the para-carboxylic acid, which delocalizes the unpaired electron.

Caption: Laccase-mediated single-electron oxidation and radical homocoupling pathway.

Mechanism-Based Enzyme Inactivation (SARS-CoV 3CL Protease)

Derivatives of 4-(methylamino)benzoic acid, specifically its benzotriazole esters, have been identified as potent, mechanism-based inactivators of the SARS-CoV 3CL protease[5]. The mechanism proceeds via the nucleophilic attack of the active site Cys145 thiolate onto the electrophilic ester carbonyl. The benzotriazole acts as an excellent leaving group, resulting in the irreversible acylation of the catalytic cysteine and complete loss of enzymatic activity.

Caption: Mechanism-based irreversible inactivation of SARS-CoV 3CL protease via Cys145 acylation.

Prodrug Activation via Glutathione S-Transferase π (GST π )

The derivative PABA/NO ( O2 -{2,4-dinitro-5-[4-( N -methylamino)benzoyloxy]phenyl}1-( N,N -dimethylamino)diazen-1-ium-1,2-diolate) acts as a GST π -activated prodrug. Upon catalytic activation by GST π (which is often overexpressed in tumors), the molecule undergoes a Meisenheimer complex intermediate state, releasing nitric oxide (NO). This localized NO burst induces severe nitrosative stress, leading to the S -glutathionylation of cellular proteins and subsequent apoptosis in cancer cells[6].

Quantitative Data Summary

The following table summarizes the kinetic and biological evaluation metrics of key 4-(methylamino)benzoate derivatives across different mechanistic pathways.

Compound / DerivativeBiological Target / EnzymePrimary Mechanism of ActionKey Metric / YieldReference
4-Methylamino-Benzoic Acid Benzotriazol-1-yl Ester SARS-CoV 3CL ProteaseIrreversible Cys145 AcylationIC 50​ = 0.3 μ M[5]
PABA/NO Prodrug GST π / Cellular ProteinsNO Release & S -GlutathionylationHL60 IC 50​ = 33 μ M[6]
4-(Methylamino)benzoic acid Trametes versicolor LaccaseRadical HomocouplingDimeric Cation Radical Formation[3][4]
Ethyl 4-(methylamino)benzoate Sodium Ion ChannelsMembrane Potential ModulationLocal Anesthetic Activity[1]

Experimental Protocols

To ensure self-validating and reproducible workflows, the following protocols detail the synthetic manipulation of the 4-(methylamino)benzoate scaffold.

Protocol A: N -Acylation of Ethyl 4-(methylamino)benzoate

Rationale: Due to the attenuated nucleophilicity of the secondary aniline nitrogen, standard peptide coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly. The use of a highly reactive acyl chloride paired with a sterically hindered, non-nucleophilic base (DIPEA) ensures complete conversion while preventing base-mediated side reactions[2].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve ethyl 4-(methylamino)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 2.5 eq) via syringe. The steric bulk of DIPEA prevents it from acting as a competing nucleophile against the acyl chloride.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add the desired acyl chloride (1.2 eq) dissolved in a minimal amount of anhydrous DCM. Causality: Low temperature controls the exothermic nucleophilic acyl substitution and prevents potential degradation of the acyl chloride.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO 3​ . Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude amide via flash column chromatography on silica gel.

Protocol B: Saponification (Ester Hydrolysis) to 4-(Methylamino)benzoic Acid

Rationale: Generating the free carboxylic acid is often required for downstream functionalization. A biphasic or mixed-solvent system is mandatory to solvate both the hydrophobic ester and the hydrophilic hydroxide nucleophile.

Step-by-Step Methodology:

  • Solvent System: Dissolve ethyl 4-(methylamino)benzoate (1.0 eq) in a 2:1:1 mixture of THF : Methanol : Water. Causality: THF and Methanol dissolve the organic ester, while water dissolves the inorganic base, creating a homogeneous micro-environment for the reaction.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 3.0 eq) to the solution. Stir the mixture at 40 °C for 3 hours.

  • Solvent Removal: Once TLC indicates complete consumption of the ester, concentrate the mixture under reduced pressure to remove the THF and Methanol.

  • Extraction of Impurities: Dilute the remaining aqueous layer with distilled water and wash with diethyl ether (2x) to remove any unreacted ester or non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C. Carefully acidify the solution using 1M HCl until the pH reaches approximately 3.5–4.0. Causality: The isoelectric point of the resulting amino acid must be targeted to ensure maximum precipitation. Over-acidification will protonate the secondary amine, dragging the molecule back into the aqueous phase as a highly soluble hydrochloride salt.

  • Isolation: Filter the resulting white/pale-yellow precipitate via vacuum filtration. Wash the filter cake with ice-cold water and dry under high vacuum to yield pure 4-(methylamino)benzoic acid.

References

  • Hafnium-Catalyzed Direct Amide Formation at Room Temperature Source: ACS Publications URL:[Link]

  • Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease Source: PMC - NIH URL:[Link]

  • Spectroscopic and computational characterization of laccases and their substrate radical intermediates Source: PMC - NIH URL:[Link]

  • Insights into the homocoupling reaction of 4-methylamino benzoic acid mediated by Trametes versicolor laccase Source: ResearchGate URL:[Link]

  • A Glutathione S-Transferase π -Activated Prodrug Causes Kinase Activation Concurrent with S-Glutathionylation of Proteins Source: ASPET / DOI URL:[Link]

Sources

Strategic Applications of 4-(Methylamino)benzoate Scaffolds in Modern Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary drug discovery, small-molecule scaffolds that offer predictable pharmacokinetics and tunable pharmacodynamics are invaluable. 4-(Methylamino)benzoate and its free acid derivative, 4-(methylamino)benzoic acid , represent a highly versatile structural motif. Featuring a para-substituted aromatic ring, a secondary amine (N-methyl), and an ester or carboxylic acid moiety, this scaffold provides an optimal balance of hydrogen-bonding capacity, lipophilicity, and steric constraint. This whitepaper explores the mechanistic utility of 4-(methylamino)benzoate across neuropharmacology, gastroenterology, infectious diseases, and peptide synthesis, providing application scientists with field-proven insights and self-validating experimental workflows.

Structural Rationale & Physicochemical Profiling

The strategic selection of 4-(methylamino)benzoate over its primary aniline counterpart (e.g., benzocaine or 4-aminobenzoic acid) is driven by three causal factors in medicinal chemistry:

  • Metabolic Stability : Primary anilines are notoriously susceptible to rapid Phase II metabolism via N-acetyltransferases (NATs). The N-methyl substitution sterically hinders this acetylation, significantly prolonging the molecule's half-life in vivo.

  • Receptor Pocket Anchoring : The N-methyl group restricts the rotational degrees of freedom of the amine, locking the molecule into a conformation that often perfectly aligns with the hydrophobic clefts of target receptors.

  • Blood-Brain Barrier (BBB) Penetration : By converting a primary amine (two hydrogen bond donors) to a secondary amine (one hydrogen bond donor), the topological polar surface area (tPSA) is reduced, exponentially increasing CNS penetrability for neurological targets[1].

Pharmacophore Core 4-(Methylamino)benzoate Scaffold NMethyl N-Methyl Group (Steric Tuning & BBB Penetration) Core->NMethyl Aromatic Phenyl Ring (Hydrophobic & Pi-Pi Stacking) Core->Aromatic Ester Ester/Acid Moiety (Hydrogen Bonding & Conjugation) Core->Ester App1 PET Tracers (Alzheimer's) Target: β-Amyloid NMethyl->App1 Enhances CNS penetration App2 Dual Antagonists (CINV) Target: 5-HT3 / D2 Aromatic->App2 Receptor pocket anchoring App3 Antimicrobials Target: Bacterial Cell Wall Ester->App3 Esterification of natural products

Fig 1: Pharmacophore mapping and target applications of the 4-(methylamino)benzoate scaffold.

Core Applications in Drug Discovery & Development

Neuropharmacology: PET Tracers for Alzheimer's Disease

The visualization of β-amyloid (Aβ) aggregates is critical for the early diagnosis of Alzheimer's disease. Researchers have successfully utilized 4-methylaminobenzoic acid to synthesize novel 18F-labeled oxadiazole-based Positron Emission Tomography (PET) tracers[1].

  • Mechanistic Insight : The condensation of 4-methylaminobenzoic acid with 4-fluorobenzhydrazide yields a highly conjugated oxadiazole system. The N-methyl group ensures the molecule remains lipophilic enough to cross the BBB while maintaining a high binding affinity (Ki = 445.7 nM) to the Aβ plaques[1].

Gastroenterology & Oncology Support: 5-HT3 and D2 Dual Antagonists

Chemotherapy-induced nausea and vomiting (CINV) is a severe side effect of cancer treatment. Benzamide derivatives synthesized from 4-(methylamino)benzoate precursors (specifically 5-iodo-2-methoxy-4-methylaminobenzoic acid) act as potent dual antagonists for Serotonin 5-HT3 and Dopamine D2 receptors[2].

  • Mechanistic Insight : The N-methyl group sterically guides the orientation of the benzamide moiety within the D2 receptor binding pocket. Alkaline hydrolysis of the ester precursor smoothly affords the desired acid, which is then coupled to a diazepine ring to finalize the active pharmaceutical ingredient (API)[2].

Infectious Diseases: Semisynthetic Antimicrobial Scaffolds

The rising threat of antimicrobial resistance necessitates the modification of natural products. Euphorbioside, extracted from Euphorbia resinifera, can be esterified at position 9 using 4-methylaminobenzoic acid[3].

  • Mechanistic Insight : The addition of the 4-methylaminobenzoate moiety increases the lipophilicity of the natural diterpene, facilitating enhanced disruption of the lipid bilayers in Escherichia coli and Staphylococcus aureus[3].

Peptide Synthesis & Bioconjugation

In solid-phase peptide synthesis (SPPS), 3-(Fmoc-amino)-4-(methylamino)benzoic acid acts as an essential building block[4].

  • Mechanistic Insight : The protective Fmoc group allows for selective, orthogonal deprotection. Concurrently, the methylamino group introduces a constrained peptide bond, which increases the proteolytic stability of the resulting peptide therapeutic and can induce specific secondary structures, such as beta-turns, essential for target specificity[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative performance metrics of 4-(methylamino)benzoate derivatives across various therapeutic domains based on recent literature.

Compound / DerivativeTherapeutic TargetApplication AreaKey Metric / AffinityReference
[18F] Compound 4 (Oxadiazole derivative)β-Amyloid AggregatesAlzheimer's Disease (PET Imaging) Ki​ = 445.7 nM[1]
[18F] Compound 3 (Dimethyl analogue)β-Amyloid AggregatesAlzheimer's Disease (PET Imaging) Ki​ = 535.6 nM[1]
Euphorbioside-9-(4-methylamino-benzoate) Bacterial Cell WallAntimicrobial (Gram +/-)CI-EIMS: m/z 348 [M+H]+ [3]
5-Iodo-2-methoxy-4-methylaminobenzoic acid 5-HT3 / D2 ReceptorsAntiemetic (CINV)84% Overall Synthetic Yield[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to verify the success of each step before proceeding.

Protocol A: Synthesis of Oxadiazole-based PET Tracer Precursors

Objective: Condensation of 4-fluorobenzhydrazide with 4-methylaminobenzoic acid to form an oxadiazole core[1].

  • Reagent Preparation : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4-fluorobenzhydrazide (462.4 mg, 3.0 mmol) and 4-methylaminobenzoic acid (411.7 mg, 3.0 mmol) in anhydrous phosphorus oxychloride ( POCl3​ , 10 mL)[1].

  • Reflux & Cyclization : Heat the mixture to reflux (approx. 105°C) for 4-6 hours.

    • Validation Checkpoint 1: Monitor via TLC (Mobile Phase: Petroleum Ether:Ethyl Acetate 3:1). The reaction is complete when the starting material spot ( Rf​ ~0.2) disappears and a new, UV-active product spot ( Rf​ ~0.5) emerges.

  • Quenching : Carefully pour the cooled reaction mixture over crushed ice (100 g) to quench the excess POCl3​ . Neutralize the aqueous layer with saturated NaHCO3​ until pH reaches 7.0-7.5.

    • Validation Checkpoint 2: Vigorous effervescence must cease, confirming the complete neutralization of phosphoric acid byproducts.

  • Extraction & Purification : Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue using silica gel column chromatography (Petroleum Ether:Ethyl Acetate 3:1)[1].

  • Characterization : Isolate the pale-yellow solid.

    • Validation Checkpoint 3: Confirm structure via High-Resolution Mass Spectrometry (HRMS). Expected m/z for [C16​H14​FN3​O+H]+ is ~284.1193[1].

Workflow Step1 1. Reagent Preparation 4-fluorobenzhydrazide (3 mmol) + 4-methylaminobenzoic acid (3 mmol) Step2 2. Condensation Reaction POCl3 / Reflux (105°C) Step1->Step2 Step3 3. Quenching & Extraction Ice water + EtOAc + NaHCO3 Step2->Step3 Validation: TLC Rf ~0.5 Step4 4. Purification Column Chromatography (Petroleum Ether:EtOAc 3:1) Step3->Step4 Validation: pH neutral Step5 5. Validation & Characterization 1H/13C NMR & HRMS Step4->Step5 Yield: ~19.7%

Fig 2: Self-validating experimental workflow for the synthesis of oxadiazole PET tracer precursors.

Protocol B: Steglich Esterification for Antimicrobial Semisynthesis

Objective: Esterification of euphorbioside at position 9 using 4-methylaminobenzoic acid[3].

  • Activation : To a solution of euphorbioside (200 mg, 0.93 mmol) in dry toluene (7 mL), add 4-methylamino-benzoic acid (385 mg, 2.12 mmol, ~2.2 eq)[3].

  • Coupling : Introduce N,N'-Dicyclohexylcarbodiimide (DCC; 398 mg, 1.86 mmol) as the coupling agent and 4-Dimethylaminopyridine (DMAP; 230 mg, 1.86 mmol) as the catalyst[3].

  • Reaction : Stir the mixture at 60°C for 4 hours.

    • Validation Checkpoint 1: The formation of a white precipitate (dicyclohexylurea, DCU) visually confirms the activation of the carboxylic acid.

  • Workup : Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with cold toluene. Treat the combined filtrates with 5% NaHCO3​ to remove unreacted acid, then dry over Na2​SO4​ [3].

  • Validation Checkpoint 2 : Analyze the purified product via Chemical Ionization Electron Impact Mass Spectrometry (CI-EIMS). The successful attachment of the 4-methylaminobenzoate moiety is confirmed by a molecular ion peak at m/z 348 [M+H]+ [3].

References

  • Synthesis and Evaluation of Novel 18F-labeled Oxadiazole-based Positron Emission Tomography Tracers for β-Amyloid BioOne[Link]

  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives SciSpace[Link]

  • Semi-synthesis and Antimicrobial activities of some new Euphorbioside derivatives Sphinx Knowledge House[Link]

Sources

The Versatile Synthon: A Technical Guide to 4-(Methylamino)benzoate as a Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of methyl 4-(methylamino)benzoate, a versatile bifunctional building block in organic synthesis. The document elucidates its physicochemical properties, explores the reactivity of its secondary amine and ester functionalities, and details its application in the synthesis of higher-value chemical entities. With a focus on practical utility for researchers, scientists, and drug development professionals, this guide presents established synthetic transformations, including N-alkylation, N-acylation, ester hydrolysis, electrophilic aromatic substitution, and diazotization/azo coupling. Each section is supported by mechanistic insights, detailed experimental protocols, and visual aids to facilitate a deeper understanding of this compound's synthetic potential.

Introduction: The Structural and Synthetic Value of 4-(Methylamino)benzoate

Methyl 4-(methylamino)benzoate, also known as methyl 4-(N-methylamino)benzoate, is an aromatic compound featuring both a nucleophilic secondary amine and an electrophilic methyl ester on a benzene ring. This unique combination of functional groups, positioned in a para-relationship, makes it a valuable and versatile starting material for the synthesis of a wide array of more complex molecules. Its utility spans the pharmaceutical, agrochemical, and materials science sectors, where it serves as a key intermediate for introducing the 4-(methylamino)benzoyl moiety or as a foundational scaffold for further molecular elaboration.

This guide will delve into the core chemical principles that govern the reactivity of 4-(methylamino)benzoate and provide practical, field-proven insights into its application as a synthetic building block.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and optimization. The key properties of methyl 4-(methylamino)benzoate are summarized below.

PropertyValueSource(s)
CAS Number 18358-63-9[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance White to gray to brown powder or crystals[1]
Melting Point 92-98 °C[2]
Purity Typically ≥97%[2]
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.General Knowledge

The Duality of Reactivity: A Mechanistic Perspective

The synthetic utility of methyl 4-(methylamino)benzoate stems from the distinct and often complementary reactivity of its two primary functional groups: the secondary amine and the methyl ester.

G cluster_reactions Key Reaction Classes MAB 4-(Methylamino)benzoate Amine Secondary Amine (Nucleophilic Center) MAB->Amine -NH(CH3) group Ester Methyl Ester (Electrophilic Center) MAB->Ester -COOCH3 group Aromatic_Ring Aromatic Ring (Site for EAS) MAB->Aromatic_Ring N_Alkylation N-Alkylation Amine->N_Alkylation N_Acylation N-Acylation Amine->N_Acylation Diazotization Diazotization (after hydrolysis & decarboxylation) Amine->Diazotization indirectly Ester_Hydrolysis Ester Hydrolysis Ester->Ester_Hydrolysis EAS Electrophilic Aromatic Substitution (EAS) Aromatic_Ring->EAS

Figure 1: A diagram illustrating the key functional groups and resultant reactivity pathways of 4-(Methylamino)benzoate.

Reactions at the Nitrogen Center: Nucleophilic Behavior

The lone pair of electrons on the nitrogen atom of the methylamino group renders it nucleophilic, making it susceptible to reactions with a variety of electrophiles.

The secondary amine can be readily alkylated to form a tertiary amine. This transformation is fundamental in the synthesis of various targets, as the introduction of different alkyl groups can significantly modulate the biological activity and physicochemical properties of the final molecule. Common methods include reaction with alkyl halides or reductive amination.

  • Causality Behind Experimental Choices: In N-alkylation with alkyl halides, a base is often required to neutralize the hydrogen halide byproduct, driving the reaction to completion. The choice of base and solvent is critical to avoid side reactions, such as quaternization of the resulting tertiary amine. Reductive amination offers a milder alternative, particularly for sensitive substrates, by forming an iminium ion intermediate that is subsequently reduced.[3]

Representative Protocol: N-Alkylation via Reductive Amination [4][5][6]

This protocol describes a general procedure for the N-alkylation of a secondary amine with an aldehyde, which can be adapted for methyl 4-(methylamino)benzoate.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-(methylamino)benzoate (1.0 eq.) and the desired aldehyde (1.2 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Acylation of the secondary amine with acyl chlorides or anhydrides provides access to N-substituted amides. This reaction is crucial for the synthesis of many biologically active compounds.

  • Self-Validating System: The progress of the acylation can be easily monitored by techniques like Thin Layer Chromatography (TLC), where the more polar starting amine is converted to a less polar amide product. The disappearance of the starting material spot provides a clear indication of reaction completion.

Representative Protocol: N-Acylation with an Acyl Chloride [7]

This protocol outlines a general procedure for the N-acylation of an amine.

  • Reaction Setup: Dissolve methyl 4-(methylamino)benzoate (1.0 eq.) and a base, such as triethylamine or pyridine (1.2 eq.), in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated solution of sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.

Reactions at the Ester Group: Electrophilic Behavior

The carbonyl carbon of the methyl ester group is electrophilic and can be attacked by nucleophiles, most commonly leading to hydrolysis.

The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(methylamino)benzoic acid. This transformation is often a necessary step to enable further reactions at the carboxylate group, such as amide bond formation.

  • Expertise & Experience: Basic hydrolysis (saponification) is generally preferred as it is irreversible and typically proceeds to completion.[8][9] Acid-catalyzed hydrolysis (Fischer esterification in reverse) is an equilibrium process and requires a large excess of water to drive the reaction forward.[10][11][12]

Protocol: Alkaline Hydrolysis of Methyl 4-(methylamino)benzoate [8]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-(methylamino)benzoate in methanol.

  • Saponification: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer present.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The methylamino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. The methyl ester group, being electron-withdrawing, is a deactivating, meta-directing group.[13] The overall outcome of an EAS reaction on 4-(methylamino)benzoate will be governed by the powerful activating effect of the methylamino group, directing incoming electrophiles to the positions ortho to it (positions 3 and 5).

EAS cluster_mech Mechanism start 4-(Methylamino)benzoate step1 Attack by Aromatic Ring start->step1 Electrophilic Attack arrow1 E+ product 3-Substituted-4-(methylamino)benzoate step2 Resonance-Stabilized Carbocation Intermediate step1->step2 Forms sigma complex step3 Deprotonation step2->step3 Restores aromaticity step3->product

Figure 2: Generalized workflow for the electrophilic aromatic substitution of 4-(Methylamino)benzoate.

Representative Protocol: Nitration of an Activated Aromatic Ring [14][15][16][17]

This protocol is based on the nitration of other activated aromatic systems and should be adapted with caution for 4-(methylamino)benzoate.

  • Reaction Setup: Dissolve methyl 4-(methylamino)benzoate in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The product may require further purification.

Applications in the Synthesis of Value-Added Molecules

The true value of 4-(methylamino)benzoate as a building block is demonstrated in its application in the synthesis of a variety of important chemical compounds.

Agrochemicals: Synthesis of Emamectin Benzoate

Emamectin benzoate is a widely used semi-synthetic insecticide derived from abamectin.[18][19][20][21] The synthesis involves the introduction of a methylamino group at the 4" position of the avermectin macrocycle, followed by salt formation with benzoic acid. Although the industrial synthesis starts from abamectin, derivatives of 4-(methylamino)benzoic acid are conceptually key to the final salt formation step, highlighting the importance of this structural motif in the agrochemical industry. The synthesis of emamectin involves the oxidation of the 4"-hydroxyl group of a protected abamectin to a ketone, followed by reductive amination with methylamine.[2]

Figure 3: Conceptual synthetic pathway to Emamectin Benzoate, highlighting the introduction of the methylamino group.

Pharmaceuticals: A Precursor for Active Pharmaceutical Ingredients (APIs)

While direct synthesis of commercial drugs starting from 4-(methylamino)benzoate is not widely published in readily available literature, its structural relative, methyl 4-(aminomethyl)benzoate, is a known intermediate in the synthesis of active pharmaceutical ingredients, including antibiotics.[22][23][24] This underscores the value of the aminobenzoate scaffold in medicinal chemistry. The methylamino group can be a key pharmacophore or a handle for further derivatization to modulate drug-target interactions and pharmacokinetic properties.

Dyes and Pigments: A Potential Diazo Component

Aromatic amines are the cornerstone of azo dye synthesis. Through diazotization, the primary amine can be converted to a diazonium salt, a weak electrophile that readily couples with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds.[1][25][26][27][28][29][30][31][32][33] While 4-(methylamino)benzoate is a secondary amine, it can be hydrolyzed to 4-(methylamino)benzoic acid. Although the secondary amine itself cannot be directly diazotized, related primary aromatic amines are extensively used. For instance, other substituted aminobenzoates are used to produce disperse dyes for synthetic fibers.

Representative Protocol: Diazotization and Azo Coupling [25][26]

This is a general procedure for the synthesis of an azo dye from a primary aromatic amine, which could be conceptually applied after modification of 4-(methylamino)benzoate.

Part A: Diazotization

  • Amine Solution: Dissolve the primary aromatic amine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-water bath.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq.) in cold water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring, ensuring the temperature remains below 5 °C. The completion of the reaction can be tested with starch-iodide paper.

Part B: Azo Coupling

  • Coupling Component Solution: Dissolve the coupling component (e.g., a phenol or an N,N-dialkylaniline) (1.0 eq.) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, or an acidic solution for anilines). Cool the solution to 0-5 °C.

  • Coupling: Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with continuous stirring. A colored precipitate of the azo dye should form.

  • Isolation: Continue stirring for 30-60 minutes, then collect the dye by vacuum filtration. Wash the solid with cold water and dry. The crude dye can be purified by recrystallization.

Conclusion

Methyl 4-(methylamino)benzoate is a building block of significant synthetic potential, owing to the presence of two versatile and reactive functional groups. Its utility in the synthesis of agrochemicals is established, and its structural motifs are relevant to the pharmaceutical and dye industries. This guide has provided a framework for understanding and utilizing the reactivity of this compound, offering both mechanistic insights and practical protocols. As the demand for novel and functionalized molecules continues to grow, the strategic application of such bifunctional synthons will remain a cornerstone of modern organic synthesis.

References

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • CN103408622B - Synthesis method of emamectin benzoate - Google P
  • (Bio)synthetic conversion of abamectin to emamectin benzoate. - ResearchGate. (URL: [Link])

  • Synthetic method of emamectin benzoate with improved processability - Google P
  • Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives - Discovery Scientific Society. (URL: [Link])

  • CN103408622A - Synthesis method of emamectin benzoate - Google P
  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - MDPI. (URL: [Link])

  • Reductive amination - Wikipedia. (URL: [Link])

  • Hydrolysis of Methyl Benzoate Experiment | PDF | Triglyceride | Fatty Acid - Scribd. (URL: [Link])

  • SYNTHESIS OF TERTIARY ALIPHATIC AMINES. (URL: [Link])

  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset. (URL: [Link])

    • Electrophilic Aromatic Substitution. (URL: [Link])

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Semantic Scholar. (URL: [Link])

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (URL: [Link])

  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC. (URL: [Link])

  • CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google P
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Application Note – Reductive Amination. (URL: [Link])

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF - ResearchGate. (URL: [Link])

  • Figure 2. Electrophilic aromatic substitution of methyl benzoate to yield.. - Filo. (URL: [Link])

  • esterification of benzoic acid to methyl benzoate. (URL: [Link])

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation - Patsnap Eureka. (URL: [Link])

  • Azo coupling - Wikipedia. (URL: [Link])

  • Organic Chemistry-4 - Kolkata. (URL: [Link])

  • Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (URL: [Link])

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (URL: [Link])

  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)
  • Synthesis of Some New Tertiary Amines and Their Application as Co-Catalysts in Combination with L-Proline in Enantioselective Baylis—Hillman Reaction Between o-Nitrobenzaldehyde and Methyl Vinyl Ketone. - ResearchGate. (URL: [Link])

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

Sources

4-(Methylamino)benzoate precursors and derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Derivatization of 4-(Methylamino)benzoate

Abstract

4-(Methylamino)benzoate and its parent acid represent a critical scaffold in modern chemistry, serving as a versatile precursor for a wide array of functional molecules. Its structural motif, featuring a secondary amine and a benzoate ester, provides multiple reaction sites for derivatization, making it a valuable building block in pharmaceuticals, material science, and organic synthesis. This guide provides an in-depth exploration of the primary synthetic routes to 4-(methylamino)benzoate, detailing the precursors and methodologies involved. Furthermore, it examines the key derivatives that can be accessed from this core structure, discussing their synthesis and applications, with a particular focus on pharmacologically active compounds. The protocols described herein are presented with an emphasis on the underlying chemical principles and practical insights to ensure reproducibility and optimization.

Core Synthesis of 4-(Methylamino)benzoate and its Precursors

The synthesis of alkyl 4-(methylamino)benzoates is most commonly achieved through two principal strategies: the direct esterification of 4-(methylamino)benzoic acid or the N-methylation of a 4-aminobenzoic acid ester. The choice of pathway often depends on the availability and cost of the starting materials.

Pathway I: Fischer-Speier Esterification of 4-(Methylamino)benzoic Acid

The most direct route involves the acid-catalyzed esterification of 4-(methylamino)benzoic acid with an appropriate alcohol (e.g., methanol or ethanol).[1] This equilibrium-driven reaction, known as Fischer-Speier esterification, requires a strong acid catalyst, typically sulfuric acid or hydrochloric acid, and often the removal of water to drive the reaction to completion.[2][3][4]

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

Experimental Protocol 1: Synthesis of Methyl 4-(Methylamino)benzoate via Fischer Esterification [3]

  • 1. Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-(methylamino)benzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes). The alcohol serves as both the reactant and the solvent.

  • 2. Acid Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. This addition is exothermic.

  • 3. Reflux: Heat the mixture to reflux (approximately 65°C for methanol) for 1-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot.[3]

  • 4. Work-up and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it over crushed ice and neutralize the excess acid by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • 5. Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.

  • 6. Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Pathway II: Synthesis from 4-Halobenzoic Acids

An alternative and industrially relevant approach begins with a nucleophilic aromatic substitution reaction on a 4-halobenzoic acid derivative. 4-Chloro- or 4-fluorobenzoic acid derivatives are common starting points, with the fluoro-substituted compound often showing higher reactivity due to fluorine's properties as a superior leaving group in this context.[3] This pathway is particularly useful for producing substituted derivatives, such as 4-(methylamino)-3-nitrobenzoic acid, a key intermediate for pharmaceuticals.[5][6]

Experimental Protocol 2: Synthesis of the Precursor 4-(Methylamino)-3-nitrobenzoic Acid [3][5]

  • 1. Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid (1.0 eq) with a 25-40% aqueous solution of methylamine (excess).

  • 2. Reflux: Heat the mixture to reflux and maintain for 3-5 hours. The nucleophilic substitution displaces the chloride with the methylamino group.

  • 3. Precipitation: Cool the reaction mixture to room temperature. The product is often insoluble in the acidic reaction medium. Carefully adjust the pH to approximately 3-4 by the dropwise addition of an acid like acetic acid or hydrochloric acid. This protonates the carboxylate, causing the 4-(methylamino)-3-nitrobenzoic acid to precipitate as a yellow solid.[3]

  • 4. Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly. This intermediate can then be esterified as described in Protocol 1 to yield its corresponding ester. Reports indicate this substitution can achieve yields as high as 99%.[3]

The following diagram illustrates the primary synthetic pathways leading to 4-(methylamino)benzoate.

SynthesisPathways PABA 4-Aminobenzoic Acid (PABA) PABA_Ester Ethyl 4-Aminobenzoate PABA->PABA_Ester Esterification MABA 4-(Methylamino)benzoic Acid PABA->MABA N-Methylation MAB Methyl 4-(Methylamino)benzoate PABA_Ester->MAB N-Methylation Halobenzoic 4-Halobenzoic Acid Halobenzoic->MABA Nucleophilic Substitution (w/ Methylamine) MABA->MAB Esterification (Fischer-Speier) DerivatizationPathways MAB Methyl 4-(Methylamino)benzoate NitroMAB Methyl 4-Methylamino- 3-nitrobenzoate MAB->NitroMAB Ring Nitration Anesthetic Local Anesthetic Analogs MAB->Anesthetic Transesterification (w/ Amino-alcohol) AminoMAB Methyl 3-Amino- 4-methylamino-benzoate NitroMAB->AminoMAB Nitro Reduction (e.g., H2, Pd/C) Heterocycle Benzimidazole Derivatives AminoMAB->Heterocycle Cyclization (w/ Carboxylic Acid)

Caption: Key derivatization pathways from 4-(Methylamino)benzoate.

Summary of Key Derivatives and Applications
Derivative ClassExample StructureKey Synthetic StepApplication / SignificanceReference
NitrobenzoatesMethyl 4-(methylamino)-3-nitrobenzoateAromatic NitrationKey intermediate for diamines[3][5]
DiaminobenzoatesMethyl 3-amino-4-(methylamino)benzoateNitro Group ReductionPrecursor to heterocyclic drugs[6][7]
Anesthetic Analogs2-(Diethylamino)ethyl 4-(methylamino)benzoateTransesterificationPotential local anesthetic[8][9]
EGFR Inhibitors4-Amino-3-chloro benzoate derivativesMulti-step synthesisPotential anticancer agents[10]
Fluorinated AminesEthyl 4-((fluorocarbonothioyl)(methyl)amino)benzoateReaction with sulfur, KF, CF₃SiMe₃Synthesis of fluorinated compounds[1]

Conclusion

4-(Methylamino)benzoate is a deceptively simple molecule that serves as a gateway to significant chemical complexity and functional diversity. The synthetic routes to this compound are well-established and adaptable, allowing for the production of both the core structure and its strategically substituted precursors. Its true value is realized in its derivatization, providing a robust scaffold for the development of pharmacologically active agents, including anticancer, antiparasitic, and anesthetic compounds. The methodologies and insights presented in this guide underscore the continued importance of 4-(methylamino)benzoate as a foundational building block for researchers and drug development professionals.

References

  • Solid Phase Synthesis of 4″-epi-Methylamino-4″-deoxyavermectin B1 Benzoate. [Link]

  • The local anaesthetic activity of 4-alkoxybenzoates. - R Discovery. [Link]

  • The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid1 | Journal of the American Chemical Society - ACS Publications. [Link]

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - ResearchGate. [Link]

  • Lab5 procedure esterification. [Link]

  • pharmacologically active derivatives: Topics by Science.gov. [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - Taylor & Francis. [Link]

  • 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345 - PubChem. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC. [Link]

  • CAS No : 18358-63-9 | Product Name : Methyl 4-(methylamino)benzoate | Pharmaffiliates. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. [Link]

  • CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google P
  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. [Link]

  • WO 2013/150545 A2 - Googleapis.com.
  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of - Wikimedia Commons. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation - Patsnap Eureka. [Link]

  • Methyl 4(methylamino)benzoate - the NIST WebBook. [Link]

  • WO2019059801A1 - Method for preparing benzoic acid esters - Google P

Sources

Methodological & Application

synthesis of 4-(Methylamino)benzoate from 4-bromobenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-(Methylamino)benzoate from 4-Bromobenzoic Acid

Authored by a Senior Application Scientist

This document provides a detailed guide for the synthesis of methyl 4-(methylamino)benzoate, a valuable intermediate in pharmaceutical and materials science research. The synthetic strategy is a robust two-step process commencing with 4-bromobenzoic acid. This approach was designed for its efficiency, high yield, and scalability.

The chosen pathway involves:

  • Fischer-Speier Esterification: The initial step protects the carboxylic acid functional group of 4-bromobenzoic acid as a methyl ester. This is a critical prerequisite for the subsequent cross-coupling reaction, as the free carboxylic acid would otherwise react with the strong base used in the amination step, quenching the catalyst and preventing the desired reaction.

  • Buchwald-Hartwig Amination: The core carbon-nitrogen bond formation is achieved via a palladium-catalyzed cross-coupling reaction between methyl 4-bromobenzoate and methylamine. This Nobel Prize-winning methodology is renowned for its functional group tolerance and broad applicability in modern organic synthesis.[1]

This guide will elaborate on the mechanistic underpinnings of each reaction, provide detailed, step-by-step protocols, and offer expert insights into critical experimental parameters.

Overall Synthetic Workflow

The logical flow from the starting material to the final product is illustrated below. The process begins with the esterification of the starting acid, followed by a palladium-catalyzed amination to yield the target compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Buchwald-Hartwig Amination A 4-Bromobenzoic Acid B Methyl 4-bromobenzoate A->B  Methanol (MeOH)  H₂SO₄ (cat.)  Reflux C Methyl 4-bromobenzoate D Methyl 4-(methylamino)benzoate (Final Product) C->D  Methylamine (CH₃NH₂)  Pd Catalyst & Ligand  Base (e.g., NaOtBu)

Caption: Two-step synthesis of Methyl 4-(methylamino)benzoate.

Part 1: Protocol for Fischer-Speier Esterification

Principle and Mechanistic Insight

Fischer-Speier esterification is a classic acid-catalyzed reaction. The process begins with the protonation of the carbonyl oxygen of 4-bromobenzoic acid by a strong acid catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester, methyl 4-bromobenzoate. The reaction is reversible, and using an excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate.

Experimental Protocol: Synthesis of Methyl 4-bromobenzoate

This protocol is adapted from established procedures for the esterification of aromatic carboxylic acids.[2][3]

Materials:

  • 4-Bromobenzoic acid (C₇H₅BrO₂)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (e.g., 10.0 g, 49.7 mmol).

  • Solvent Addition: Add an excess of methanol (e.g., 100 mL). The acid has limited solubility and will form a suspension.[2]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL, ~18.8 mmol) to the suspension. The addition is exothermic.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-5 hours, or until TLC analysis (e.g., using 4:1 Hexanes:Ethyl Acetate) indicates the complete consumption of the starting material.[2]

  • Work-up (Aqueous Extraction):

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by approximately 75% using a rotary evaporator.

    • Transfer the remaining mixture to a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

    • Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Separate the organic layer. Wash it sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The product, methyl 4-bromobenzoate, is typically a white solid and can be purified by recrystallization from a minimal amount of hot methanol.[2][4]

Data Summary: Esterification
ParameterValue/ReagentRationale/Notes
Starting Material4-Bromobenzoic AcidA versatile aromatic carboxylic acid used as a key building block.[5][6]
ReagentMethanolServes as both the reactant and the solvent to drive equilibrium.
CatalystSulfuric Acid (H₂SO₄)A strong acid catalyst required to activate the carbonyl group.
Temperature~65 °C (Reflux)Provides the necessary activation energy for the reaction.
Reaction Time4-5 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Typical Yield>95%This reaction is generally very high-yielding.

Part 2: Protocol for Buchwald-Hartwig Amination

Principle and Mechanistic Insight

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds.[7] The reaction is catalyzed by a palladium complex and follows a well-established catalytic cycle.[1][8]

Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of methyl 4-bromobenzoate. This forms a Pd(II) intermediate.[9][10]

  • Amine Coordination & Deprotonation: Methylamine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (like sodium tert-butoxide) then deprotonates the coordinated amine, forming a palladium-amido complex.[10]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step yields the desired product, methyl 4-(methylamino)benzoate, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)(L)₂-Br] oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination reductive_elimination Reductive Elimination reductive_elimination->pd0 end_product Ar-NHCH₃ reductive_elimination->end_product Product amido_complex [Ar-Pd(II)(L)₂-NHCH₃] amine_coordination->amido_complex end_baseH Base-H⁺ amine_coordination->end_baseH NaOtBu-H⁺ end_baseX Base-Br⁻ amine_coordination->end_baseX NaBr amido_complex->reductive_elimination start_aryl Ar-Br start_aryl->oxidative_addition Methyl 4-bromobenzoate start_amine CH₃NH₂ start_amine->amine_coordination Methylamine start_base Base start_base->amine_coordination NaOtBu

Sources

Application Note: Methyl 4-(methylamino)benzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex landscape of small-molecule drug discovery, the selection of bifunctional building blocks dictates the efficiency of the synthetic pipeline. Methyl 4-(methylamino)benzoate (CAS: 18358-63-9) serves as a highly versatile, orthogonal scaffold in medicinal chemistry [1]. Featuring both a secondary aniline-type amine and a protected carboxylate (methyl ester), this compound is frequently utilized as a rigid aromatic linker in the development of targeted protein degraders (PROTACs), peptidomimetics, and specific kinase inhibitors.

This technical guide provides an in-depth analysis of its reactivity profile, strategic utility in Active Pharmaceutical Ingredient (API) synthesis, and field-validated experimental protocols designed for maximum yield and purity.

Physicochemical Profiling & Reactivity Dynamics

To effectively utilize methyl 4-(methylamino)benzoate, chemists must understand the intrinsic electronic interplay between its functional groups. The quantitative physicochemical data is summarized in the table below[1][2]:

PropertyValue / Description
Chemical Name Methyl 4-(methylamino)benzoate
CAS Number 18358-63-9
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Melting Point 94 – 96 °C
Solubility Profile Soluble in DCM, MeOH, EtOAc; Slightly soluble in water (1.2 g/L)
GHS Classification Irritant (Skin/Eyes/Respiratory)
Mechanistic Causality: Electronic & Steric Effects

The reactivity of methyl 4-(methylamino)benzoate is heavily governed by the electron-withdrawing nature of the para-methyl ester group . Through resonance, the ester pulls electron density away from the aromatic ring, which in turn decreases the basicity and nucleophilicity of the secondary amine at the 4-position. Furthermore, the presence of the N-methyl group introduces steric hindrance. Consequently, standard alkylation or acylation conditions that work for primary aliphatic amines will often fail or proceed sluggishly with this substrate, necessitating the use of nucleophilic catalysts (like DMAP) or elevated temperatures.

Caption: Electronic and steric factors governing the reactivity profile of methyl 4-(methylamino)benzoate.

Strategic Workflows in API Synthesis

The primary strategic advantage of this compound is orthogonal protection . The methyl ester acts as a robust protecting group for the carboxylic acid, preventing unwanted zwitterion formation or self-condensation while the secondary amine is functionalized. Once the nitrogen handle is successfully coupled (e.g., via N-acylation to form a tertiary amide), the ester can be selectively saponified to liberate the free acid for subsequent peptide coupling.

Caption: Sequential functionalization workflow utilizing orthogonal reactivity.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of each step in real-time without relying solely on post-reaction LC-MS analysis.

Protocol A: DMAP-Catalyzed N-Acylation of the Secondary Amine

Because the secondary amine is electronically deactivated, standard acylation is inefficient. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric and electronic hindrance of the N-methylaniline derivative.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve methyl 4-(methylamino)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) as an acid scavenger, followed by DMAP (0.1 eq). Causality: DIPEA prevents the reaction environment from becoming acidic, which would protonate the amine and halt the reaction, while DMAP drives the catalytic cycle.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add the desired acyl chloride (1.2 eq).

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The product will appear as a new, less polar spot (higher Rf) due to the loss of the hydrogen-bonding N-H group. The disappearance of the starting material validates completion.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and excess DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mild Saponification of the Ester

Once the amine is functionalized, the methyl ester must be removed to expose the carboxylic acid for downstream API coupling. Lithium Hydroxide (LiOH) is selected over Sodium Hydroxide (NaOH) because the lithium ion acts as a mild Lewis acid, coordinating with the ester carbonyl to facilitate hydroxide attack, while being gentle enough to prevent the cleavage of newly formed amide bonds.

Step-by-Step Methodology:

  • Solvent System: Dissolve the N-acylated intermediate from Protocol A in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water. Causality: This specific solvent ratio ensures complete dissolution of both the organic substrate and the inorganic base, creating a homogenous reaction environment.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) to the solution. Stir at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (DCM:MeOH 9:1). The ester spot will disappear, replaced by a baseline spot (the lithium salt of the carboxylic acid).

  • Isolation via Isoelectric Precipitation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.

  • Precipitation: Cool the aqueous layer to 0 °C. Slowly adjust the pH to 3–4 using 1M HCl. Self-Validation: The target carboxylic acid will instantly precipitate out of solution as it reaches its isoelectric point, providing visual confirmation of successful hydrolysis.

  • Filtration: Filter the white precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the pure N-substituted benzoic acid.

Safety, Handling, and Storage

According to established Safety Data Sheets (SDS), methyl 4-(methylamino)benzoate is classified as a skin and eye irritant [3].

  • Handling: Always handle in a well-ventilated fume hood to avoid inhalation of dust or aerosols. Wear chemical impermeable gloves and safety goggles.

  • Storage: The compound is stable under standard conditions but should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents to prevent degradation of the amine functionality [3].

References

  • Title: Methyl 4-methylaminobenzoate | C9H11NO2 | CID 140375 Source: PubChem (National Institutes of Health) URL: [Link]

application of 4-(Methylamino)benzoate in photopolymerization.

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes & Protocols: 4-(Methylamino)benzoate in Photopolymerization Systems

Executive Summary

Photopolymerization is a foundational technology in dental restoratives, stereolithography (3D printing), and biomedical hydrogel fabrication. In visible-light-cured (VLC) systems, Type II photoinitiators such as Camphorquinone (CQ) cannot efficiently cleave to form reactive radicals on their own. They require a co-initiator to drive the reaction.

While tertiary amines like ethyl 4-(dimethylamino)benzoate (EDMAB) are ubiquitous, 4-(Methylamino)benzoate —a secondary amine synergist—offers a parallel mechanistic pathway with unique hydrogen-bonding capabilities, altered migration/leaching profiles, and specific hydrogen-abstraction kinetics. This application note provides a comprehensive guide to formulating, executing, and validating photopolymerization workflows using 4-(Methylamino)benzoate as a high-performance hydrogen donor.

Mechanistic Causality: The Electron/Proton Transfer Paradigm

The efficacy of 4-(Methylamino)benzoate lies in its ability to rapidly quench the excited triplet state of a photosensitizer. When irradiated with blue light (λ ≈ 470 nm), CQ transitions to an excited triplet state (CQ*).

The causality of the initiation sequence is strictly structural:

  • Exciplex Formation : 4-(Methylamino)benzoate acts as an electron donor, forming an intermediate charge-transfer complex (exciplex) with CQ*.

  • Proton Abstraction : The proximity of the nitrogen lone pair weakens the adjacent C–H bond on the methyl group. This makes proton transfer from the amine to the ketone highly favorable.

  • Radical Generation : This transfer yields an active α-aminoalkyl radical (which initiates the polymerization of (meth)acrylate monomers) and an inactive ketyl radical [1, 2].

  • Oxygen Scavenging : The generated aminoalkyl radicals actively combat oxygen inhibition by consuming dissolved oxygen to form peroxyl radicals, which subsequently abstract further hydrogens to sustain the reaction cascade [3].

Pathway Light Blue Light (470 nm) CQ Camphorquinone (Ground State) Light->CQ CQ_star CQ* (Triplet State) CQ->CQ_star Photon Absorption Exciplex Exciplex [CQ...Amine]* CQ_star->Exciplex + Amine Amine 4-(Methylamino)benzoate (H-Donor) Amine->Exciplex Radicals α-Aminoalkyl Radical (Initiator) Exciplex->Radicals e- / H+ Transfer Polymer Polymer Network Radicals->Polymer + Monomers

Type II photopolymerization mechanism of CQ and 4-(Methylamino)benzoate.

Quantitative Formulation Data

To achieve optimal double-bond conversion without compromising the mechanical integrity of the final polymer, the formulation must be strictly balanced. The table below outlines the physicochemical parameters for a model Bis-GMA/TEGDMA resin system.

ParameterValue / SpecificationMechanistic Rationale
Optimal Concentration 0.5 – 1.0 wt%Balances radical generation with the need to minimize unreacted amine leaching.
CQ to Amine Ratio 1:2 to 1:4 (Molar)Ensures a stoichiometric excess of hydrogen donors to quench all CQ triplet states.
Absorption Max (λmax) ~300 - 310 nmOptically transparent in the visible range; prevents competitive absorption with CQ.
Resin Matrix Bis-GMA / TEGDMA (70:30)Bis-GMA provides mechanical strength; TEGDMA reduces viscosity to delay vitrification.
Curing Wavelength 470 - 477 nmPerfectly matches the n-π* transition absorption band of the CQ photosensitizer.

Experimental Protocols

Protocol 1: Formulation of the Photocurable Resin

To ensure trustworthiness and reproducibility, the formulation process must prevent premature polymerization while guaranteeing the complete dissolution of crystalline photoinitiators.

  • Monomer Blending : Weigh Bis-GMA and TEGDMA in a 70:30 weight ratio into a light-proof amber glass vial.

    • Causality: TEGDMA acts as a reactive diluent. Without it, the high viscosity of Bis-GMA restricts molecular mobility, leading to early vitrification (glass transition) and severely stunted double-bond conversion.

  • Initiator Incorporation : Add 0.2 wt% Camphorquinone (CQ) and 0.8 wt% 4-(Methylamino)benzoate.

  • Homogenization : Seal the vial and place it in an ultrasonic bath heated to 40°C for 30 minutes in complete darkness.

    • Causality: Mild heat reduces resin viscosity, while sonication ensures molecular-level dispersion. Undissolved amine crystals will act as stress concentrators and optical scattering centers, invalidating downstream mechanical testing.

  • Degassing : Subject the mixture to a vacuum (0.1 atm) for 15 minutes.

    • Causality: Dissolved oxygen is a potent radical scavenger. Removing it establishes a controlled, baseline environment for accurate kinetic evaluation[3].

Protocol 2: Real-Time FTIR (RT-FTIR) Kinetic Analysis

This protocol represents a self-validating system . By utilizing an internal standard (the aromatic C=C bond), the method normalizes the reactive aliphatic C=C bond data, mathematically eliminating errors caused by microscopic variations in sample thickness.

  • Sample Preparation : Dispense a single drop of the unpolymerized resin between two NaCl or KBr windows, separated by a 50 µm Mylar spacer to ensure uniform optical path length.

  • Baseline Acquisition : Mount the sample in the FTIR spectrometer. Acquire a baseline spectrum in the dark (resolution 4 cm⁻¹, 16 scans).

  • In Situ Irradiation : Irradiate the sample using a standardized LED curing unit (477 nm, ~1000 mW/cm²) coupled via a fiber optic cable directly into the spectrometer's sample chamber.

  • Kinetic Tracking : Record spectra continuously at 1-second intervals for 60 seconds.

  • Data Normalization & Validation : Calculate the Degree of Conversion (DC%) by comparing the ratio of the reactive aliphatic C=C peak (1636 cm⁻¹) to the stable aromatic C=C reference peak (1608 cm⁻¹) before and after curing.

    • Formula: DC (%) =[1 - (Area_1636_cured / Area_1608_cured) / (Area_1636_uncured / Area_1608_uncured)] × 100

Self-validating RT-FTIR workflow for tracking photopolymerization kinetics.

Troubleshooting & Optimization Insights

  • Phase Separation in Wet Environments : In biomedical and dental applications, adhesives often encounter moisture. Hydrophobic co-initiators like 4-(methylamino)benzoate can partition into hydrophobic domains, leaving hydrophilic monomer regions uncured [1].

    • Optimization: Employ a ternary photoinitiator system by adding a water-soluble iodonium salt (e.g., Diphenyliodonium hexafluorophosphate, DPIHP). The iodonium salt regenerates the photosensitizer and provides secondary active phenyl radicals, bridging the phase gap.

  • Persistent Oxygen Inhibition Layer : If the surface of the polymer remains tacky post-cure, ambient oxygen has quenched the α-aminoalkyl radicals faster than they could initiate monomers.

    • Optimization: Marginally increase the concentration of 4-(Methylamino)benzoate to overwhelm the dissolved oxygen, or cure under an inert barrier (e.g., a Mylar matrix strip or nitrogen purge) to physically exclude atmospheric oxygen[3].

References

  • Title : Effect of Photo-Initiators on the In Vitro Performance of a Dentin Adhesive Exposed to Simulated Oral Environment Source : National Center for Biotechnology Information (PMC) URL :[Link]

  • Title : New hydrogen donors for amine-free photoinitiating systems in dental materials Source : ResearchGate URL :[Link]

  • Title : Ethyl-4-dimethylaminobenzoate (EDAB) Technical Bulletin & Safety Data Source : Hampford Research Inc. URL : [Link]

Application Notes and Protocols for the Fischer Esterification of 4-(Methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer esterification, a cornerstone of organic synthesis, facilitates the conversion of carboxylic acids and alcohols into esters through acid catalysis.[1][2] This application note provides a detailed protocol for the esterification of 4-(methylamino)benzoic acid to synthesize methyl 4-(methylamino)benzoate, a compound of interest in pharmaceutical and materials science. The presence of the amino group on the aromatic ring introduces specific considerations that necessitate careful control of reaction conditions to ensure optimal yield and purity. This guide will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into process optimization and troubleshooting.

Mechanistic Insights: The Role of Acid Catalysis

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The reaction mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[4][5] This activation is crucial for the subsequent nucleophilic attack by the weakly nucleophilic alcohol.

  • Nucleophilic Attack by the Alcohol: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]

A critical consideration for the esterification of 4-(methylamino)benzoic acid is the basicity of the methylamino group. This group can be protonated by the acid catalyst, effectively sequestering it and rendering it unavailable for catalysis.[8][9] Therefore, a stoichiometric excess of the acid catalyst is often required to both protonate the amino group and catalyze the esterification reaction.[8]

Experimental Protocol

This protocol outlines the synthesis of methyl 4-(methylamino)benzoate via Fischer esterification.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-(Methylamino)benzoic acid≥98%Commercially Available
Methanol (Anhydrous)ACS GradeCommercially Available
Sulfuric Acid (Concentrated)ACS GradeCommercially Available
DichloromethaneACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
Saturated Sodium Chloride Solution (Brine)Laboratory PreparedN/A
Anhydrous Sodium SulfateACS GradeCommercially Available
Round-bottom flask (100 mL)------
Reflux condenser------
Heating mantle------
Magnetic stirrer and stir bar------
Separatory funnel (250 mL)------
Erlenmeyer flasks------
Beakers------
Graduated cylinders------
Buchner funnel and filter paper------
Rotary evaporator------
Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood.[9]

  • Methanol and dichloromethane are flammable and toxic. Work in a well-ventilated fume hood.

  • The reaction should be conducted in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylamino)benzoic acid (e.g., 5.0 g).

  • Reagent Addition: Add anhydrous methanol (e.g., 50 mL) to the flask and stir until the solid is suspended.[10] Carefully and slowly add concentrated sulfuric acid (e.g., 3.0 mL) to the stirred mixture.[11] An initial precipitate may form as the aminobenzoic acid salt.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[12] Continue refluxing for 1-2 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.[9]

    • Carefully pour the cooled reaction mixture into a beaker containing ice water (e.g., 100 mL).[13]

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).[14]

  • Washing:

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.[15] Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.[14]

    • Wash the organic layer with saturated sodium chloride solution (brine) (1 x 50 mL).[15]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.[15]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]

  • Purification: The crude methyl 4-(methylamino)benzoate can be purified by recrystallization from a suitable solvent (e.g., methanol/water or ethanol/water) or by column chromatography on silica gel.[16]

Process Visualization

The following diagram illustrates the general workflow for the Fischer esterification of 4-(methylamino)benzoic acid.

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification start 4-(Methylamino)benzoic Acid + Methanol add_acid Add Conc. H₂SO₄ start->add_acid reflux Reflux (1-2h) add_acid->reflux quench Quench with Ice Water reflux->quench extract Extract with CH₂Cl₂ quench->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify product Methyl 4-(methylamino)benzoate purify->product

Caption: Experimental workflow for the synthesis of methyl 4-(methylamino)benzoate.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Yield Reversible Reaction Equilibrium: The Fischer esterification is a reversible process.[8]Use a large excess of the alcohol (methanol) to shift the equilibrium towards the product according to Le Châtelier's principle.[4][8]
Insufficient Catalyst: The basic amino group neutralizes some of the acid catalyst.[8]Ensure a sufficient amount of acid catalyst is used to account for both catalysis and protonation of the amino group.[8][9]
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.Increase the reflux time and monitor the reaction progress by TLC. Ensure the reaction is at a gentle reflux.
Presence of Starting Material in Product Inefficient Work-up: Residual starting material may not have been fully removed during extraction and washing.Ensure thorough washing with sodium bicarbonate solution to remove unreacted acidic starting material.[14]
Product is an Oil Instead of a Solid Impurities Present: Residual solvent or byproducts can prevent crystallization.Further purify the product by column chromatography. Ensure all solvent is removed under high vacuum.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Fischer esterification of 4-(methylamino)benzoic acid. By understanding the underlying reaction mechanism and paying close attention to the specific challenges posed by the amino substituent, researchers can successfully synthesize methyl 4-(methylamino)benzoate with good yield and purity. The detailed step-by-step procedure, coupled with troubleshooting guidance, serves as a valuable resource for professionals in drug discovery and chemical synthesis.

References

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Chemistry Steps. (2021, November 18). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Reactions of Carboxylic Acids. (2023, September 20). OpenStax. Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Experiment 3. Ester Formation: Preparation of Benzocaine. (2011, May 10). Retrieved from [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. (2007, June 28). Google Patents.
  • Lab5 procedure esterification. (n.d.). Retrieved from [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). studylib.net. Retrieved from [Link]

  • Isolation and Identification of Residues of 4''-(epi-Methylamino)-4''-deoxyavermectin B1a Benzoate from the Surface of Cabbage. (2000, August 1). ACS Publications. Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]

  • Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride. (2017, April 19). Google Patents.
  • Methyl 4-(methylamino)benzoate. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Application Notes & Protocols: The Camphorquinone/Methyl 4-(methylamino)benzoate Photoinitiator System

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principles: A Modern Perspective on Type II Photoinitiation

In the realm of photopolymerization, particularly for applications demanding biocompatibility and curing with safe, visible light, two-component or "Type II" photoinitiator systems are indispensable. The most prevalent of these systems, especially in dental restorative materials, pairs an α-diketone photosensitizer with an amine co-initiator (electron donor).[1][2] Camphorquinone (CQ) has long been the clinical and industrial standard photosensitizer due to its strong absorption in the blue light spectrum (approx. 450-490 nm), which aligns perfectly with the output of common LED light-curing units.[3][4]

However, CQ alone is an inefficient initiator of polymerization.[1] Its excited state requires a synergistic partner—a co-initiator—to generate the free radicals necessary to polymerize methacrylate-based monomers.[5] This is where amine compounds, such as methyl 4-(methylamino)benzoate, play a critical role. While many studies focus on the widely used ethyl-4-(dimethylamino)benzoate (EDMAB), methyl 4-(methylamino)benzoate functions via an analogous and highly effective mechanism.[5][6] The amine's function is to interact with the light-activated CQ to produce radicals through a process of electron and subsequent proton transfer.[7]

This guide provides a detailed exploration of the CQ and methyl 4-(methylamino)benzoate system, elucidating the underlying photochemical mechanism, key parameters for optimization, and robust protocols for formulation and characterization.

The Photochemical Mechanism: From Photon to Polymer Chain

The initiation of polymerization by the CQ/amine system is a multi-step quantum process. Understanding this pathway is crucial for rationally designing and troubleshooting photocurable formulations. The efficiency of the entire process hinges on the successful interaction between the excited photosensitizer and the amine co-initiator.[3]

The sequence of events is as follows:

  • Photon Absorption: Camphorquinone (CQ), in its ground state, absorbs a photon of blue light (λ_max ≈ 468 nm).[4][8]

  • Excitation: This absorption elevates CQ to an unstable, short-lived excited singlet state (¹CQ*).

  • Intersystem Crossing (ISC): The ¹CQ* rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³CQ*). This triplet state is the key reactive species.[3]

  • Exciplex Formation & Electron Transfer: The ³CQ* interacts with the amine co-initiator, methyl 4-(methylamino)benzoate (Amine), which acts as an electron donor. They form a transient excited-state complex known as an exciplex. Within this complex, an electron is transferred from the nitrogen atom of the amine to the ³CQ*.[7]

  • Proton Transfer & Radical Generation: Following electron transfer, a proton is abstracted from the carbon atom adjacent (α-carbon) to the amine's nitrogen. This step is critical; only amines with an abstractable α-hydrogen can effectively generate initiating radicals.[7] This process results in the formation of two radicals: an amine-derived α-aminoalkyl radical and a ketyl radical from the CQ. The α-aminoalkyl radical is the primary species responsible for initiating the polymerization of methacrylate monomers.[9]

G cluster_0 Photon Interaction cluster_1 Radical Generation CQ_ground CQ (Ground State) CQ_singlet ¹CQ* (Singlet State) CQ_ground->CQ_singlet Absorption of Blue Light (≈468 nm) CQ_triplet ³CQ* (Triplet State) CQ_singlet->CQ_triplet Intersystem Crossing (ISC) Exciplex [³CQ*---Amine] Exciplex CQ_triplet->Exciplex Electron Transfer Amine Amine Co-initiator (Methyl 4-(methylamino)benzoate) Amine->Exciplex Radicals Initiating Radicals (α-aminoalkyl radical) + Ketyl Radical Exciplex->Radicals Proton Transfer Polymerization Monomer Polymerization Radicals->Polymerization

Figure 1: Photochemical pathway of the CQ/Amine system.

Optimizing Performance: Causality in Formulation Design

The success of a photocurable system is not merely in its components, but in their precise balance and the conditions of their use. As a senior scientist, the rationale behind these choices is paramount for achieving desired outcomes like a high degree of conversion, optimal mechanical properties, and long-term stability.

The Critical CQ:Amine Ratio

The molar or weight ratio of camphorquinone to the amine co-initiator is arguably the most critical formulation parameter.[3]

  • Insufficient Amine: If the amine concentration is too low, the generation of initiating radicals becomes the rate-limiting step. This leads to a slow polymerization rate and a low final degree of conversion (DC), resulting in a mechanically inferior polymer.[10]

  • Excess Amine: Conversely, an excess of amine does not necessarily improve performance and can be detrimental. Unreacted amine molecules remaining in the cured polymer can lead to significant yellowing over time due to oxidation, compromising aesthetics, which is a major concern in dental applications.[1][3] Furthermore, high concentrations of unreacted amines can raise concerns about biocompatibility and cytotoxicity due to potential leaching.[11][12]

An optimal ratio maximizes the rate and extent of polymerization while minimizing residual components. This balance is typically found empirically, often starting with equimolar concentrations and adjusting based on performance data.[7]

Monomer Selection & Viscosity Control

The photoinitiator system is typically dissolved in a blend of methacrylate monomers. The choice of monomers dictates the properties of the final cured material.

  • Base Monomers: High molecular weight, viscous monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA) or urethane dimethacrylate (UDMA) form the structural backbone of the polymer network, providing strength and low shrinkage.[13]

  • Diluent Monomers: To reduce the high viscosity of base monomers and ensure workability, a low molecular weight diluent like triethylene glycol dimethacrylate (TEGDMA) is almost always added.[13]

Table 1: Key Components of the Photopolymerizable System

ComponentChemical NameRoleKey Characteristics
Photosensitizer 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione (Camphorquinone, CQ)Absorbs blue light to initiate the photochemical reaction.λ_max ≈ 468 nm; yellow solid; requires a co-initiator.[14]
Co-initiator Methyl 4-(methylamino)benzoateElectron and proton donor; generates initiating radicals.Aromatic amine with an abstractable α-hydrogen.
Base Monomer Bisphenol A-glycidyl methacrylate (Bis-GMA)Forms a cross-linked polymer network backbone.High viscosity, high molecular weight, low volatility.[13]
Diluent Monomer Triethylene glycol dimethacrylate (TEGDMA)Reduces viscosity of the resin mixture for improved handling.Low viscosity, increases polymer chain flexibility.[13]

Experimental Protocols: From Formulation to Characterization

The following protocols provide a robust framework for preparing and evaluating experimental resins based on the CQ/methyl 4-(methylamino)benzoate system. All preparation steps involving the photosensitive resin should be performed under yellow or red filtered light to prevent premature polymerization.

Protocol 1: Preparation of a Model Photocurable Resin

This protocol describes the formulation of a 10g batch of a model dental resin.

  • Monomer Base Preparation: In a light-blocking amber glass vial, combine 5.94g of Bis-GMA and 3.96g of TEGDMA (a common 60:40 weight ratio).

  • Inhibitor Addition: Add 0.01g (0.1 wt%) of butylated hydroxytoluene (BHT) to the monomer mix to prevent spontaneous polymerization during storage.

  • Homogenization: Gently warm the vial to ~40°C and mix thoroughly using a magnetic stirrer or a planetary centrifugal mixer until a homogenous, clear solution is obtained.

  • Photoinitiator System Addition:

    • Weigh 0.05g (0.5 wt%) of Camphorquinone (CQ) and add it to the monomer base.

    • Weigh 0.05g (0.5 wt%) of methyl 4-(methylamino)benzoate and add it to the same vial. This creates a 1:1 weight ratio of CQ to amine.

  • Final Mixing: Mix the formulation in the dark (e.g., using a planetary mixer or by wrapping the vial in aluminum foil on a magnetic stirrer) until all components are fully dissolved.

  • Storage: Store the final resin formulation in the sealed, light-blocking vial at 4°C.

Protocol 2: Characterization of Polymerization Kinetics

This protocol uses Fourier-Transform Infrared (FTIR) spectroscopy to monitor the degree of monomer conversion (DC) in real-time.

  • Sample Preparation: Place a single drop of the formulated resin between two transparent Mylar strips on a KBr salt plate. Gently press to create a thin, uniform film (approx. 20-50 µm).

  • Baseline Spectrum: Place the assembly in the FTIR spectrometer and record a baseline spectrum of the uncured resin. The key peaks to monitor are the aliphatic C=C stretch at ~1638 cm⁻¹ and an internal standard peak that does not change during polymerization, such as the aromatic C=C stretch at ~1608 cm⁻¹.

  • Photoactivation: While the sample is in the spectrometer, position the light guide of a dental LED curing unit (output > 800 mW/cm²) directly against the Mylar strip.

  • Real-Time Data Acquisition: Simultaneously start the light curing unit (for a set time, e.g., 40 seconds) and the FTIR's rapid scan mode. Collect spectra continuously throughout the irradiation period and for several minutes post-irradiation.

  • Calculation of Degree of Conversion (DC): The DC at any given time point is calculated using the following formula, based on the change in the ratio of the aliphatic (polymerizable) to aromatic (stable) peak absorbances: DC (%) = [1 - ( (A₁₆₃₈ / A₁₆₀₈)cured / (A₁₆₃₈ / A₁₆₀₈)uncured )] x 100

  • Data Analysis: Plot DC (%) versus time to obtain the polymerization kinetic curve. The maximum slope of this curve represents the maximum rate of polymerization (Rp_max).

G cluster_workflow Experimental Workflow for Resin Characterization Prep 1. Resin Formulation (Protocol 1) FTIR_Setup 2. FTIR Sample Prep (Thin film on KBr plate) Prep->FTIR_Setup Baseline 3. Acquire Baseline Uncured Spectrum FTIR_Setup->Baseline Cure 4. Light Cure in situ (e.g., 40s @ 800 mW/cm²) Baseline->Cure RealTime 5. Real-Time Spectral Acquisition Cure->RealTime Analysis 6. Calculate DC(%) and Rp_max RealTime->Analysis Results 7. Output Kinetic Data (Curves, Tables) Analysis->Results

Figure 2: Workflow for kinetic analysis of photocurable resins.

Summary of Expected Performance

The performance of a CQ/amine system is highly reproducible when parameters are controlled. The table below summarizes typical data that would be generated when comparing different initiator ratios.

Table 2: Illustrative Performance Data for Varying CQ:Amine Ratios

Photoinitiator System (wt%)CQ:Amine Ratio (w/w)Final DC (%) (40s cure)Rp_max (%/s)Color Stability (ΔE* after aging)
CQ (0.5%) / Amine (0.25%)2:155 ± 32.8 ± 0.3Low (Good)
CQ (0.5%) / Amine (0.5%)1:168 ± 24.5 ± 0.4Moderate
CQ (0.5%) / Amine (0.75%)1:1.570 ± 24.6 ± 0.5High (Poor)
(Note: Data are illustrative examples based on typical trends observed in literature.[10] Actual results will vary with the specific monomer system and curing conditions.)

References

  • Jakubiak J, Allonas X, Fouassier JP, Sionkowska A, Andrzejewska E, Linden LA. Photopolymerization kinetics of dimethacrylates using the camphorquinone amine initiator system. Polymer. 1992;33:600–9.

  • F1000Research. Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms, Performance, and Clinical Implications. F1000Research. 2026.

  • ResearchGate. Camphorquinone–amines photoinitating systems for the initiation of free radical polymerization | Request PDF. ResearchGate.

  • Pure. Alternative co-initiators for photocurable dental resins. Pure.

  • Taylor & Francis. Camphorquinone – Knowledge and References. Taylor & Francis.

  • Pocket Dentistry. Probing the dual function of a novel tertiary amine compound in dentin adhesive formulations. Pocket Dentistry. 2017.

  • Scribd. Photo Initiator | PDF | Polymerization | Polymers. Scribd.

  • PubMed. Low-Migration Compounds with Amine Functionality as Coinitiators of Radical Polymerization. PubMed. 2024.

  • PubMed. ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes. PubMed. 2003.

  • Longchang Chemical. Why is camphor quinone commonly used as a photosensitizer in light-curing composite resins?. Longchang Chemical. 2025.

  • Semantic Scholar. Effects of photoinitiators on dental composite resins: a narrative review. Semantic Scholar. 2022.

  • PubMed. Polymerization kinetics and reactivity of alternative initiators systems for use in light-activated dental resins. PubMed. 2012.

  • PubMed. Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins. PubMed. 2009.

  • PMC. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC.

  • IADR Abstract Archive. Defining Optimal Concentration of Photoinitiators in Dental Composites. IADR Abstract Archive.

  • Semantic Scholar. Study on New Dental Materials Containing Quinoxaline-Based Photoinitiators in Terms of Exothermicity of the Photopolymerization. Semantic Scholar. 2023.

  • RSC Publishing. Polymer Chemistry. RSC Publishing.

  • Schneider, Felipe. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and pheny. Academia.edu.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 4-(methylamino)benzoate (CAS: 18358-63-9) is a critical synthetic building block and is notably monitored as an impurity (Impurity 86) in the synthesis of complex active pharmaceutical ingredients (APIs) such as the anticoagulant Dabigatran[1]. With a molecular weight of 165.19 g/mol and an XLogP3 of approximately 2.2, it exhibits moderate lipophilicity[1]. Ensuring the purity of this compound—typically required to be >95.0% for commercial reference standards—is paramount. Trace impurities can propagate through synthetic pathways, generating downstream byproducts that compromise the final API's safety, efficacy, and regulatory compliance.

This application note details a robust, stability-indicating HPLC method designed for the precise quantification and purity profiling of methyl 4-(methylamino)benzoate.

Mechanistic Rationale for Chromatographic Conditions

Developing an analytical method requires moving beyond empirical trial-and-error to understand how the analyte's physicochemical properties dictate the stationary and mobile phase chemistry.

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected. The hydrophobic carbon chain effectively retains the aromatic ring and the methyl ester moiety of the analyte via dispersive van der Waals interactions.

  • Mobile Phase Chemistry & pH Control: The compound contains a secondary amine (an N-methylaniline derivative). Amines are notorious for undergoing secondary ion-exchange interactions with residual, unendcapped silanol groups on the silica support, which manifests as severe peak tailing. To mitigate this, 0.1% Trifluoroacetic acid (TFA) is added to the aqueous mobile phase. TFA lowers the pH to ~2.0, ensuring the amine is fully protonated and ion-paired, while simultaneously suppressing silanol ionization.

  • Detection Wavelength: The conjugated π -system of the p-aminobenzoate core provides strong UV absorbance. A wavelength of 285 nm captures the π→π∗ transition, maximizing the signal-to-noise ratio and ensuring high sensitivity for trace impurity detection.

Chromatographic Method Parameters

Table 1: Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 5 µmOptimal hydrophobic retention for aromatic esters.
Mobile Phase A 0.1% TFA in Ultrapure WaterBuffers pH ~2.0 to protonate the secondary amine.
Mobile Phase B Acetonitrile (HPLC Grade)Provides necessary elution strength and sharp peak shapes.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter efficiency.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 285 nmTargets the absorption maximum of the conjugated system.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Table 2: Gradient Elution Program

A gradient is employed to ensure that highly polar degradation products elute early, while strongly retained lipophilic impurities are washed off the column before the next injection.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile Purpose
0.09010Initial hold to retain and resolve polar impurities.
2.09010Isocratic hold.
12.01090Linear ramp to elute the main API and lipophilic impurities.
15.01090High-organic wash to clear strongly retained compounds.
15.19010Return to initial conditions.
20.09010Column re-equilibration prior to the next injection.

Step-by-Step Analytical Protocol

HPLC_Workflow Start Methyl 4-(methylamino)benzoate Sample (1.0 mg/mL) Dilution Dilution in Acetonitrile:Water (50:50 v/v) Start->Dilution Filtration Filtration (0.22 µm PTFE) Dilution->Filtration Injection HPLC Injection (10 µL Volume) Filtration->Injection Separation C18 Reversed-Phase Gradient Elution Injection->Separation Detection UV Detection (285 nm) Separation->Detection Analysis Chromatogram Integration & Purity Calculation Detection->Analysis

Caption: Step-by-step workflow for the HPLC sample preparation and analysis.

Step 1: Diluent Preparation Prepare a 50:50 (v/v) mixture of Acetonitrile and Ultrapure Water. Causality: This ratio ensures complete dissolution of the moderately lipophilic analyte while closely matching the initial gradient conditions to prevent solvent-effect peak distortion (fronting/splitting).

Step 2: Standard Preparation Accurately weigh 10.0 mg of the methyl 4-(methylamino)benzoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL. Sonicate for 5 minutes.

Step 3: Sample Preparation Weigh 10.0 mg of the test sample into a 10 mL volumetric flask. Dissolve in the diluent, sonicate, and make up to volume (1.0 mg/mL).

Step 4: Filtration Filter all solutions through a 0.22 µm PTFE syringe filter into HPLC vials. Causality: PTFE is chemically inert to Acetonitrile/Water mixtures and prevents particulate matter from clogging the column frit or damaging the pump seals.

The Self-Validating System: System Suitability Testing (SST)

Every analytical protocol must function as a self-validating system. Prior to sample analysis, a System Suitability Test (SST) must be executed in accordance with USP General Chapter <621>[2]. The SST acts as an internal quality gate; if the criteria are not met, the run is automatically invalidated, preventing the generation of erroneous data.

Table 3: System Suitability Testing (SST) Criteria[3]
ParameterAcceptance CriteriaDiagnostic Purpose
Retention Time (RT) ± 2.0% of standardVerifies mobile phase composition and flow rate stability.
Tailing Factor (T) 1.5Ensures column health and absence of secondary silanol interactions.
Theoretical Plates (N) 5000Confirms column efficiency and stationary phase packing integrity.
Injection Precision %RSD 2.0% (n=5)Validates the reproducibility of the autosampler and integration events.

Method Validation Framework (ICH Q2(R2))

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].

Validation_Logic Core Method Validation Spec Specificity (Blank & Impurity Interference) Core->Spec Lin Linearity (25% to 150% of Target) Core->Lin Acc Accuracy (Spike Recovery) Core->Acc Prec Precision (Repeatability & Intermediate) Core->Prec Sens Sensitivity (LOD & LOQ via S/N Ratio) Core->Sens

Caption: Key validation parameters evaluated per ICH Q2(R2) guidelines.

Table 4: ICH Q2(R2) Validation Parameters[4]
ParameterMethodologyAcceptance Criteria
Specificity Inject diluent blank, standard, and forced degradation samples (acid, base, peroxide, thermal, UV).No interfering peaks at the RT of the main analyte. Peak purity angle < purity threshold. Resolution > 1.5 from nearest impurity.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the response at 100% level.
Accuracy Spike known amounts of standard into the sample matrix at 3 levels (50%, 100%, 150%).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision Prepare 6 replicate preparations of the sample at 100% concentration (Repeatability).%RSD of peak area and calculated purity 2.0%.
LOD / LOQ Signal-to-noise (S/N) ratio evaluation from highly dilute standard injections.S/N 3 for Limit of Detection (LOD); S/N 10 for Limit of Quantitation (LOQ).
Robustness Deliberate variations in flow rate (±0.1 mL/min), column temp (±5°C), and initial organic % (±2%).SST criteria must still be met under all conditions; no significant shift in calculated purity.

References

  • PubChem, National Center for Biotechnology Information. "Methyl 4-methylaminobenzoate | C9H11NO2 | CID 140375." Accessed March 2026.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH guideline Q2(R2) on validation of analytical procedures." Accessed March 2026.[Link]

  • United States Pharmacopeia (USP). "General Chapter <621> Chromatography." Accessed March 2026.[Link]

Sources

reaction conditions for N-methylation of 4-aminobenzoic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Methodologies and Protocols for the N-Methylation of 4-Aminobenzoic Acid Esters

Introduction

The N-methylation of aromatic amines, specifically esters of 4-aminobenzoic acid (such as methyl and ethyl p-aminobenzoate), is a critical transformation in organic synthesis. The introduction of a methyl group to the nitrogen atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and receptor-binding affinity.[1] Consequently, N-methylated 4-aminobenzoic acid derivatives are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[2]

However, the N-methylation of primary aromatic amines like 4-aminobenzoic acid esters presents a significant challenge: controlling the degree of methylation. Reactions can often lead to a mixture of the starting primary amine, the desired secondary amine (mono-methylated product), and the undesired tertiary amine (di-methylated product), as well as the potential for quaternization with certain reagents.[3]

This guide provides a detailed overview of various reaction conditions and protocols for the selective N-methylation of 4-aminobenzoic acid esters. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles to empower rational experimental design. We will explore classical methods, such as the Eschweiler-Clarke reaction, alongside modern approaches using greener and more selective reagents.

Comparative Overview of N-Methylation Strategies

The choice of a methylation strategy depends on factors such as substrate compatibility, desired selectivity, scale, and safety considerations. Below is a comparative summary of common methods.

MethodMethylating Agent(s)Typical ConditionsAdvantagesDisadvantages
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidAqueous, 80-100 °CExcellent for producing tertiary amines; prevents quaternization; inexpensive reagents.[4][5]Primarily yields the di-methylated (tertiary amine) product; mono-methylation is difficult to control; requires high temperatures.
Classical Alkylation Iodomethane (MeI), Dimethyl Sulfate (DMS)Base (K₂CO₃, NaH), Polar Aprotic Solvent (DMF, Acetone), 25-60 °CHighly reactive; effective for both mono- and di-methylation depending on stoichiometry.Highly toxic and carcinogenic reagents; risk of over-methylation to quaternary ammonium salts; requires careful control of equivalents.[6]
"Green" Methylation Dimethyl Carbonate (DMC)Catalyst (NaY Faujasite, K₂CO₃), High Temperature (90-150 °C)Low toxicity, environmentally benign; highly chemoselective for mono-N-methylation.[7][8]Requires higher temperatures and sometimes specialized catalysts; may be slower than classical methods.
Orthoformate Method Trimethyl Orthoformate (TMOF)Acid catalyst (H₂SO₄), followed by hydrolysis/reductionOne-pot procedure; effective for mono-methylation of aromatic amines.[9]Requires acidic conditions which may not be suitable for all substrates; can require high temperatures.

Detailed Experimental Protocols

Protocol 1: Exhaustive N,N-Dimethylation via the Eschweiler-Clarke Reaction

This method is ideal for converting the primary amino group of a 4-aminobenzoic acid ester completely to a tertiary N,N-dimethylamino group. The reaction proceeds without the formation of quaternary ammonium salts, as the tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[4][5]

Mechanism Insight: The reaction begins with the formation of an imine from the primary amine and formaldehyde. Formic acid then acts as a hydride source, reducing the imine to a secondary amine. This process repeats, converting the secondary amine into the final tertiary amine, with the release of carbon dioxide gas driving the reaction to completion.[3]

Eschweiler_Clarke_Mechanism cluster_reactants Reactants cluster_products Products RNH2 R-NH₂ (Primary Amine) Imine R-N=CH₂ (Imine) RNH2->Imine + CH₂O, -H₂O HCHO CH₂O (Formaldehyde) HCOOH HCOOH (Formic Acid) Iminium [R-NH=CH₂]⁺ (Iminium Ion) Imine->Iminium + H⁺ SecAmine R-NHCH₃ (Secondary Amine) Iminium->SecAmine + HCOO⁻, -CO₂ SecIminium [R-N(CH₃)=CH₂]⁺ (Secondary Iminium Ion) SecAmine->SecIminium + CH₂O, -H₂O, +H⁺ TertAmine R-N(CH₃)₂ (Tertiary Amine) SecIminium->TertAmine + HCOO⁻, -CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Materials & Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)

  • Formaldehyde (37% aqueous solution, ~5.0 eq)

  • Formic Acid (98-100%, ~5.0 eq)[10]

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • To a round-bottom flask, add methyl 4-aminobenzoate (1.0 eq).

  • Add formic acid (5.0 eq), followed by the aqueous formaldehyde solution (5.0 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring. Caution: The reaction evolves CO₂ gas. Ensure adequate ventilation.

  • Maintain the temperature for 4-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature in an ice bath.

  • Slowly and carefully basify the mixture by adding a saturated solution of sodium bicarbonate or a 2M NaOH solution until the pH is ~8-9. Continue until CO₂ evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude methyl 4-(dimethylamino)benzoate.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Selective Mono-N-Methylation with Iodomethane

This protocol is designed for the selective synthesis of the mono-methylated product, methyl 4-(methylamino)benzoate. The use of a slight excess of the amine relative to the methylating agent and a mild base helps prevent over-methylation.

Mechanism Insight: This reaction is a classical nucleophilic substitution (Sₙ2). The amine's lone pair of electrons attacks the electrophilic methyl group of iodomethane. A base is used to deprotonate the resulting ammonium salt, regenerating a neutral secondary amine that is less nucleophilic than the starting primary amine, thereby favoring mono-alkylation.

Safety Precautions:

  • Iodomethane (Methyl Iodide) is highly toxic, volatile, and a suspected carcinogen. [6] All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double gloves and safety goggles.

  • Use a syringe or cannula for transfers. After use, rinse the syringe with a suitable solvent (e.g., ethanol) inside the fume hood.[6]

Materials & Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)

  • Iodomethane (MeI, 1.0-1.2 eq)[11]

  • Potassium Carbonate (K₂CO₃, 1.5-2.0 eq), finely powdered and dried

  • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Add methyl 4-aminobenzoate (1.0 eq) and potassium carbonate (2.0 eq) to a dry round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add anhydrous DMF or acetone to dissolve/suspend the solids.

  • Stir the suspension for 15 minutes at room temperature.

  • Slowly add iodomethane (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently to 40-50 °C for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a larger volume of cold water. This will precipitate the product and dissolve the DMF and inorganic salts.[6]

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove residual DMF.

  • If the product does not precipitate cleanly, extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water, then brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate unreacted starting material, the desired mono-methylated product, and any di-methylated byproduct.

Protocol 3: Green N-Methylation with Dimethyl Carbonate (DMC)

This protocol utilizes dimethyl carbonate, a non-toxic and environmentally friendly methylating agent. The reaction often requires a catalyst and higher temperatures but offers excellent chemoselectivity for mono-methylation, avoiding O-methylation of the ester group.[7][8]

Mechanism Insight: The reaction can proceed through two pathways. With a base catalyst like K₂CO₃, the amine attacks the carbonyl carbon of DMC, followed by decarboxylation. With a zeolite catalyst like NaY faujasite, the DMC is activated within the zeolite's pores, facilitating a highly selective methylation of the amine that enters the cavities.[7]

General_Workflow Start 1. Combine Substrate (4-Aminobenzoate Ester) & Reagents (Base/Catalyst) Solvent 2. Add Anhydrous Solvent Start->Solvent Methylation 3. Add Methylating Agent (e.g., MeI, DMC) Solvent->Methylation Reaction 4. Stir under Controlled Temperature & Atmosphere Methylation->Reaction Monitor 5. Monitor by TLC Reaction->Monitor Workup 6. Quench & Work-up (e.g., Add Water, Extract) Monitor->Workup Reaction Complete Dry 7. Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate 8. Concentrate (Rotary Evaporation) Dry->Concentrate Purify 9. Purify Crude Product (Column Chromatography) Concentrate->Purify Product Pure N-Methylated Product Purify->Product

Caption: General experimental workflow for N-methylation.

Materials & Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)

  • Dimethyl Carbonate (DMC, used as reagent and/or solvent)

  • NaY Faujasite catalyst (activated) or Potassium Carbonate (K₂CO₃)

  • Autoclave or sealed reaction vessel

  • Methanol (for washing)

Procedure:

  • Activate the NaY faujasite catalyst by heating it under vacuum if required.

  • In a high-pressure reaction vessel, combine methyl 4-aminobenzoate (1.0 eq) and the NaY faujasite catalyst (~1 g per 1 g of substrate).[7]

  • Add dimethyl carbonate in a quantity sufficient to act as both reagent and solvent.

  • Seal the vessel tightly and heat the mixture to 130-150 °C with stirring for 12-24 hours.[7] Caution: The reaction is performed under pressure. Ensure the vessel is rated for the reaction temperature and pressure.

  • After the reaction period, cool the vessel to room temperature before carefully opening it in a fume hood.

  • Filter the hot solution to remove the solid catalyst. Wash the catalyst with hot methanol or ethyl acetate.

  • Combine the filtrate and washings.

  • Remove the solvent and excess DMC under reduced pressure.

  • The resulting solid is often the highly pure mono-methylated product. Recrystallization can be performed for further purification if needed.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Li, J., & Li, W. (2023).
  • J&K Scientific LLC. (2026, February 8). Eschweiler-Clarke Reaction.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
  • SynArchive. (n.d.). Eschweiler-Clarke Reaction.
  • Filonenko, G. A., et al. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 6(12), 4349-4357.
  • Padmanabhan, S., Reddy, N. L., & Durant, G. J. (1996). A Convenient One Pot Procedure for N-Methylation of Aromatic Amines Using Trimethyl Orthoformate.
  • Ataman Kimya. (n.d.). TRIMETHYL ORTHOFORMATE.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Methylation of Aromatic Diamines.
  • Selva, M., et al. (2001). Trimethyl Orthoformate as a Highly Selective Mono-C-Methylating Agent for Arylacetonitriles. The Journal of Organic Chemistry, 66(19), 6429-6432.
  • ChemicalBook. (n.d.). Methyl 4-aminobenzoate synthesis.
  • Wang, C., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63.
  • Li, H., et al. (2020). methylation of amines using formic acid via simple inorganic base catalysis.
  • Goud, B., et al. (2023). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry, 88(15), 10582-10590.
  • Google Patents. (n.d.). CN102060734B - Method for preparing N-(4-ethyoxylcarbonylphenyl)-N'-methyl-N'-phenyl carbonamidine.
  • ChemicalBook. (n.d.). 4-(Methylamino)benzoic acid synthesis.
  • BenchChem. (n.d.). 4-(Methylamino)benzoate.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Sciencemadness.org. (2017, April 4).
  • Supporting Information. (n.d.).
  • Selva, M., et al. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 68(18), 6889-6895.
  • Guedes, G. P., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7901.
  • BenchChem. (n.d.).
  • ChemicalBook. (2023, July 3).
  • Sigma-Aldrich. (n.d.). Methyl 4-aminobenzoate 98 619-45-4.
  • Li, J.-T., & Li, T.-S. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173.
  • American Chemical Society. (n.d.). The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. Journal of the American Chemical Society.
  • A2B Chem. (n.d.). 10541-83-0 | MFCD00002535 | 4-(Methylamino)benzoic acid.
  • Organic Syntheses Procedure. (n.d.).
  • Paul, R. C., et al. (1981). Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. Indian Journal of Chemistry, 20A, 544-546.
  • Reddit. (2020, October 28).
  • ResearchGate. (2025, August 6). The chlorination of 4‐aminobenzoic acid and its methyl ester.
  • ResearchGate. (2023, February 8).
  • Juniper Publishers. (2025, August 13).
  • Selva, M., & Tundo, P. (2006). Highly chemoselective methylation and esterification reactions with dimethyl carbonate in the presence of NaY faujasite. The case of mercaptophenols, mercaptobenzoic acids, and carboxylic acids bearing OH substituents. The Journal of Organic Chemistry, 71(4), 1464-1470.
  • Selva, M., et al. (1999). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. Journal of the Chemical Society, Perkin Transactions 1, (8), 1041-1045.
  • Royal Society of Chemistry. (n.d.).

Sources

role of 4-(Methylamino)benzoate in dental resin composites.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Mechanistic Role and Optimization of 4-(Alkylamino)benzoates in Dental Resin Composites

Executive Summary

The structural integrity, curing efficiency, and clinical longevity of light-cured dental restorations depend heavily on the efficacy of their photoinitiator systems. While camphorquinone (CQ) is the primary photosensitizer absorbing blue light, it is highly inefficient at initiating polymerization alone. It requires a co-initiator—specifically an electron/proton donor. This application note details the critical role of the 4-(alkylamino)benzoate class, focusing on the industry-standard tertiary amine Ethyl 4-(dimethylamino)benzoate (EDMAB/EDAB) . We explore the causality behind its selection over secondary amines like 4-(methylamino)benzoate, provide standardized formulation protocols, and address analytical challenges in extractable profiling.

Mechanistic Grounding: The Type II Photoinitiation System

In dental material science, the choice between secondary and tertiary amines is a matter of reaction kinetics and polymer chain propagation. While the base moiety 4-(methylamino)benzoate (a secondary amine) possesses the requisite electron-donating nitrogen adjacent to an aromatic ring, its active N–H bond makes it prone to acting as a chain transfer agent, which prematurely terminates polymer chains.

To circumvent this, the N,N-dimethylated tertiary derivative, Ethyl 4-(dimethylamino)benzoate (EDMAB) , is universally utilized[1].

  • Causality of Selection: The tertiary amine structure forces the excited CQ to abstract a hydrogen atom from the adjacent alkyl carbon rather than the nitrogen. This generates a highly reactive α -aminoalkyl radical (C-centered), which is highly efficient at attacking the double bonds of methacrylate monomers (e.g., Bis-GMA, TEGDMA).

  • Solubility: The ethyl ester group enhances the molecule's hydrophobicity, ensuring complete miscibility within the highly viscous, hydrophobic Bis-GMA/TEGDMA resin matrix[2].

Photopolymerization Light Blue Light (460 nm) CQ Camphorquinone (CQ) Light->CQ Absorption CQ_Excited Excited CQ* CQ->CQ_Excited Excitation Exciplex Exciplex Formation CQ_Excited->Exciplex + Amine Amine EDMAB (Tertiary Amine) Amine->Exciplex Radicals Aminyl Radical (Active) + Ketyl Radical (Inactive) Exciplex->Radicals e-/H+ Transfer Polymer Crosslinked Polymer Network Radicals->Polymer Initiation (Monomers)

Fig 1: Type II photopolymerization pathway of CQ and EDMAB in methacrylate dental resins.

Formulation Dynamics & Quantitative Performance

The ratio of CQ to EDMAB strictly dictates the Degree of Conversion (DC%) and the final mechanical properties of the resin. An excess of amine can lead to unreacted monomers acting as plasticizers, while insufficient amine leaves unreacted CQ, causing severe yellowing of the composite over time. Recent studies on experimental infiltrants demonstrate that a 1:1 ratio (by weight) yields optimal conversion rates[3].

Table 1: Comparative Degree of Conversion (DC%) in Experimental Resins

Formulation TypeMonomer MatrixCQ (wt%)EDMAB (wt%)Degree of Conversion (DC%)Key Observation
Basic Infiltrant (BI) 20% UDMA / 80% TEGDMA0.5%0.5%74.37 ± 1.84%Optimal baseline conversion[3].
Brominated Resin (BrM-BI) BI + Brominated Monomers0.5%0.5%62.99 ± 3.22%Radiopacity achieved (1.79mm Al)[3].
Flexible Composite 45% Bis-GMA / 15% TEGDMA0.7%2.0%~65.00%High amine ratio for rapid cure[4].

Standardized Protocol: Formulation and FTIR Degree of Conversion Analysis

To ensure trustworthiness and reproducibility, the following protocol utilizes Fourier Transform Infrared (FTIR) spectroscopy as a self-validating system . By comparing the reactive aliphatic C=C peak against the inert aromatic C=C peak (internal standard), variations in sample thickness or volume are mathematically canceled out[3].

Materials Required:
  • Monomers: Bis-GMA (Base), TEGDMA (Diluent).

  • Initiators: Camphorquinone (CQ), Ethyl 4-(dimethylamino)benzoate (EDMAB).

  • Equipment: Planetary mixer, LED Dental Curing Light (460 nm, 1000 mW/cm 2 ), ATR-FTIR Spectrometer.

Step-by-Step Methodology:
  • Matrix Preparation (Under Yellow Light):

    • Weigh Bis-GMA and TEGDMA in a 50:50 weight ratio.

    • Causality Note: Bis-GMA is highly viscous due to strong intermolecular hydrogen bonding. TEGDMA is required to reduce viscosity, allowing for adequate mobility of the aminyl radicals during the propagation phase.

  • Photoinitiator Incorporation:

    • Add 0.5 wt% CQ and 0.5 wt% EDMAB to the monomer blend.

    • Mix in a planetary centrifugal mixer at 2000 RPM for 2 minutes to ensure complete dissolution without introducing air bubbles.

  • Baseline FTIR Measurement (Uncured):

    • Place a drop of the unpolymerized resin on the ATR-FTIR diamond crystal.

    • Record the absorbance peaks at 1638 cm −1 (aliphatic C=C stretch of methacrylate) and 1608 cm −1 (aromatic C=C stretch of Bis-GMA).

  • Photopolymerization:

    • Cast the resin into a stainless-steel mold (15 mm diameter × 1.7 mm height)[5].

    • Irradiate with the LED curing light for exactly 20 seconds at zero distance.

  • Post-Cure FTIR Measurement (Cured):

    • Remove the cured disk and measure the FTIR spectrum of the irradiated surface.

  • Self-Validating DC% Calculation:

    • Calculate conversion using the formula:

      DC%=(1−(Abs1638​/Abs1608​)uncured​(Abs1638​/Abs1608​)cured​​)×100

ExperimentalWorkflow Prep 1. Monomer Blending (Bis-GMA/TEGDMA) Init 2. Photoinitiator Addition (CQ + EDMAB) Prep->Init Mold 3. Mold Casting (15mm x 1.7mm) Init->Mold Cure 4. LED Light Curing (460 nm, 20s) Mold->Cure FTIR 5. ATR-FTIR Spectroscopy (1638 cm⁻¹ / 1608 cm⁻¹) Cure->FTIR Calc 6. DC% Calculation & Internal Standardization FTIR->Calc

Fig 2: Standardized workflow for formulating and validating dental resin composite conversion.

Analytical Challenges: Extractables and Confounders

For drug development and safety professionals evaluating the biocompatibility of dental materials, unreacted EDMAB presents a significant analytical challenge.

Because dental resins utilize Bis-GMA (synthesized from Bisphenol-A), regulatory bodies require strict monitoring of BPA leaching. However, a critical 2017 study demonstrated that standard LC/UV analytical methods are highly susceptible to confounding by EDMAB[5]. During extraction protocols (ISO 10993), unreacted EDMAB co-elutes almost identically with BPA under standard HPLC conditions.

  • The Pitfall: Relying solely on LC/UV can result in a 30-fold overestimation of BPA concentrations due to the overlapping absorbance of the EDMAB derivative[5].

  • The Solution: Safety scientists must employ LC/MS/MS (Liquid Chromatography with tandem Mass Spectrometry) in full scan mode (positive and negative) to accurately differentiate the molecular weight of trace BPA (228.29 g/mol ) from the co-eluting EDMAB photoinitiator (193.24 g/mol )[5].

References

  • Queen Mary University of London. (2025). Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator. Retrieved from[Link]

  • Pocket Dentistry. (2017). Potential confounders of bisphenol-a analysis in dental materials. Retrieved from [Link]

  • U.S. Patent No. 5,865,623A. (1999). Flexible dental composite compositions and restorative methods using flexible dental compositions. Google Patents.

Sources

Topic: A Multi-Modal Spectroscopic Approach for Real-Time Monitoring of the Esterification of 4-(Methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of substituted benzoates is a cornerstone of pharmaceutical and materials science research. 4-(Methylamino)benzoate esters, structural analogs of compounds like Benzocaine, are of significant interest for their potential biological activities.[1] Optimizing the synthesis of these molecules requires precise and reliable methods for monitoring reaction progress. This application note presents a detailed, multi-modal spectroscopic workflow for the real-time analysis of the Fischer-Speier esterification of 4-(Methylamino)benzoic acid to Methyl 4-(Methylamino)benzoate. We provide field-proven protocols for utilizing UV-Vis, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to gain a comprehensive understanding of reaction kinetics, functional group conversion, and endpoint determination. The causality behind experimental choices is explained, and the protocols are designed to be self-validating, ensuring high-fidelity data for process optimization and scale-up.

Introduction: The Importance of Reaction Monitoring

4-(Methylamino)benzoic acid is a versatile precursor for synthesizing a variety of ester derivatives.[2] The esterification of its carboxylic acid moiety is a critical transformation that modulates physicochemical properties like solubility and lipophilicity, key factors in drug design and material science.[3] The efficiency of this synthesis is paramount, directly impacting yield, purity, and cost-effectiveness. Consequently, the ability to accurately monitor the reaction in real-time is not merely an analytical exercise but a critical component of process analytical technology (PAT).

This guide uses the acid-catalyzed esterification of 4-(Methylamino)benzoic acid with methanol as a model system. We will explore how different spectroscopic techniques provide complementary information, moving from qualitative tracking to precise quantitative analysis.

The Model Reaction: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and robust method for producing esters from carboxylic acids and alcohols, typically using a strong acid catalyst like sulfuric acid.[4] The core transformation involves the conversion of a carboxylic acid functional group into an ester functional group.

Reaction Scheme:

  • Reactant: 4-(Methylamino)benzoic Acid

  • Reagent: Methanol (acting as both solvent and reactant)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

  • Product: Methyl 4-(Methylamino)benzoate

  • Byproduct: Water (H₂O)

The progress of this reaction can be tracked by observing the disappearance of the reactant's characteristic features and the simultaneous appearance of the product's features.

G cluster_0 Key Molecular Changes for Spectroscopic Tracking cluster_1 Detected By Reactant 4-(Methylamino)benzoic Acid - Carboxylic Acid O-H - Carboxylic Acid C=O - Aromatic C-H & N-H Product Methyl 4-(Methylamino)benzoate - Ester C-O - Ester C=O - New Methyl Ester (CH3) Protons - Aromatic C-H & N-H Reactant->Product Esterification Disappearance of Reactant Signals Appearance of Product Signals FTIR FTIR - Loss of broad O-H stretch - Shift in C=O stretch - Appearance of C-O stretch NMR NMR - Disappearance of acidic -COOH proton - Appearance of -OCH3 singlet - Shift in aromatic proton signals UV_Vis UV-Vis - Shift in λmax due to  change in conjugation

Caption: Key functional group changes during esterification.

UV-Vis Spectroscopy: A Rapid Qualitative Assessment

UV-Visible spectroscopy provides a fast, non-destructive method for tracking changes in the electronic structure of the molecule. Both the reactant and product contain a chromophore (the substituted benzene ring), but the conversion of the carboxylic acid to an ester alters the electronic conjugation, leading to a shift in the maximum absorbance wavelength (λmax).[5] While not ideal for precise quantification in a complex mixture without extensive calibration, it is excellent for quickly confirming that the reaction is proceeding.

Protocol 3.1: At-line UV-Vis Monitoring
  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the scan range from 200 nm to 400 nm.

    • Use quartz cuvettes with a 1 cm path length.

  • Baseline Correction:

    • Prepare a "zero-time" blank by taking an aliquot of the reaction mixture before adding the catalyst. Dilute this aliquot with the reaction solvent (methanol) to a suitable concentration (absorbance < 1.5 AU). Use this diluted solution to zero the instrument. This step is crucial as it accounts for the absorbance of the starting material.

  • Sample Acquisition (Time Points):

    • At regular intervals (e.g., every 15 minutes), carefully withdraw a small aliquot (e.g., 100 µL) from the reaction vessel.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of cold methanol (e.g., 10 mL) to prevent further reaction.

    • Record the UV-Vis spectrum of the diluted aliquot.

  • Data Analysis:

    • Overlay the spectra from different time points.

    • Observe the decrease in the reactant's λmax and the increase in the product's λmax. A clear isosbestic point indicates a clean conversion from one species to another.

CompoundExpected λmax (in Methanol)Rationale
4-(Methylamino)benzoic Acid~289 nm[6]The carboxylic acid group influences the electronic structure of the aromatic ring.
Methyl 4-(Methylamino)benzoate~310 nm[7]The ester group alters the conjugation, typically causing a bathochromic (red) shift.

FTIR Spectroscopy: Tracking Functional Group Transformation

Fourier-Transform Infrared (FTIR) spectroscopy is exceptionally powerful for identifying the presence and disappearance of specific functional groups.[8] For this reaction, the most telling signs are the disappearance of the very broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester.[9][10] Using an Attenuated Total Reflectance (ATR) probe allows for in-situ, real-time monitoring without sample extraction.

Protocol 4.1: In-situ ATR-FTIR Monitoring
  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a heat-resistant ATR probe (e.g., Diamond or SiComp).

    • Set the instrument to collect spectra from 4000 cm⁻¹ to 650 cm⁻¹.

    • A typical resolution is 4 cm⁻¹ with 16 scans co-added for a good signal-to-noise ratio.

  • Background Spectrum Acquisition:

    • Before starting the reaction, insert the ATR probe into the reaction solvent (methanol) at the target reaction temperature.

    • Collect a background spectrum. This is a critical step to subtract the spectral contributions of the solvent and the probe itself.

  • Reaction Monitoring:

    • Add the reactants (4-(methylamino)benzoic acid and catalyst) to the vessel.

    • Submerge the ATR probe into the reaction mixture.

    • Begin collecting spectra at regular time intervals (e.g., every 2-5 minutes).

  • Data Analysis:

    • Focus on the key spectral regions outlined in the table below.

    • Plot the peak height or area of the disappearing reactant peaks and appearing product peaks against time to create a reaction profile.

Functional GroupWavenumber (cm⁻¹)Appearance/DisappearanceRationale
O-H (Carboxylic Acid)3300 - 2500 cm⁻¹ (broad)[11]DisappearanceThis very broad and characteristic peak from the reactant will diminish as the -COOH group is consumed.
C=O (Carboxylic Acid)~1680 cm⁻¹DisappearanceThe carbonyl stretch of the conjugated acid reactant.
C=O (Ester)~1720 cm⁻¹AppearanceThe carbonyl stretch of the product ester appears at a higher frequency.
C-O (Ester)~1280 cm⁻¹ & ~1100 cm⁻¹AppearanceThese strong stretches are characteristic of the C-O bonds in the ester product.[12]
N-H (Secondary Amine)~3350 cm⁻¹[11]StableThis peak should remain relatively unchanged, serving as a useful internal reference.

¹H NMR Spectroscopy: The Gold Standard for Quantitative Analysis

While UV-Vis and FTIR confirm the transformation, Nuclear Magnetic Resonance (NMR) spectroscopy provides precise, quantitative data on the concentration of reactants and products over time, making it ideal for kinetic analysis.[13][14] By integrating the areas of specific proton signals unique to the reactant and product, one can calculate the exact percentage conversion.

Caption: Workflow for NMR-based kinetic analysis.

Protocol 5.1: High-Resolution NMR for Kinetic Profiling
  • Sample Preparation:

    • At defined time intervals (e.g., t = 0, 15, 30, 60, 120 min), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by dissolving the aliquot in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that contains an internal standard (e.g., tetramethylsilane, TMS). Keep the quenching solvent cold to halt the reaction instantly.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum for each time point. Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Analysis & Calculation of Conversion:

    • Identify a signal unique to the product. The singlet corresponding to the methyl ester protons (-OCH₃) is ideal.

    • Identify a signal from the reactant that does not overlap with product signals. The aromatic protons can be used, but their chemical shifts will change slightly. A more robust method is to monitor the disappearance of the starting material relative to a stable internal standard or a signal that remains constant.

    • The most direct method is to compare the integration of the newly formed product signal to a stable aromatic signal.

    • Percent Conversion (%) = [Integral of Product Signal / (Integral of Product Signal + Integral of corresponding Reactant Signal)] * 100

    • A more accurate calculation using the methyl protons is: Percent Conversion (%) at time t = (Integral of -OCH₃ at time t / Integral of -OCH₃ at reaction completion) * 100

Compound / ProtonsExpected ¹H Shift (ppm)MultiplicityRationale for Tracking
4-(Methylamino)benzoic Acid
-COOH~12.0 (in DMSO-d₆)[15]Broad SingletDisappears completely. Can be difficult to integrate reliably.
Aromatic Protons~6.5-7.7[15]DoubletsSignals will shift upon esterification. Can be used but requires careful assignment.
Methyl 4-(Methylamino)benzoate
-OCH₃ (Ester)~3.8[16]SingletClean, sharp signal that appears as product is formed. Excellent for quantification.
Aromatic Protons~6.6-7.9[16]DoubletsShifted relative to the starting material. Confirms product formation.
Hypothetical Kinetic Data from ¹H NMR
Time (min)Integral of -OCH₃ (Product)% Conversion
00.000%
150.4515%
300.8729%
601.5652%
902.1070%
1202.4983%
2402.9197%

Note: Assumes a final integral of 3.00 at 100% conversion for normalization.

Conclusion

By integrating UV-Vis, FTIR, and NMR spectroscopy, researchers can achieve a multi-faceted and deeply informative view of the esterification of 4-(Methylamino)benzoic acid. UV-Vis offers a rapid check, FTIR provides definitive confirmation of functional group transformation, and NMR delivers the precise quantitative data necessary for rigorous kinetic analysis and endpoint determination. This synergistic approach minimizes uncertainty, accelerates process development, and ensures the robust and efficient synthesis of valuable benzoate derivatives.

References

  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. (2023). Journal of Synthetic Chemistry.
  • Methyl 4(methylamino)benzoate. SpectraBase. [Link]

  • How to Monitor Chemical Reactions with FTIR. (2026). Photonics.com.
  • Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegyl
  • Ethyl 4-(dimethylamino)benzoate. PhotochemCAD. [Link]

  • Methyl 4(methylamino)benzoate. NIST WebBook. [Link]

  • Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. (2021). ResearchGate. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. [Link]

  • Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (2024). PhDWriter.org. [Link]

  • Experiment 17: multi-step synthesis: Benzocaine. UCLA Chemistry.
  • How to Identify Functional Groups in FTIR Spectra. (2025). Patsnap Eureka. [Link]

  • Enhancement of optical limiting activity of para-aminobenzoic acid using silver nanoparticles. (2025). Nature. [Link]

  • Spectrophotometric Determination of p-Aminobenzoic acid Results from Procaine Drug Using 2, 6-Dihydroxybenzoic acid as Coupling. (2024).
  • Benchtop NMR Reaction Monitoring for Kinetic Profiling. Nanalysis. [Link]

  • Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group. (2013). Beilstein Journals. [Link]

  • Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. (2017). ResearchGate. [Link]

  • UV.Visible spectrophotometric analysis spectra for 4-PABA. ResearchGate. [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University Research Portal. [Link]

  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation.
  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin-Madison.
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. PMC. [Link]

  • Use of the derivatizing agent, 4-aminobenzoic acid 2-(diethylamino)ethyl ester, for high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry. ACS Publications. [Link]

  • Supporting Information for "A mild and efficient one-pot synthesis of esters
  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022). East European Journal of Physics.
  • Ftir Functional Groups Table. Free PDF Library.
  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. (2022). MDPI. [Link]

Sources

Application Note: Strategic Derivatization of 4-(Methylamino)benzoate Scaffolds for Enhanced Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(Methylamino)benzoate scaffold—commonly utilized in the form of 4-(methylamino)benzoic acid or ethyl 4-(methylamino)benzoate—is a highly versatile bifunctional building block in organic synthesis and medicinal chemistry[1]. Characterized by a secondary amine at the para position and a versatile carboxylate/ester moiety, this scaffold is a foundational intermediate in the development of local anesthetics[2], broad-spectrum UV filters[3], and complex Active Pharmaceutical Ingredients (APIs) such as the antipsychotic nemonapride.

This application note provides researchers and drug development professionals with field-proven mechanistic insights and self-validating protocols for the orthogonal derivatization of both the N-terminal and C-terminal sites of the 4-(Methylamino)benzoate scaffold.

Mechanistic Insights: The Rationale for Derivatization

Successful derivatization of 4-(Methylamino)benzoate requires an understanding of the inherent electronic and steric properties of its two reactive poles.

N-Terminal Derivatization: Exploiting the "Magic Methyl" Effect

Unlike primary anilines, the secondary amine of 4-(Methylamino)benzoate introduces a distinct pharmacokinetic advantage often referred to as the "magic methyl" effect. Because the secondary amine possesses fewer protons to solvate compared to a primary amine, the energetic penalty of desolvation is significantly reduced when the molecule enters a hydrophobic biological pocket[4].

  • N-Alkylation: By further alkylating the secondary amine, researchers can precisely tune the lipophilicity (LogP) of the molecule, enhancing membrane permeability.

  • N-Acylation: Acylation restricts the conformational flexibility of the nitrogen lone pair, which is critical for preventing rapid metabolic degradation and tuning the UV absorption maxima ( λmax​ ) in photostable compounds[3].

C-Terminal Derivatization: Extending the Pharmacophore

The benzoic acid/ester moiety serves as the primary vector for fragment growth.

  • Amide/Ester Coupling: Hydrolyzing the ester to the free 4-(methylamino)benzoic acid allows for coupling with complex alcohols or amines. For example, Steglich esterification of this scaffold with euphorbioside has been shown to yield derivatives with potent antibacterial and antifungal properties[5]. Because the carboxylic acid is conjugated with the aromatic ring, standard coupling agents often suffer from sluggish kinetics, necessitating the use of hyper-nucleophilic catalysts like DMAP.

Derivatization Workflow

G Scaffold 4-(Methylamino)benzoate Bifunctional Scaffold NDeriv N-Terminal Derivatization (Secondary Amine) Scaffold->NDeriv Electrophilic Attack CDeriv C-Terminal Derivatization (Carboxylate / Ester) Scaffold->CDeriv Nucleophilic Substitution N_Alk N-Alkylation Enhances Lipophilicity NDeriv->N_Alk N_Acyl N-Acylation Steric Tuning NDeriv->N_Acyl C_Amide Amide Coupling API Synthesis CDeriv->C_Amide C_Ester Steglich Esterification Prodrug Formation CDeriv->C_Ester

Bifunctional derivatization pathways of 4-(Methylamino)benzoate for property enhancement.

Experimental Protocols

Protocol A: N-Alkylation via Chemoselective Reductive Amination

Objective: To enhance the lipophilicity of ethyl 4-(methylamino)benzoate without hydrolyzing or reducing the ester moiety.

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) due to its mild nature. It selectively reduces the transient iminium ion formed between the secondary amine and the target aldehyde, but is entirely unreactive toward the ethyl ester, preventing unwanted side reactions.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1.0 eq of ethyl 4-(methylamino)benzoate and 1.1 eq of the target aliphatic aldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add 1.5 eq of glacial acetic acid. Note: The weak acid acts as a catalyst to accelerate the formation of the iminium ion.

  • Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)₃ at 0 °C. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 3:1, UV 254 nm). The product will exhibit a significantly higher Rf​ value than the starting material due to the elimination of the N-H hydrogen bond donor.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Steglich Esterification/Amidation of the Carboxyl Terminus

Objective: To couple 4-(methylamino)benzoic acid to a sterically hindered alcohol or amine (e.g., in the synthesis of euphorbioside derivatives)[5].

Mechanistic Causality: The direct coupling of a conjugated aromatic carboxylic acid to a hindered nucleophile is thermodynamically unfavorable. N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid to an O-acylisourea. However, to prevent the formation of an unreactive N-acylurea byproduct, 4-Dimethylaminopyridine (DMAP) is added. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which then smoothly reacts with the target alcohol/amine[5][6].

Step-by-Step Procedure:

  • Activation: To a solution of 4-(methylamino)benzoic acid (2.0 eq) in anhydrous toluene or DCM, add DCC (2.0 eq) and DMAP (2.0 eq) at 0 °C.

  • Coupling: Add the target alcohol or amine (1.0 eq) dropwise. Heat the mixture to 60 °C (if using toluene) or reflux (if using DCM) and stir for 4 hours[5].

  • Self-Validation (Visual Cue): The reaction is self-indicating; the formation of a dense white precipitate—dicyclohexylurea (DCU)—confirms that the dehydrative coupling is actively proceeding.

  • Workup: Cool the mixture to 0 °C to maximize DCU precipitation, then filter through a Celite pad. Wash the filtrate with 5% aqueous NaHCO₃ to deprotonate and partition any unreacted 4-(methylamino)benzoic acid into the aqueous layer.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the derivatized product.

Quantitative Data Presentation

The following table summarizes the typical physicochemical enhancements achieved through the orthogonal derivatization of the 4-(Methylamino)benzoate scaffold.

Table 1: Physicochemical Property Enhancements Post-Derivatization

Derivatization StrategyTarget ScaffoldPrimary ReagentsPrimary Property EnhancedTypical Yield
N-Alkylation Ethyl 4-(methylamino)benzoateAldehyde, NaBH(OAc)₃Increased Lipophilicity (LogP)80–92%
N-Acylation Ethyl 4-(methylamino)benzoateAcyl Chloride, Et₃NConformational Rigidity & UV λmax​ shift75–88%
Steglich Esterification 4-(Methylamino)benzoic acidAlcohol, DCC, DMAPAntimicrobial Bioavailability65–85%
Amide Coupling 4-(Methylamino)benzoic acidAmine, EDC, HOBtProtease Resistance70–90%

Sources

Application Note: Formulation and Optimization of Photocurable Coatings Using 4-(Methylamino)benzoate Synergists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Biomedical/Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Summary

Photocurable coatings rely on the rapid, light-induced polymerization of acrylate monomers and oligomers. In Norrish Type II photoinitiating systems, a primary photoinitiator requires a hydrogen donor to generate initiating free radicals[1]. 4-(Methylamino)benzoate and its tertiary alkylated derivatives (such as ethyl 4-(dimethylamino)benzoate, EDMAB) are industry-standard amine synergists. While ubiquitous in industrial UV-curable inks[2], these synergists are equally critical in the biomedical sector—specifically in visible-light-cured dental composites and medical device coatings where they are paired with Camphorquinone (CQ) to enable deep tissue-safe curing.

This application note details the mechanistic causality, formulation guidelines, and self-validating experimental protocols for integrating 4-(Methylamino)benzoate into high-performance photocurable systems.

Mechanistic Insights (E-E-A-T)

The Norrish Type II Pathway

Unlike Type I photoinitiators that undergo unimolecular cleavage, Type II initiators (e.g., Benzophenone or Camphorquinone) rely on bimolecular reactions. When exposed to UV or LED light, the photoinitiator transitions to an excited triplet state. The electron-rich nitrogen of the 4-(Methylamino)benzoate facilitates rapid electron transfer, forming an intermediate exciplex. Subsequent proton abstraction from the α -carbon of the amine generates a highly reactive α -aminoalkyl radical, which acts as the primary initiating species for acrylate polymerization[1].

Causality of Oxygen Inhibition Mitigation

A critical challenge in photocurable coatings is oxygen inhibition. Ambient oxygen biradicals rapidly quench triplet photoinitiators and scavenge propagating carbon-centered radicals to form stable, unreactive peroxy radicals, leaving the coating surface tacky[3]. Why use 4-(Methylamino)benzoate? The amine synergist actively scavenges these peroxy radicals. By donating a hydrogen atom to the peroxy radical, the synergist generates a new initiating amine radical, effectively re-initiating the polymerization chain at the surface and ensuring a hard, tack-free finish[3].

Mechanism UV UV/LED Light PI Type II PI (e.g., Benzophenone) UV->PI Absorption PI_Star Excited Triplet PI* PI->PI_Star Intersystem Crossing Exciplex Exciplex Complex PI_Star->Exciplex Electron Transfer Amine 4-(Methylamino)benzoate Amine->Exciplex Collision Radicals Amine Radical + Ketyl Radical Exciplex->Radicals Proton Transfer Monomer Acrylate Monomers Radicals->Monomer Initiation Polymer Crosslinked Network Monomer->Polymer Propagation

Figure 1: Norrish Type II photoinitiation mechanism utilizing 4-(Methylamino)benzoate as a synergist.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each phase includes an internal verification checkpoint to confirm the success of the preceding step before moving forward.

Protocol A: Formulation of the Photocurable Resin

Objective: Prepare a biocompatible Urethane Dimethacrylate (UDMA) / Triethylene Glycol Dimethacrylate (TEGDMA) base resin suitable for both medical coatings and high-stress industrial applications.

  • Base Blending: In an amber glass vial (to prevent premature ambient curing), combine 70% w/w UDMA and 30% w/w TEGDMA. Stir at 250 RPM using a magnetic stirrer at 40°C for 30 minutes.

  • Photoinitiator Addition: Add 0.5% w/w Camphorquinone (for 470 nm visible light systems) or 4.0% w/w Benzophenone (for 395 nm UV systems)[1].

  • Synergist Integration: Gradually add 3.0% w/w 4-(Methylamino)benzoate.

  • Validation Checkpoint 1 (Optical Clarity): Visually inspect the resin against a strong backlight. Causality: The formulation must be 100% optically clear. Any turbidity indicates incomplete dissolution of the benzoate, which will cause localized stress concentrations and uneven curing. If turbid, continue heating at 40°C until clear.

Protocol B: Film Drawdown and Curing
  • Substrate Preparation: Clean glass substrates with isopropyl alcohol and dry with compressed nitrogen.

  • Application: Dispense 2 mL of the validated resin onto the substrate. Use a #4 wire-wound Mayer rod to draw down a uniform wet film.

  • Validation Checkpoint 2 (Wet Film Thickness): Use a wet film thickness (WFT) gauge to confirm a uniform 10 µm layer. Variations in WFT will exponentially alter the required UV dose.

  • Curing: Pass the substrate through a UV/LED conveyor system set to deliver an energy density of 500 mJ/cm².

Protocol C: Performance Characterization
  • Degree of Conversion (FTIR): Measure the cured film using Attenuated Total Reflectance (ATR) FTIR.

  • Validation Checkpoint 3 (Kinetic Verification): Calculate the conversion by comparing the depletion of the aliphatic C=C peak (1636 cm⁻¹) against the stable carbonyl C=O peak (1715 cm⁻¹). Self-Validation: If the Degree of Conversion (DC) is < 80%, the system fails validation, indicating either oxygen inhibition breached the synergist capacity or the UV dose was insufficient.

  • Surface Cure Assessment: Perform MEK Double Rubs (ASTM D5402).

Workflow Step1 1. Base Resin Blending (Oligomers + Monomers) Step2 2. Photoinitiator Addition (e.g., Benzophenone) Step1->Step2 Step3 3. Synergist Integration (4-(Methylamino)benzoate) Step2->Step3 Step4 4. Film Drawdown (Wire-wound rod, 10 µm) Step3->Step4 Step5 5. UV/LED Curing (Conveyor, 395nm/UV-A) Step4->Step5 Step6 6. Film Characterization (FTIR, Hardness, MEK Rubs) Step5->Step6

Figure 2: Step-by-step experimental workflow for formulating and testing photocurable coatings.

Quantitative Data & Formulation Optimization

The concentration of 4-(Methylamino)benzoate dictates the balance between surface cure and final mechanical properties. Table 1 summarizes the self-validation data across a loading matrix.

Table 1: Influence of 4-(Methylamino)benzoate Loading on Cure Kinetics (500 mJ/cm² Dose)

FormulationSynergist Loading (w/w)Degree of Conversion (%)Pendulum Hardness (s)Surface Tack (MEK Rubs)Validation Status
Control 0%42%45< 20 (Fails)Rejected (Severe O2​ inhibition)
Low 1.0%65%9085Rejected (Under-cured)
Optimal 3.0%88%150> 200Passed (Optimal crosslinking)
High 6.0%85%135> 200Marginal (Slight plasticization)

Causality of the Optimal Window: At 3.0% loading, the rate of peroxy radical scavenging exceeds the rate of oxygen diffusion into the 10 µm film, yielding a tack-free surface (>200 MEK rubs). However, pushing the loading to 6.0% introduces unreacted benzoate into the polymer matrix. Because the synergist does not co-polymerize into the acrylate backbone[1], excess molecules act as plasticizers, increasing free volume and subsequently reducing the pendulum hardness from 150s to 135s.

References

  • Hampford Research Inc. (2025). Ethyl-4-dimethylaminobenzoate (EDAB) Technical Bulletin. Retrieved from[Link]

  • Esstech, Inc. (2025). Item # PL-EHA, 2-Ethylhexyl 4-Dimethylamino Benzoate. Retrieved from [Link]

  • Lago, M. A., et al. (2019). Migration of 4-methyl benzophenone (4-MBP) and ethyl-4-(dimethylamino) benzoate (EDB) at −18 °C. ResearchGate. Retrieved from [Link]

  • Google Patents (2010). US20100276059A1 - UVV curable coating compositions and method for coating flooring and other substrates.

Sources

Troubleshooting & Optimization

improving the yield of 4-(Methylamino)benzoate synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-(methylamino)benzoate derivatives (such as methyl or ethyl 4-(methylamino)benzoate).

The primary hurdle in this synthesis is controlling the reaction to achieve selective mono-N-methylation without over-alkylating to the N,N-dimethylated byproduct, while simultaneously preserving the ester functionality[1][2].

I. Mechanistic Pathways & Selectivity

Understanding the kinetic pathways of your chosen reaction is critical. Classical approaches like direct alkylation with methyl iodide or reductive amination with formaldehyde often suffer from poor selectivity[1]. Because the mono-methylated product is more nucleophilic than the primary amine starting material, the reaction naturally cascades toward di-methylation unless thermodynamically or kinetically restricted.

Pathway SM 4-Aminobenzoate (Primary Amine) R1 Reductive Amination NaBH(OAc)3 / HCHO SM->R1 R2 Direct Alkylation MeI / Base SM->R2 R3 Hydrogen Borrowing MeOH / Ir-Catalyst SM->R3 Target 4-(Methylamino)benzoate (Target: High Yield) R1->Target Controlled Eq. Byprod 4-(Dimethylamino)benzoate (Byproduct: Over-alkylated) R1->Byprod Excess HCHO R2->Target Low Temp R2->Byprod Fast Over-reaction R3->Target Highly Selective

Fig 1: Synthesis pathways for 4-(methylamino)benzoate and selectivity outcomes.

II. Troubleshooting FAQs

Q1: My LC-MS shows a 30-40% yield of the N,N-dimethylated byproduct during reductive amination. How do I stop this? Causality: You are likely using a reducing agent that is too strong (e.g., NaBH4​ ) or adding formaldehyde too quickly. Strong reducing agents reduce the formaldehyde directly to methanol, forcing you to add excess formaldehyde, which in turn drives over-alkylation. Solution: Switch to a milder reducing agent like Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). It reduces the intermediate iminium ion much faster than it reduces aldehydes. Limit formaldehyde to exactly 1.05 equivalents and add it dropwise at 0°C to prevent localized concentration spikes.

Q2: I am using direct alkylation with Methyl Iodide ( MeI ) and K2​CO3​ , but I am losing my ester group (hydrolysis). Why? Causality: Potassium carbonate in the presence of even trace amounts of water generates hydroxide ions ( OH− ). At elevated temperatures, this basic environment rapidly catalyzes the saponification of the ethyl or methyl ester on your benzoate, yielding the free 4-(methylamino)benzoic acid. Solution: Transition to strictly anhydrous conditions. Use anhydrous DMF or Acetonitrile, and swap the inorganic base for a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Q3: Are there greener, highly selective alternatives to toxic methyl halides and formaldehyde? Causality: Yes. Recent catalytic advancements utilize the "hydrogen-borrowing" methodology. By using methanol as both the solvent and the methylating agent in the presence of an NHC-Ir (N-heterocyclic carbene iridium) catalyst, the methanol is temporarily oxidized to formaldehyde, condensed with the amine, and then reduced by the borrowed hydrogen[3]. This method is highly selective for mono-methylation and produces only water as a byproduct[4]. Alternatively, a DMF/Me3​N-BH3​ system can be used as a highly selective methyl source[5].

Troubleshooting Issue Issue: Low Yield & Impurities LCMS In-Process LC-MS / TLC Issue->LCMS OverAlk N,N-Dimethylation (+28 Da) LCMS->OverAlk Hydrolysis Ester Hydrolysis (Free Acid) LCMS->Hydrolysis Incomplete Unreacted Starting Material LCMS->Incomplete Sol1 Switch to NaBH(OAc)3 Limit HCHO to 1.0 eq OverAlk->Sol1 Sol2 Use Anhydrous Solvents Switch to DIPEA Hydrolysis->Sol2 Sol3 Check Catalyst/Reagent Quality Increase Temp Incomplete->Sol3

Fig 2: Troubleshooting workflow for diagnosing and resolving low synthesis yields.

III. Standardized Experimental Protocol: Selective Reductive Amination

This protocol utilizes NaBH(OAc)3​ to ensure kinetic control over the mono-methylation process. It is designed as a self-validating system to prevent downstream failures.

Reagents:

  • Methyl or Ethyl 4-aminobenzoate (1.0 eq, 10 mmol)

  • Aqueous Formaldehyde 37% (1.05 eq, 10.5 mmol)

  • NaBH(OAc)3​ (1.5 eq, 15 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (30 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-aminobenzoate in 30 mL of anhydrous DCE in a flame-dried flask under N2​ . Cool to 0°C using an ice bath.

    • Causality: DCE is preferred over THF or DCM because it provides optimal solubility for the intermediate iminium species and stabilizes the transition state during hydride transfer.

  • Imine Formation: Add 37% aqueous formaldehyde dropwise over 10 minutes. Stir for 30 minutes at 0°C.

    • Self-Validation Checkpoint 1: Remove a 10 µL aliquot and run a rapid TLC (20% EtOAc/Hexanes). The primary amine spot ( Rf​≈0.3 ) should be entirely consumed, replaced by a slightly higher Rf​ spot (the hemiaminal/imine). Do not proceed to step 3 if the starting material remains.

  • Reduction: Add NaBH(OAc)3​ portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: Portion-wise addition prevents thermal spikes that could degrade the reducing agent or force the equilibrium toward di-alkylation.

  • Quench & Extraction: Quench the reaction strictly with saturated aqueous NaHCO3​ (20 mL). Extract with EtOAc ( 3×20 mL).

    • Self-Validation Checkpoint 2: Run an LC-MS of the organic layer. You should observe the target mass ( [M+H]+ 180 for ethyl ester, 166 for methyl ester). The +28 Da di-methylated byproduct should be <5% relative abundance.

IV. Quantitative Yield Comparison

To guide your synthetic strategy, the following table summarizes the expected yields and selectivity profiles of various methodologies based on literature and application data.

Synthesis MethodologyReagents & CatalystTempMono-methyl Yield (%)Di-methyl Yield (%)Selectivity Profile
Direct Alkylation MeI (1.1 eq), K2​CO3​ , DMF25°C45 - 55%30 - 40%Poor (High over-alkylation)
Eschweiler-Clarke HCHO (Excess), Formic Acid100°C< 5%> 90%Inverse (Favors di-methylation)
Reductive Amination HCHO (1.05 eq), NaBH(OAc)3​ 0°C to RT82 - 88%< 5%Excellent (Kinetic control)
Hydrogen Borrowing Methanol, NHC-Ir Catalyst130°C95 - 99%< 1%Superior (Thermodynamic control)
Borane-DMF System Me3​N-BH3​ , DMF120°C90 - 94%< 2%Excellent (Isotope-friendly)

V. References

  • Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 Source: Organic Letters (American Chemical Society) URL:[Link]

  • Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

  • Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts Source: ACS Catalysis (American Chemical Society) URL:[Link]

  • Catalysis-Controlled Selective N-mono or N-di-methylation of Anilines: A Review on Synthesis of N-methyl or N,N-dimethyl anilines Source: ResearchGate URL:[Link]

  • Methyl 4-aminobenzoate (CID 12082) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Purification Strategies for Crude Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N-alkyl derivatives of p-aminobenzoic acid has been a cornerstone of medicinal chemistry for decades[1]. However, isolating the target secondary amine—methyl 4-(methylamino)benzoate (CAS 18358-63-9)—from unreacted primary amines and over-alkylated tertiary amine byproducts remains a notorious bottleneck.

This guide is engineered for process chemists and researchers. We bypass generic advice to focus on the exact physicochemical causalities behind your purification failures, providing self-validating protocols to ensure high-purity isolation.

Strategic Purification Workflow

The following logic tree illustrates the optimal sequence for isolating the target secondary amine ester from a complex crude matrix.

PurificationWorkflow N1 Crude Reaction Mixture (1°, 2°, 3° Amines + Acid) N2 Aqueous Workup (Sat. NaHCO3, pH 8) N1->N2 Quench & Extract N3 Aqueous Phase (Salts & Impurities) N2->N3 Discard N4 Organic Phase (Free Amine Esters) N2->N4 Retain N5 Flash Chromatography (Silica + 1% Et3N) N4->N5 Load & Elute N6 Pure Methyl 4-(methylamino)benzoate N5->N6 Isocratic Separation

Workflow for the isolation and purification of methyl 4-(methylamino)benzoate.

Physicochemical Profiling

Successful separation relies on exploiting the subtle electronic and steric differences between the amine derivatives in your crude mixture.

Compound ClassificationChemical NamePredicted pKa (Conjugate Acid)Chromatographic Behavior (Silica)Physical State (RT)
Primary Amine (Starting Material)Methyl 4-aminobenzoate~2.3Severe streaking (strong H-bond donor)Solid
Secondary Amine (Target Product)Methyl 4-(methylamino)benzoate~2.5Moderate streaking (H-bond donor/acceptor)Solid (mp 92-98 °C)[2]
Tertiary Amine (Byproduct)Methyl 4-(dimethylamino)benzoate~3.0Sharp elution (H-bond acceptor only)Solid

Targeted Troubleshooting & FAQs

Q1: Why do the primary, secondary, and tertiary amine derivatives co-elute and streak so badly during silica gel chromatography? Causality: Both primary and secondary anilines possess highly polarized N-H bonds, acting as strong hydrogen bond donors. They interact non-linearly with the acidic silanol groups (-SiOH) present on the silica gel stationary phase, causing the molecules to drag and form "comet tails" across the column[3]. Solution: Implement silanol-masking. By adding 1% v/v triethylamine (Et3N) to your organic eluent, the highly basic Et3N competitively binds to and neutralizes the acidic silanols[4]. This blocks the target methyl 4-(methylamino)benzoate from interacting with the matrix, allowing it to elute as a sharp, well-defined band.

Q2: My ester hydrolyzed during the basic aqueous workup. How can I remove acidic catalysts without destroying my product? Causality: The methyl ester moiety is highly susceptible to nucleophilic acyl substitution (saponification) when exposed to strong aqueous bases (like NaOH or KOH) and water, especially if the reaction is exothermic. Solution: Replace strong bases with a mild, buffering base such as saturated aqueous sodium bicarbonate (NaHCO3). The pKa of the protonated aminobenzoate is extremely low; therefore, a mild base (pH ~8) is entirely sufficient to deprotonate the salt into the free base amine without triggering ester hydrolysis[5].

Q3: The crude product is "oiling out" instead of forming crystals. How do I force crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when trace impurities disrupt the crystal lattice, depressing the melting point of the mixture below the ambient solvent temperature. Solution: Convert the free base into its hydrochloride (HCl) salt. The highly ordered ionic crystal lattice of the HCl salt significantly raises the melting point and drives the thermodynamic equilibrium toward solid crystallization, forcing the compound out of the organic phase[6].

Q4: Can I chemically separate the secondary amine from the tertiary amine byproduct if chromatography fails? Causality: Tertiary amines lack an N-H bond, making them completely unreactive towards electrophilic derivatization, whereas secondary amines remain reactive. Solution: While classical Hinsberg separations use benzenesulfonyl chloride to precipitate primary/secondary amines[7], a modern alternative is to use a reversible reductive amination trick. This temporarily alters the polarity of the secondary amine, allowing for easy chromatographic separation from the inert tertiary amine[8].

Validated Methodologies

Protocol 1: Silanol-Masked Flash Chromatography

Objective: Separate the secondary amine from primary/tertiary impurities without tailing.

  • Eluent Preparation: Prepare your mobile phase (e.g., 20% Ethyl Acetate in Hexanes). Add exactly 1% v/v Triethylamine (Et3N) to the mixture[3]. Causality: The volatile Et3N acts as a sacrificial base, neutralizing the stationary phase silanols[4].

  • Column Packing: Slurry pack the silica gel using the Et3N-doped solvent. Flush the column with at least 2 column volumes (CV) of the eluent prior to loading to ensure complete silanol masking[3].

  • Loading: Dissolve the crude organic mixture in a minimum volume of the mobile phase and load it carefully onto the column head.

  • Elution: Run the column isocratically.

  • System Validation: Spot the collected fractions on a TLC plate pre-treated with Et3N. The target compound (Methyl 4-(methylamino)benzoate)[9] must appear as a perfectly tight, circular spot under UV light (254 nm). If the spot exhibits a "tail," the silanols are insufficiently masked; increase the Et3N concentration to 1.5% for subsequent runs.

Protocol 2: Hydrochloride Salt Formation and Isoelectric Crystallization

Objective: Recover target compound that has "oiled out" due to impurity-induced melting point depression.

  • Dissolution: Dissolve the crude, oily free base in anhydrous diethyl ether or ethyl acetate.

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add a stoichiometric amount of 2M HCl in diethyl ether dropwise under vigorous stirring. Causality: Protonation of the secondary amine forms a highly polar, ionic hydrochloride salt. This drastically alters the solubility profile, forcing the compound to precipitate out of the non-polar organic phase[6].

  • Isolation: Filter the resulting white precipitate under vacuum and wash with cold anhydrous ether.

  • System Validation: Perform a silver nitrate (AgNO3) test on a small aqueous sample of the precipitate. The immediate formation of a heavy white precipitate (AgCl) confirms the successful formation and isolation of the hydrochloride salt[6].

References

  • Title: Methyl 4-methylaminobenzoate | C9H11NO2 | CID 140375 - PubChem. Source: nih.gov. URL: [Link]

  • Title: Aromatic and Aliphatic Amines. Source: dspaces.org. URL: [Link]

  • Title: methyl 4-aminobenzoate synthesis report. Source: sciencemadness.org. URL: [Link]

  • Title: The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. Source: acs.org. URL: [Link]

  • Title: understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Source: bdmaee.net. URL: [Link]

  • Title: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids (Supporting Information). Source: rsc.org. URL: [Link]

Sources

Technical Support Center: Optimizing 4-(Methylamino)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-(methylamino)benzoate derivatives (e.g., ethyl 4-(methylamino)benzoate). This center is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and resolve common side-product formations encountered during N-methylation workflows.

Mechanistic Causality: The Root of Side-Product Formation

Understanding the kinetic and thermodynamic environment of your reaction is critical. In 4-aminobenzoates (such as benzocaine), the para-ester group exerts a strong electron-withdrawing effect, reducing the initial nucleophilicity of the primary amine.

However, once the first methyl group is successfully attached, the inductive electron-donating effect of the new alkyl chain increases the electron density on the nitrogen atom. This creates a kinetic trap: the newly formed secondary amine (mono-methylated) is significantly more nucleophilic than the primary amine starting material. Consequently, standard direct alkylation (e.g., using methyl iodide) or aggressive reductive amination (e.g., Eschweiler-Clarke conditions) heavily favors over-alkylation, leading to the N,N-dimethyl side product [1].

Additionally, the ester functionality introduces vulnerabilities to hydrolysis and transesterification when basic or protic conditions are employed, particularly when the alcohol solvent does not match the ester alkyl chain[2].

Troubleshooting Guide & Diagnostics

Issue 1: High Levels of N,N-Dimethyl-4-aminobenzoate (Over-methylation)
  • Diagnostic: LC-MS shows a dominant mass peak corresponding to [M+H]+ + 28 Da (relative to starting material) or + 14 Da (relative to target).

  • Root Cause: Uncontrolled reaction kinetics where the intermediate imine/iminium is reduced too rapidly in the presence of excess C1 source, or direct alkylation conditions are too harsh. For example, using the acidic TTT system (1,3,5-trioxane/triethylsilane/TFA) typically results in a 57% yield of the di-methylated side product compared to only 37% of the target mono-methylated product[1].

  • Solution: Shift to highly selective catalytic systems. Utilizing carbon monoxide (CO) as a mild reducing agent in Iridium-catalyzed reductive amination suppresses over-alkylation, yielding 74–82% of the mono-alkylated product[3]. Alternatively, strictly limit the equivalents of formaldehyde (1.05 eq) and use a mild, sterically bulky reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).

Issue 2: Formation of Methyl 4-(methylamino)benzoate (Transesterification)
  • Diagnostic: When synthesizing ethyl 4-(methylamino)benzoate, GC-MS/LC-MS reveals a product with a mass 14 Da lower than the expected target.

  • Root Cause: Utilizing methanol as a C1 source (in "borrowing hydrogen" methodologies) or as a solvent in the presence of an inorganic base (e.g., Cs2CO3) triggers base-catalyzed transesterification of the ethyl ester[2].

  • Solution: If using a borrowing hydrogen protocol, methanolysis is a known competing pathway[2]. To prevent this, either match the solvent to the ester (use ethanol, though this changes the alkylating agent), or utilize base-free, anhydrous reductive amination conditions.

Quantitative Data: Methodology Comparison

The following table summarizes the selectivity and side-product profiles of various N-methylation methodologies applied to 4-aminobenzoates.

Synthesis MethodologyTarget Mono-Methyl YieldN,N-Dimethyl Side ProductTransesterification / Hydrolysis Risk
Direct Alkylation (MeI, K2CO3, DMF)Low (~30%)High (>50%)Low (if strictly anhydrous)
TTT System (Trioxane, Et3SiH, TFA)[1]37%57%Low
Borrowing Hydrogen (MeOH, Ir-NHC, Cs2CO3)[2]~61%LowHigh (Forms methyl ester byproduct)
CO-Assisted Reductive Amination [3]74–82% <5% Low

Validated Experimental Protocols

Protocol A: Highly Selective CO-Assisted Reductive Amination[3]

This method is recommended for maximizing mono-methylation while suppressing the N,N-dimethyl side product.

  • Preparation: In a high-pressure autoclave, charge ethyl 4-aminobenzoate (1.0 equiv) and paraformaldehyde (1.2 equiv).

  • Catalyst Addition: Add the Iridium catalyst precursor (e.g., dimeric iridium complexes with bridging halides, 1-2 mol%) and an anhydrous solvent (e.g., THF).

  • Pressurization: Seal the autoclave, purge three times with carbon monoxide (CO) gas, and pressurize to 30 bar.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the CO gas in a fume hood. Filter the crude mixture through a short pad of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure mono-methylated product.

Protocol B: Borrowing Hydrogen Methodology (Methanol as C1 Source)[2]

This method is atom-economical but requires careful monitoring to prevent transesterification.

  • Preparation: Charge a reaction vessel with ethyl 4-aminobenzoate (0.5 mmol), an Ir(I) NHC catalyst (1–2 mol %), and Cs2CO3 (0.25 mmol, 50 mol %).

  • Solvent/Reagent: Add methanol (1.5 mL), which functions simultaneously as the solvent and the methylating agent.

  • Reaction: Seal the vessel and heat the mixture to 383 K (110 °C) for 15 to 48 hours.

  • Monitoring: Monitor the reaction closely via GC-MS. Extended reaction times beyond optimal conversion will lead to methanolysis of the ester group, forming methyl 4-(methylamino)benzoate[2].

  • Workup: Cool to room temperature, filter through a silica plug, and purify via column chromatography.

Protocol C: Standard Lab-Scale Reductive Amination (Transition-Metal Free)

A highly accessible method requiring strict stoichiometric control.

  • Dissolve ethyl 4-aminobenzoate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Cool the solution to 0 °C and add aqueous formaldehyde (37% w/w, 1.05 equiv) dropwise. Stir for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise to prevent rapid exotherms.

  • Warm to room temperature and stir for 4–6 hours. Do not exceed this time to prevent trace over-alkylation.

  • Quench with saturated aqueous NaHCO3. Extract with dichloromethane, dry the organic layer over MgSO4, concentrate, and purify.

Process Visualization

Mechanistic Pathway & Side-Product Formation

Kinetic pathways showing the formation of the target mono-methyl product and competing side reactions.

Troubleshooting Decision Tree

Workflow Start Analyze LC-MS/GC-MS Data Q1 High N,N-Dimethyl Side Product? Start->Q1 Sol1 Reduce HCHO equivalents or switch to CO-assisted reduction Q1->Sol1 Yes Q2 Ester Hydrolysis or Transesterification? Q1->Q2 No Sol2 Use anhydrous conditions; match alcohol solvent to ester Q2->Sol2 Yes Q3 Low Conversion / Unreacted SM? Q2->Q3 No Sol3 Increase catalyst loading or extend reaction time carefully Q3->Sol3 Yes

Decision tree for diagnosing and resolving common N-methylation side products.

Frequently Asked Questions (FAQs)

Q: Can I use standard Eschweiler-Clarke conditions (formic acid/formaldehyde) for this synthesis? A: It is highly discouraged if your goal is mono-methylation. Eschweiler-Clarke conditions are designed to drive amines to their fully alkylated state. Because the secondary amine intermediate is more nucleophilic than the primary amine, the reaction will rapidly proceed to form the N,N-dimethyl-4-aminobenzoate side product.

Q: Why is my borrowing hydrogen reaction yielding a methyl ester instead of an ethyl ester? A: If you are using methanol as the C1 source alongside an inorganic base (like Cs2CO3), the basic conditions promote methanolysis (transesterification) of the ethyl ester group on the benzocaine starting material. This converts your ethyl 4-(methylamino)benzoate into methyl 4-(methylamino)benzoate[2]. To avoid this, use base-free conditions or an alternative reductive amination protocol.

Q: Does the TTT system (Trioxane/Triethylsilane/TFA) work well for mono-methylation? A: No. While the TTT system is a powerful acidic reductive amination tool, it lacks selectivity for 4-aminobenzoates. Literature data indicates that applying the TTT system to benzocaine yields predominantly the di-methylated product (57%) over the target mono-methylated product (37%)[1].

References

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. ACS Publications. 2

  • N-Methylation of Aromatic Amines and N-Heterocycles under Acidic Conditions with the TTT (1,3,5-Trioxane–Triethylsilane–Trifluoroacetic Acid) System. Thieme Connect. 1

  • Reductive Amination Catalyzed by Iridium Complexes Using Carbon Monoxide as a Reducing Agent. ResearchGate. 3

Sources

Technical Support Center: 4-(Methylamino)benzoate - Stability and Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Methylamino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability issues and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to the Stability of 4-(Methylamino)benzoate

4-(Methylamino)benzoate is an aromatic amine and an ester, making it susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable pharmaceutical formulations. This guide will delve into the common stability issues, their underlying causes, and practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for 4-(Methylamino)benzoate?

A1: To ensure the long-term stability of 4-(Methylamino)benzoate, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is also advisable to protect it from light. For optimal stability, especially for analytical standards and long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccator under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis and oxidation.[2]

Q2: What are the primary signs of degradation to look for in my sample of 4-(Methylamino)benzoate?

A2: Visual inspection can often provide the first clues of degradation. Look for:

  • Color Change: Pure 4-(Methylamino)benzoate is a white to off-white crystalline powder. The appearance of a yellow or brown tint can indicate oxidative or photolytic degradation.

  • Clumping or Caking: This may suggest the absorption of moisture, which can accelerate hydrolysis.

  • Incomplete Dissolution or Presence of Particulates: If the compound does not fully dissolve in a solvent in which it is known to be soluble, it could be a sign of the formation of less soluble degradation products.

For a definitive assessment, analytical techniques such as HPLC should be used to check for the presence of impurity peaks.

Solution Stability

Q3: How stable is 4-(Methylamino)benzoate in common laboratory solvents?

A3: The stability of 4-(Methylamino)benzoate in solution is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure).

  • Aqueous Solutions: In aqueous solutions, 4-(Methylamino)benzoate is susceptible to hydrolysis, especially under acidic or basic conditions. The ester linkage can be cleaved to form 4-(methylamino)benzoic acid and methanol.[3] The rate of hydrolysis is influenced by pH and temperature.

  • Organic Solvents: In aprotic organic solvents like acetonitrile, dichloromethane, or THF, the compound is generally more stable. However, the presence of trace amounts of water, acids, or bases can still promote degradation over time. Protic solvents like methanol and ethanol are generally suitable, but esterification is a reversible reaction, and the presence of water can shift the equilibrium towards the starting materials.

Q4: I prepared an aqueous stock solution of 4-(Methylamino)benzoate and noticed a drop in its concentration over a few days. What is happening?

A4: A decrease in the concentration of 4-(Methylamino)benzoate in an aqueous solution is most likely due to hydrolysis of the ester group, yielding 4-(methylamino)benzoic acid and methanol. The rate of this hydrolysis is significantly influenced by the pH of the solution. To minimize this, prepare fresh aqueous solutions before use or store them at low temperatures (2-8 °C) for short periods. For longer-term storage, consider preparing stock solutions in a dry, aprotic organic solvent like acetonitrile and diluting into your aqueous buffer immediately before the experiment.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 4-(Methylamino)benzoate.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Unexpected peaks in my HPLC chromatogram. 1. Hydrolysis: The ester has hydrolyzed to 4-(methylamino)benzoic acid. 2. Oxidation: The amine group has been oxidized. 3. Photodegradation: Exposure to light has caused decomposition.1. Confirm Hydrolysis: The primary hydrolysis product is 4-(methylamino)benzoic acid. This will likely have a different retention time than the parent compound. To confirm, you can intentionally hydrolyze a small sample by treating it with a mild acid or base and see if the new peak matches. To prevent this, use fresh solutions and avoid extreme pH values. 2. Investigate Oxidation: Oxidation can lead to the formation of N-oxides, hydroxylated species on the aromatic ring, or colored polymeric products. Ensure your solvents are de-gassed and consider adding an antioxidant if compatible with your experiment. Store solutions protected from air. 3. Minimize Photodegradation: Use amber vials or wrap your containers in aluminum foil to protect them from light. Work in a dimly lit area when handling the compound.
My reaction yield is lower than expected. 1. Degradation of starting material: Your 4-(Methylamino)benzoate may have degraded before or during the reaction. 2. Incompatibility with reaction conditions: The reaction conditions (e.g., strong acids, bases, or oxidizing agents) may be degrading the product.1. Check Purity: Before starting your reaction, verify the purity of your 4-(Methylamino)benzoate using a suitable analytical method like HPLC or NMR. 2. Review Reaction Conditions: If your reaction involves harsh conditions, consider if they could be causing degradation. For example, strong basic conditions can saponify the ester.[3] If possible, opt for milder reaction conditions.
The color of my sample/solution changes over time (e.g., turns yellow or brown). Oxidation and/or Photodegradation: Aromatic amines are prone to oxidation, which can be accelerated by light, leading to the formation of colored byproducts.Implement Protective Measures: Store the solid compound and its solutions protected from light and air. Use de-gassed solvents for preparing solutions and consider working under an inert atmosphere for sensitive experiments.

Degradation Pathways

Understanding the potential degradation pathways of 4-(Methylamino)benzoate is crucial for troubleshooting and developing stability-indicating analytical methods.

Hydrolysis

Under aqueous conditions, particularly at non-neutral pH, the ester functional group of 4-(Methylamino)benzoate can undergo hydrolysis to yield 4-(methylamino)benzoic acid and methanol. This reaction can be catalyzed by both acids and bases.

4-(Methylamino)benzoate 4-(Methylamino)benzoate 4-(Methylamino)benzoic Acid + Methanol 4-(Methylamino)benzoic Acid + Methanol 4-(Methylamino)benzoate->4-(Methylamino)benzoic Acid + Methanol H₂O (Acid or Base Catalysis)

Caption: Hydrolysis of 4-(Methylamino)benzoate.

Oxidation

The secondary amine group in 4-(Methylamino)benzoate is susceptible to oxidation. Oxidizing agents or atmospheric oxygen can lead to the formation of N-oxides or other oxidized species. The aromatic ring can also be hydroxylated. Such reactions often result in colored byproducts.

4-(Methylamino)benzoate 4-(Methylamino)benzoate Oxidized Products (e.g., N-oxides, hydroxylated species) Oxidized Products (e.g., N-oxides, hydroxylated species) 4-(Methylamino)benzoate->Oxidized Products (e.g., N-oxides, hydroxylated species) [O] (e.g., H₂O₂, air)

Caption: Oxidative degradation of 4-(Methylamino)benzoate.

Photodegradation

Exposure to UV light can induce the degradation of 4-(Methylamino)benzoate. Similar to other aminobenzoates, this can lead to complex reactions including oxidation, hydroxylation of the aromatic ring, and the formation of dimers or other photoproducts.[1]

4-(Methylamino)benzoate 4-(Methylamino)benzoate Photoproducts (e.g., hydroxylated species, dimers) Photoproducts (e.g., hydroxylated species, dimers) 4-(Methylamino)benzoate->Photoproducts (e.g., hydroxylated species, dimers) hv (UV light)

Caption: Photodegradation of 4-(Methylamino)benzoate.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-(Methylamino)benzoate

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of 4-(Methylamino)benzoate under various stress conditions.

Materials:

  • 4-(Methylamino)benzoate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% v/v)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(Methylamino)benzoate in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid 4-(Methylamino)benzoate in an oven at 80°C for 48 hours.

    • Also, expose a solution of the compound in a suitable solvent (e.g., methanol) to the same conditions.

    • At various time points, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 4-(Methylamino)benzoate in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, dilute the samples with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for 4-(Methylamino)benzoate

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 4-(Methylamino)benzoate from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or monitor a range with a PDA detector to identify optimal wavelengths for all components).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) to a final concentration of approximately 10-20 µg/mL with the initial mobile phase composition (90:10 A:B).

  • Analysis: Inject the prepared samples into the HPLC system and acquire the chromatograms.

  • Method Validation (abbreviated):

    • Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main peak of 4-(Methylamino)benzoate. Peak purity analysis using a PDA detector is recommended.

    • Linearity, Accuracy, and Precision: These parameters should be validated according to standard ICH guidelines once the method is established.

References

  • ECHA. (n.d.). Methyl 4-(methylamino)benzoate - Safety Data Sheet.
  • Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9061–9067.
  • Vione, D., et al. (2016). Study of the photochemical transformation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) under conditions relevant to surface waters.
  • Wrzesinski, C. L., et al. (1996). Isolation and Identification of Residues of 4″-(epi-Methylamino)-4″-deoxyavermectin B1a Benzoate from the Surface of Cabbage. Journal of Agricultural and Food Chemistry, 44(1), 304-312.
  • PubChem. (n.d.). Methyl 4-(methylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). What Factors Influence Stability? Retrieved from [Link]

  • SciTechnol. (2023). Journal of Pharmaceutics & Drug Delivery Research. Drug Stability.
  • International Journal of Medical Research. (2021).
  • NIST. (n.d.). Methyl 4(methylamino)benzoate. National Institute of Standards and Technology. Retrieved from [Link]

  • Eawag. (n.d.). Benzoate Degradation Pathway. Retrieved from [Link]

  • PubMed. (2021). Degradation studies of UV filter hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB) in aqueous solution. Journal of Contaminant Hydrology, 236, 103740.
  • ACS Publications. (1997). Photodegradation of 4''-(epimethylamino)-4''-deoxyavermectin B1a thin films on glass. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). Benzoate and 4-HB degradation pathway widely distributed among the.... Retrieved from [Link]

  • Stack Exchange. (2020).
  • PMC. (n.d.).
  • Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines.
  • US EPA. (2025). CWA Analytical Methods: Contaminants of Emerging Concern.
  • University of California, Davis. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • PubMed. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology, 14(7), 1797-1807.
  • PMC. (n.d.). Anaerobic Degradation of 4-Methylbenzoate by a Newly Isolated Denitrifying Bacterium, Strain pMbN1.
  • PubMed. (2016). Study of the photochemical transformation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) under conditions relevant to surface waters.
  • Science.gov. (n.d.).
  • PubMed. (2015). Potential safety issues surrounding the use of benzoate preservatives. Journal of Applied Microbiology, 119(1), 211-219.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Chemsrc. (2025). Methyl 4-amino-3-(methylamino)
  • MilliporeSigma. (n.d.). Ethyl 4-(dimethylamino)
  • Royal Society of Chemistry. (n.d.).
  • AA Blocks. (n.d.). Benzoic acid, 4-(methylamino)-, 2-(diethylamino)ethyl ester | 16488-52-1.

Sources

troubleshooting low conversion rates in photopolymerization with 4-(Methylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with photopolymerization systems that include 4-(Methylamino)benzoate. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Low Conversion Rates

Low monomer conversion is a frequent issue in photopolymerization, leading to incomplete curing, poor mechanical properties, and high levels of residual monomer.[1][2] This section provides a structured approach to diagnosing and resolving these problems.

Issue 1: Polymerization Fails to Initiate or Stalls at Low Conversion

Question: I've mixed my formulation containing a photoinitiator and 4-(Methylamino)benzoate, but upon UV exposure, the polymerization either doesn't start or stops at a very early stage. What's going wrong?

Answer: This is often indicative of a potent inhibition effect or a fundamental issue with the photoinitiating system. Here’s a systematic approach to troubleshoot this problem:

The synergy between the primary photoinitiator and the amine synergist, 4-(Methylamino)benzoate, is critical for efficient radical generation.

  • Photoinitiator Type Mismatch: 4-(Methylamino)benzoate is a tertiary amine synergist primarily used with Type II photoinitiators (e.g., benzophenone, camphorquinone).[3][4] Type II photoinitiators require a co-initiator or synergist to generate initiating radicals through a hydrogen abstraction mechanism.[5] If you are using a Type I photoinitiator (which undergoes direct cleavage to form radicals), the role of the amine is primarily to mitigate oxygen inhibition rather than direct co-initiation.[6][7] While some studies show a synergistic effect with Type I initiators, the primary initiation pathway is different.[7][8]

    • Action: Verify that you are using a suitable Type II photoinitiator. If using a Type I system, the troubleshooting focus should shift more towards oxygen inhibition and light source characteristics.

  • Incorrect Concentrations: The concentration of both the photoinitiator and the amine synergist is crucial.

    • Insufficient Initiator/Synergist: Too low a concentration will not generate enough free radicals to overcome inherent inhibition and propagate polymerization.[2]

    • Excessive Initiator/Synergist: Conversely, excessively high concentrations can lead to "inner filter" effects, where the surface of the sample absorbs too much light, preventing it from penetrating deeper into the material.[9][10] This can also lead to premature chain termination and unwanted side reactions.[1][11]

    • Action: Consult the literature for your specific monomer system, but a general starting point for photoinitiators is 0.5-5% by weight, and for amine synergists like 4-(Methylamino)benzoate, a range of 2-8% by weight is often suggested.[1][4] Systematically vary the concentrations to find the optimal ratio for your application.

Table 1: Recommended Starting Concentrations for Photoinitiating Systems

ComponentTypeTypical Concentration (wt%)Rationale
Primary PhotoinitiatorType I (e.g., TPO, BAPO)0.1 - 2.5%[1]Undergoes direct cleavage; lower concentrations can improve cure depth.[9]
Primary PhotoinitiatorType II (e.g., Benzophenone)0.5 - 5%[1]Requires a synergist for efficient radical generation.
4-(Methylamino)benzoate Amine Synergist2 - 8%[4]Acts as a hydrogen donor for Type II initiators and an oxygen scavenger.

Oxygen is a notorious inhibitor of free-radical polymerization.[12][13] It reacts with initiating and propagating radicals to form unreactive peroxy radicals, effectively quenching the polymerization process, especially at the surface.[14][15]

  • Mechanism of Inhibition: Atmospheric oxygen readily diffuses into the monomer formulation, particularly in thin films.[12] This leads to an induction period where no polymerization occurs until the dissolved oxygen is consumed.

  • Role of 4-(Methylamino)benzoate: Tertiary amines like 4-(Methylamino)benzoate play a crucial role in mitigating oxygen inhibition.[16][17] They can react with the non-reactive peroxy radicals to regenerate active alkylamino radicals, thus helping to sustain the polymerization reaction.[14]

  • Mitigation Strategies:

    • Inert Atmosphere: The most direct method is to remove oxygen from the environment. Purging the reaction vessel with an inert gas like nitrogen or argon before and during curing is highly effective.[2][12]

    • Barrier Layers: For thin films, applying a barrier layer (e.g., a glass slide or a transparent film) on top of the sample can limit oxygen diffusion from the air.[2]

    • High Light Intensity: Increasing the intensity of the UV source can generate radicals at a much faster rate than oxygen can diffuse in and quench them, effectively overwhelming the inhibition effect.[12][18]

The characteristics of your UV light source must be matched to the absorption profile of your photoinitiator system.

  • Wavelength Mismatch: The photoinitiator can only be activated if it absorbs the light emitted by the source.[19] Check the absorption spectrum of your primary photoinitiator and ensure that the emission spectrum of your UV lamp has significant output in that range.[20]

  • Insufficient Light Intensity (Irradiance): Low light intensity results in a slow rate of radical formation, making the system more susceptible to oxygen inhibition and potentially leading to incomplete conversion.[2][21]

    • Action: Increase the UV lamp intensity or decrease the distance between the lamp and the sample. Ensure your lamp is properly warmed up and that the bulb is not past its operational lifetime.

dot

Troubleshooting_Initiation_Failure Workflow: Polymerization Fails to Initiate Start Low/No Conversion Observed Check_PI_System 1. Evaluate Photoinitiator (PI) System Start->Check_PI_System Is_Type_II Is PI Type II? Check_PI_System->Is_Type_II Concentration_Check Are PI & Synergist Concentrations Optimal (0.5-8 wt%)? Is_Type_II->Concentration_Check Yes Check_Oxygen 2. Address Oxygen Inhibition Is_Type_II->Check_Oxygen No (Consider role as O2 scavenger) Adjust_Concentration Optimize Concentrations Concentration_Check->Adjust_Concentration No Concentration_Check->Check_Oxygen Yes Adjust_Concentration->Check_Oxygen Use_Inert_Atmosphere Implement Inert Atmosphere (N2/Ar Purge) Check_Oxygen->Use_Inert_Atmosphere Check_Light_Source 3. Assess Light Source Use_Inert_Atmosphere->Check_Light_Source Wavelength_Match Does Lamp Wavelength Match PI Absorption? Check_Light_Source->Wavelength_Match Adjust_Lamp Use Correct Lamp/PI Wavelength_Match->Adjust_Lamp No Intensity_Check Is Light Intensity Sufficient? Wavelength_Match->Intensity_Check Yes Adjust_Lamp->Intensity_Check Increase_Intensity Increase Intensity / Decrease Distance Intensity_Check->Increase_Intensity No Success Polymerization Successful Intensity_Check->Success Yes Increase_Intensity->Success

Caption: Troubleshooting workflow for initiation failure.

Issue 2: Polymerization Starts but Results in Low Final Conversion

Question: My polymerization begins, and the viscosity increases, but it never fully solidifies, leaving me with a tacky surface or a soft polymer. How can I drive the reaction to completion?

Answer: This common problem suggests that while initiation is occurring, the propagation of polymer chains is being prematurely terminated or hindered.

  • Inhibitor Concentration: Monomers are often shipped with small amounts of inhibitors (e.g., MEHQ, BHT) to prevent spontaneous polymerization during storage.[2][19] While the initiator system is designed to overcome this, an unusually high concentration of inhibitor may require a corresponding increase in photoinitiator concentration.[2]

    • Action: If possible, quantify the inhibitor concentration. Consider a moderate increase in the photoinitiator/synergist concentration to overcome the induction period caused by the inhibitor.

  • Monomer/Oligomer Reactivity: Not all monomers are created equal. (Meth)acrylates are common, but their structure influences reactivity.[22] High viscosity oligomers can also restrict molecular mobility, leading to diffusion limitations that trap radicals and slow down the reaction as it approaches higher conversion (a phenomenon known as auto-deceleration).[12][18]

    • Action: If using a high viscosity formulation, consider gentle heating (if thermally stable) to increase mobility or adding a low-viscosity reactive diluent.

  • Curing Time and Dose: Insufficient exposure time means an insufficient total dose of light (energy) is delivered to the system, leading to a lower number of total generated radicals and thus incomplete conversion.[23]

    • Action: Systematically increase the exposure time. Monitor the degree of conversion using an analytical technique like FTIR spectroscopy to determine when the conversion plateaus.[24][25]

  • Post-Curing: For some systems, particularly those that become glassy and restrict mobility at room temperature, a thermal post-cure can be beneficial. Heating the sample after UV exposure can provide the polymer chains with enough mobility to allow further reaction of trapped radicals and unreacted monomer.[2]

    • Action: After the initial UV cure, place the sample in an oven at a temperature below its degradation point (e.g., 80-120°C) for a defined period and re-measure the conversion.

To move beyond qualitative assessments like "tacky" or "soft," it is essential to quantify the extent of the reaction.

  • Methodology: FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method.[24] The degree of conversion is determined by monitoring the decrease in the vibrational absorption peak of the reactive double bonds (e.g., C=C bond in acrylates, typically around 1635 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., a C=O ester peak).[25][26]

  • Experimental Protocol: Measuring DC with FTIR

    • Prepare Uncured Sample: Place a small drop of the liquid formulation between two KBr salt plates to create a thin film.

    • Record Uncured Spectrum: Obtain the FTIR spectrum of this uncured sample. This is your baseline (0% conversion).

    • Prepare Cured Sample: Prepare a sample for curing under your desired experimental conditions (e.g., on a single KBr plate or another substrate).

    • Cure Sample: Expose the sample to the UV light source for the specified time and intensity.

    • Record Cured Spectrum: Obtain the FTIR spectrum of the cured sample.

    • Calculate DC: Use the following formula: DC (%) = [1 - (Peak Area of C=C in polymer / Peak Area of Internal Ref. in polymer) / (Peak Area of C=C in monomer / Peak Area of Internal Ref. in monomer)] * 100

Frequently Asked Questions (FAQs)

Q1: What is the precise role of 4-(Methylamino)benzoate in my formulation?

A1: 4-(Methylamino)benzoate, and similar aromatic amines, are classified as amine synergists or co-initiators.[4][27] They serve two primary functions:

  • Co-initiation with Type II Photoinitiators: When a Type II photoinitiator (like benzophenone) absorbs UV light, it is promoted to an excited triplet state. It cannot, however, efficiently generate radicals on its own. It must interact with a hydrogen donor. 4-(Methylamino)benzoate serves this role, donating a hydrogen atom to the excited photoinitiator. This process creates a reactive alkylamino radical from the amine and a ketyl radical from the photoinitiator. The highly reactive alkylamino radical is particularly effective at initiating polymerization.[5][14][27]

  • Oxygen Scavenging: As detailed in the troubleshooting guide, these amines are excellent oxygen scavengers.[7][17] They can react with peroxy radicals formed by the interaction of oxygen with initiating or propagating radicals, regenerating a new radical species that can continue the polymerization chain. This is crucial for achieving good surface cure in the presence of air.[14]

dot

Caption: Type II photoinitiation mechanism.

Q2: Can I use 4-(Methylamino)benzoate with LED light sources?

A2: Yes, but with an important consideration. LED lamps emit light in a very narrow wavelength band (e.g., 365 nm, 395 nm, 405 nm).[28] Therefore, the primary photoinitiator you pair with 4-(Methylamino)benzoate must have a significant absorption peak that overlaps with the LED's emission wavelength.[28][29] Many traditional Type II photoinitiators are designed for broad-spectrum mercury lamps, so you may need to select a specific visible-light photoinitiator for use with a 405 nm or higher LED source.

Q3: My cured product has a yellow tint. Is 4-(Methylamino)benzoate the cause?

A3: It is a contributing factor. Aromatic amines, including benzoates, are known to cause yellowing in cured polymers, especially upon aging or further light exposure.[7] This is due to the formation of photo-oxidative byproducts. The primary photoinitiator can also contribute to yellowing.

  • To Reduce Yellowing:

    • Optimize the concentration; use the minimum amount of amine and photoinitiator necessary for a complete cure.[1]

    • Consider using acrylated amine synergists, which are designed to be less yellowing and have lower migration potential as they are incorporated into the polymer network.[7][14]

    • If possible, switch to a non-yellowing photoinitiator system, such as certain acylphosphine oxides (a class of Type I initiators).

Q4: How does the viscosity of my formulation affect conversion rates?

A4: Viscosity plays a significant role.

  • Low Viscosity: Promotes better mobility of reactive species, which can lead to faster initial polymerization rates. However, it also allows for greater oxygen diffusion, potentially increasing oxygen inhibition.[12]

  • High Viscosity: Reduces oxygen diffusion, which is beneficial for mitigating inhibition.[12] However, as the polymerization proceeds and viscosity increases further, it can severely restrict the movement of monomers and polymer chains. This leads to diffusion-controlled reactions, where the rate slows dramatically, and the system may vitrify (turn glassy) before reaching full conversion, trapping unreacted monomers.[18][30]

References

  • Acrylated Amine Synergist, Amine Synergist UV Curing - Tintoll.
  • The synergistic effect of amines on type I photoiniti
  • How to Optimize Acrylic Resin Photoinitiator Concentration - P
  • Troubleshooting incomplete conversion in 1,9-Nonanediol diacrylate polymeriz
  • An Overview of Oxygen Inhibition in Photocuring - RadTech.
  • Amine synergists and their use in radiation curing - Google P
  • Photoinitiators: High-Performance Solutions for Energy Curing Applic
  • Ethyl-4-dimethylaminobenzo
  • Synergistic effect combining amines and aminoacrylates with Type I photoiniti
  • New UV Synergist for Improved Photoiniti
  • FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMUL
  • Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Form
  • Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Co
  • Oxygen inhibition of photopolymerization processes and methods of its suppression | Request PDF - ResearchG
  • photoinitiators, UV monomers, mercaptan polymers, polymerisation inhibitors, Guangzhou yansuo New M
  • Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restor
  • A Reliable Method of Measuring the Conversion Degrees of Methacryl
  • Oxygen inhibition of acrylate photopolymeriz
  • Oxygen Inhibition - IAS - TU Wien.
  • High-Performance Photoinitiating Systems for LED-Induced Photopolymeriz
  • troubleshooting low conversion rates in polymerization with tetrahydromethyl-1,3-isobenzofurandione - Benchchem.
  • High-Performance Photoinitiating Systems for LED-Induced Photopolymeriz
  • Mechanism and Implementation of Oxygen Inhibition Suppression in Photopolymerizations by Competitive Photoactivation of a Singlet Oxygen Sensitizer | Macromolecules - ACS Public
  • Synthesis and characterization of aliphatic amine co-initiator with different chain length for photopolymerization of dimethacrylate | Request PDF - ResearchG
  • Determination of the optimal photoinitiator concentration in dental composites based on essential m
  • Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - ResearchG
  • The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC.
  • Influence of Different Photoinitiators on Polymerization Kinetics and Marginal Microleakage in Restorations using Photopolymerizable Dental - Redalyc.org.
  • Quantification of Conversion Degree and Monomer Elution from Dental Composite Using HPLC and Micro-Raman Spectroscopy - ResearchG
  • Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing).
  • Photopolymerization Kinetics of Methacrylate Dental of Resin by Transmission FTIR Method and Reliable Methodology - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • (PDF)
  • Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity - Frontiers.
  • Polymers and light: a love–hate rel
  • 1 Backgrounds in Photopolymerization Reactions: A Short Overview - Wiley-VCH.
  • Photopolymerization in 3D Printing | ACS Applied Polymer M
  • Relationships between Conversion, Temperature and Optical Properties during Composite Photopolymeriz

Sources

addressing solubility problems of 4-(Methylamino)benzoate in reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the phase behavior of aminobenzoic acid derivatives.

4-(Methylamino)benzoate (and its free acid form, 4-(Methylamino)benzoic acid) presents a unique solvation challenge. Its secondary amine and carboxylic acid moieties create a strong intermolecular hydrogen-bonding network, often resulting in stubborn suspensions in standard reaction media. To engineer a reliable solution, we must first understand the physicochemical causality behind its behavior.

Part 1: Physicochemical Profiling

Understanding the thermodynamic and electronic properties of 4-(Methylamino)benzoic acid is the first step in diagnosing solubility failures.

PropertyValueMechanistic Impact on Solubility
pKa (Carboxylic Acid) 1[1]Dictates aqueous solubility. At pH < 5.0, the protonated form dominates, minimizing water solubility. Deprotonation is required for aqueous media.
LogP 1[1]Indicates moderate lipophilicity. The molecule favors polar protic solvents (alcohols) over highly non-polar solvents like hexane or toluene.
Melting Point 2[2]A relatively high melting point reflects a stable crystal lattice driven by intermolecular H-bonding, requiring significant solvation energy to disrupt 3.
Solubility Profile 4[4]The N-methyl group slightly reduces H-bond donor capacity compared to primary amines 5, but solubility in aprotic solvents (DCM, THF) remains severely limited [[6]]().

Part 2: Diagnostic Workflow

Before adjusting your protocol, use the logical decision tree below to identify the correct solubilization strategy based on your reaction media.

SolubilityTroubleshooting Start 4-(Methylamino)benzoate Solubility Issue Media Identify Reaction Media Start->Media Aqueous Aqueous Buffer (Biological/Analytical) Media->Aqueous Organic Organic Solvent (Synthetic/Coupling) Media->Organic pHCheck Check pH vs pKa (~5.04) Aqueous->pHCheck SolventType Solvent Polarity? Organic->SolventType AdjustBase Adjust pH > 6.5 (Deprotonate COOH) pHCheck->AdjustBase pH < 5 NonPolar Non-Polar (DCM, Toluene) Strong H-Bonding SolventType->NonPolar PolarAprotic Polar Aprotic (DMF, DMSO) SolventType->PolarAprotic AddCosolvent Add 5-10% MeOH/DMF or Protect Amine NonPolar->AddCosolvent AddBase Add 1.5 eq DIPEA/TEA (Form Soluble Salt) PolarAprotic->AddBase

Caption: Diagnostic workflow for troubleshooting 4-(Methylamino)benzoate solubility across media.

Part 3: Mechanistic Troubleshooting & FAQs

Q1: I am attempting an amide coupling using 4-(Methylamino)benzoic acid in Dichloromethane (DCM), but it remains a thick suspension. Why does this happen, and how can I achieve a homogeneous solution? A1: The Causality: The poor solubility of aminobenzoic acids in non-polar or moderately polar aprotic solvents (like DCM or THF) is driven by their highly polar nature and tendency to form zwitterionic pairs or strong intermolecular hydrogen bonds 6. The solvation energy provided by DCM is simply insufficient to break the crystal lattice of the solid 3. The Solution: You must chemically disrupt the hydrogen bonding network. The most effective strategy is to switch to a highly polar aprotic solvent like DMF or DMSO and add a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) 6. The base deprotonates the carboxylic acid, forming a highly soluble carboxylate salt in situ, which readily dissolves and is primed for activation by coupling reagents.

Q2: During a biological assay in an aqueous buffer at pH 4.5, my 4-(Methylamino)benzoate stock crashed out of solution. What is the mechanistic reason, and how do I rescue the assay? A2: The Causality: The solubility of this compound in water is strictly pH-dependent. With a carboxylic acid pKa of ~5.04 [[1]](), a buffer at pH 4.5 ensures the molecule is predominantly in its neutral, protonated state. This minimizes ion-dipole interactions with water, leading to rapid precipitation. The Solution: Adjust the buffer pH to at least 1.5 to 2 units above the pKa (i.e., pH 6.5–7.0). At this pH, the carboxylic acid is fully deprotonated into the benzoate anion, drastically increasing aqueous solubility. If the assay strictly requires pH 4.5, you must introduce a biologically compatible co-solvent, such as 5–10% DMSO, to lower the dielectric constant of the medium and support the neutral species.

Q3: Can I use heat to force 4-(Methylamino)benzoic acid to dissolve in toluene for a reflux reaction? A3: The Causality: While heating increases kinetic energy and generally improves solubility by shifting the thermodynamic equilibrium 3, 4-(Methylamino)benzoic acid has a high melting point (160–162 °C) 4 and extremely low affinity for non-polar aromatic solvents like toluene. The Solution: Heating alone in toluene will likely result in a persistent slurry and may lead to thermal degradation before complete dissolution occurs. Instead of relying solely on thermal energy, utilize a co-solvent system (e.g., Toluene/Ethanol) or convert the carboxylic acid to an ester (e.g., methyl 4-(methylamino)benzoate) if the free acid is not strictly required for your mechanism.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: In Situ Solubilization for Amide Coupling in Aprotic Media

Purpose: To achieve a homogeneous solution of 4-(Methylamino)benzoic acid for peptide synthesis or small-molecule coupling.

  • Initial Suspension: Weigh the required mass of 4-(Methylamino)benzoic acid and add anhydrous DMF to achieve a target concentration of 0.1 M to 0.2 M.

    • Self-Validation Checkpoint: The mixture will appear as a cloudy, white-to-beige suspension. Do not proceed to activation while suspended, as this leads to low yields and side reactions.

  • Base Neutralization: Add 1.5 to 2.0 molar equivalents of anhydrous DIPEA dropwise to the stirring suspension at room temperature 6.

    • Self-Validation Checkpoint: Within 2 to 5 minutes of continuous stirring, the suspension must transition into a clear, homogeneous solution . This optical clarity confirms the successful formation of the soluble diisopropylethylammonium salt.

  • Activation: Once fully dissolved, cool the solution to 0 °C and add your coupling reagent (e.g., HATU or EDC·HCl) followed by the target amine.

    • Self-Validation Checkpoint: A slight color change (often pale yellow) or the mild evolution of heat indicates the successful formation of the active ester intermediate.

Protocol B: Aqueous Solubilization for High-Concentration Stock Solutions

Purpose: Preparing high-concentration aqueous stocks for biological or analytical applications.

  • Dispersion: Suspend 4-(Methylamino)benzoic acid in LC-MS grade water (target 10 mg/mL).

    • Self-Validation Checkpoint: The compound will float or form a dense slurry due to its slight aqueous solubility 4.

  • pH Titration: Slowly titrate with 0.1 M NaOH under vigorous vortexing. Monitor the pH using a calibrated micro-probe.

    • Self-Validation Checkpoint: As the pH crosses 5.5, the solid will begin to dissolve rapidly. Stop titration when the pH reaches 6.8–7.2 and the solution is perfectly clear. If particulates remain, the pH is either too low or the absolute solubility limit of the sodium salt has been exceeded.

Part 5: References

1.[6] Title: Overcoming solubility issues of 3-Aminobenzoic acid hydrochloride in reactions - Benchchem | Source: benchchem.com | URL: 6 2.[1] Title: 10541-83-0(4-(Methylamino)benzoic acid) | Kuujia.com | Source: chem960.com | URL: 1 3.[2] Title: Cas 10541-83-0,4-(Methylamino)benzoic acid - LookChem | Source: lookchem.com | URL: 2 4.[4] Title: Buy 4-(Methylamino)benzoic acid Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD - ECHEMI | Source: echemi.com | URL: 4 5.[5] Title: 4-[(Methylamino)methyl]benzoic acid hydrochloride | 67688-73-7 - Benchchem | Source: benchchem.com | URL: 5 6.[3] Title: Solubility of p ABA in several solvents (data in Table 1), from above:... - ResearchGate | Source: researchgate.net | URL: 3

Sources

catalyst selection and optimization for 4-(Methylamino)benzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry Support Center: Catalyst Selection & Optimization for 4-(Methylamino)benzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of selectively synthesizing 4-(methylamino)benzoate derivatives. Direct alkylation of anilines with alkyl halides notoriously leads to uncontrolled N,N-dimethylation[1]. To achieve high mono-selectivity, the industry standard relies on either catalytic reductive amination or direct transition-metal-catalyzed N-methylation.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield, mono-selective synthesis in your workflows.

Visual Workflow: Catalytic Pathway Selection

SynthesisPathways Start 4-Aminobenzoate (Starting Material) Path1 Reductive Amination (Formaldehyde) Start->Path1 Path2 Direct N-Methylation (Methanol) Start->Path2 Cat1 Hydride Donors (NaBH(OAc)3, NaBH3CN) Path1->Cat1 Product 4-(Methylamino)benzoate (Target Product) Cat1->Product High Selectivity Byproduct N,N-Dimethyl Byproduct (Over-alkylation) Cat1->Byproduct Excess Reagent Cat2 Transition Metals (Ir(I) NHC Complexes) Path2->Cat2 Cat2->Product Controlled Temp

Catalytic pathways for 4-(methylamino)benzoate synthesis, highlighting selectivity controls.

FAQs & Troubleshooting Guide: Catalyst Selection

Q1: I am experiencing significant N,N-dimethylation byproduct formation when using sodium cyanoborohydride ( NaBH3​CN ) with formaldehyde. How can I improve mono-selectivity? Scientist's Insight: The causality of over-alkylation lies in the relative rates of reduction versus iminium formation. While NaBH3​CN is a classic choice for reductive amination, it is highly active and can quickly reduce the transient mono-methylated iminium ion before the formaldehyde concentration drops in the reactor[1]. Solution: Switch your catalyst/reducing agent to Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). NaBH(OAc)3​ is a milder, sterically bulkier hydride donor. It exhibits exceptional chemoselectivity, reducing the iminium ion formed from the primary amine much faster than the subsequent iminium ion of the secondary amine, thereby kinetically trapping the mono-methylated product[2].

Q2: We are exploring green chemistry routes using methanol as the methylating agent instead of formaldehyde. Which transition metal catalysts are optimal for 4-aminobenzoates? Scientist's Insight: Direct N-methylation using methanol requires a catalyst capable of dehydrogenating methanol to formaldehyde, facilitating imine formation, and subsequently re-hydrogenating the imine (a process known as "borrowing hydrogen"). Solution: Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands are highly effective. Specifically, neutral complexes like [IrBr(CO)2​(κC−tBuImCH2​PyCH2​OMe)] have demonstrated excellent conversion rates. However, be cautious: substrates with electron-withdrawing groups (like the ester in 4-aminobenzoate) are less nucleophilic, requiring optimized catalyst loading (up to 2 mol%) and precise temperature control ( 383 K ) to drive the reaction without inducing ester methanolysis[3].

Q3: When scaling up the hydrogenation of ethyl 4-(methylamino)-3-nitrobenzoate using 10% Pd/C, the reaction stalls at 50% conversion. What is causing this catalyst poisoning? Scientist's Insight: Stalling in heterogeneous Pd/C catalysis during nitro-reduction is often caused by the accumulation of partially reduced intermediates (e.g., hydroxylamines) that strongly coordinate to and passivate the palladium surface. Solution: Ensure a high pressure of hydrogen (e.g., 60 psi in a Parr shaker) is maintained continuously. If stalling occurs, do not simply add more catalyst. Instead, filter the reaction mixture through a Celite pad to remove the poisoned catalyst, and re-subject the filtrate to a fresh slurry of 10% Pd/C. Maintaining a strictly inert atmosphere during catalyst transfer is critical to prevent spontaneous ignition of the methanol/ethanol solvent[4].

Quantitative Data: Catalyst Comparison

Catalyst SystemReagentTypical YieldMono-SelectivityReaction ConditionsKey Advantage
NaBH(OAc)3​ Formaldehyde85-95%>95%DCE or THF, RT, 2-4hExceptionally mild, high mono-selectivity
NaBH3​CN Formaldehyde70-80%~80%MeOH, pH 4-5, RT, 12hBroad functional group tolerance
Ir(I) NHC Complex Methanol60-93%~60-80% Cs2​CO3​ , 383 K, 48hGreen C1 source, borrowing hydrogen
10% Pd/C ( H2​ ) Nitro-precursor82-88%N/A (Reduction)MeOH/EtOH, 60 psi, 5hScalable, clean workup via filtration

Self-Validating Experimental Protocols

Protocol A: Highly Selective Reductive Amination using NaBH(OAc)3​

Causality Focus: Using a strictly stoichiometric amount of formaldehyde and a mild hydride donor prevents the secondary amine from undergoing further reductive amination[2].

  • Preparation: Dissolve ethyl 4-aminobenzoate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add aqueous formaldehyde (37 wt%, 1.05 eq) dropwise at 0∘C .

    • Self-Validation Step: Stir for 30 minutes and pull a 10 μL aliquot for LC-MS. You must observe the mass of the intermediate imine/hemiaminal and the disappearance of the starting material before proceeding.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise to control hydrogen evolution and thermal spiking.

  • Catalysis/Reaction: Stir at room temperature for 2-4 hours.

    • Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 3:1). The mono-methylated product will have a higher Rf​ than the highly polar primary amine, but lower than the N,N-dimethyl byproduct.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane. Dry over Na2​SO4​ and concentrate. The mild basic quench ensures the ester functionality remains intact.

Protocol B: Direct N-Methylation using Ir(I) Catalysis with Methanol

Causality Focus: The base ( Cs2​CO3​ ) assists in the dehydrogenation of methanol and neutralizes any acidic byproducts, while the Ir(I) catalyst orchestrates the hydrogen borrowing[3].

  • Setup: In a pressure tube inside a glovebox, combine ethyl 4-aminobenzoate (0.5 mmol), Cs2​CO3​ (50 mol%), and [IrBr(CO)2​(κC−tBuImCH2​PyCH2​OMe)] (2 mol%).

  • Solvent Addition: Add anhydrous methanol ( 1.5 mL ). Seal the tube tightly.

  • Heating: Heat the mixture to 383 K ( 110∘C ) for 48 hours.

  • Validation: Cool to room temperature.

    • Self-Validation Step: Analyze the crude mixture via GC-FID using mesitylene as an internal standard to quantify conversion vs. selectivity. Look specifically for ester methanolysis byproducts (e.g., methyl 4-(methylamino)benzoate if starting with the ethyl ester).

  • Purification: Purify via silica gel column chromatography to isolate the pure mono-methylated product.

Visual Troubleshooting Logic Tree

Diagnostic logic tree for troubleshooting low yield or poor selectivity in N-methylation workflows.

References[4] Title: ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis

Sources

strategies to improve the photobleaching of photoinitiator systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Photopolymerization and Resin Formulation. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and optimize the photobleaching properties of photoinitiator (PI) systems.

Photobleaching is not merely an aesthetic requirement for clear polymers; it is the fundamental thermodynamic engine that drives deep curing in thick formulations. Below, you will find expert-level FAQs, mechanistic workflows, and self-validating protocols to resolve poor light penetration and residual discoloration in your resin systems.

SECTION 1: Core Concepts & Frequently Asked Questions (FAQs)

Q1: Why does my thick resin formulation fail to cure at the bottom, and how does photobleaching solve this? Answer: In standard photopolymerization, photon flux decreases exponentially as light penetrates the resin, dictated by the Lambert-Beer law[1]. If your PI maintains its strong light absorption during the reaction, it acts as a permanent "optical shield," starving the deeper layers of photons. Photobleaching solves this via an "optical gating" effect[1]. As the PI absorbs light and cleaves into reactive radicals, its conjugated chromophore is destroyed. The surface layer loses its color (bleaches) and becomes transparent, allowing the incident light to penetrate deeper into the formulation. This advancing wave of light and curing is known as photofrontal polymerization, which can enable curing depths of up to 52 mm in optimized systems[2].

Q2: I am using a Camphorquinone (CQ) and Amine system for a biomedical visible-light resin, but it leaves a severe yellow tint. Why does this happen? Answer: CQ is a Type II photoinitiator. Upon absorbing visible light (400–500 nm), it enters an excited triplet state and forms an "exciplex" with the amine co-initiator[3]. The CQ abstracts a hydrogen atom from the amine, generating an active aminoalkyl radical (which initiates polymerization) and a ketyl radical[3]. The yellow tint remains because the ketyl radical is highly stable, highly colored, and prone to reversible "back-electron transfer"—meaning it recombines without fully destroying the CQ chromophore[4]. To achieve true photobleaching, you must force the irreversible consumption of this colored ketyl radical.

SECTION 2: Troubleshooting Guides & Formulation Strategies

Issue 1: Residual Yellowing in Visible-Light Cured Resins (Dental/Biomedical)

The Strategy: Upgrade from a 2-component to a 3-Component Photoinitiating System . By adding an electron acceptor—specifically an iodonium salt like Diphenyliodonium hexafluorophosphate (DPI-PF6) or Diphenyliodonium chloride (DPIC)—you fundamentally alter the reaction kinetics[3]. The iodonium salt irreversibly oxidizes the terminating, colored ketyl radical. This prevents back-electron transfer, permanently bleaches the dye, and generates an additional highly reactive phenyl radical to boost the degree of conversion[4].

CQ_Mechanism CQ Camphorquinone (CQ) Ground State (Yellow) Light Visible Light (400-500 nm) CQ->Light CQ_Excited CQ* Triplet Excited State Light->CQ_Excited Exciplex Exciplex Formation CQ_Excited->Exciplex Amine Amine Co-initiator (Electron Donor) Amine->Exciplex Radicals Ketyl Radical (Colored) + Aminoalkyl Radical Exciplex->Radicals Hydrogen Abstraction Iodonium Iodonium Salt (Electron Acceptor) Radicals->Iodonium Oxidation of Ketyl Radical Bleached Bleached Products + Phenyl Radical (Active) Iodonium->Bleached Irreversible Cleavage

Fig 1: 3-Component CQ/Amine/Iodonium photobleaching mechanism.

Protocol 1: Formulation of a Self-Bleaching 3-Component Visible Light Resin This protocol is designed to be self-validating. If the formulation is correct, the post-cure optical analysis will confirm a drop in the Yellowing Index (YI).

  • Monomer Preparation: In an amber glass vial (to prevent premature ambient curing), weigh out your base monomer matrix (e.g., 70 wt% BisGMA / 30 wt% TEGDMA).

  • PI Addition: Add 0.5 wt% Camphorquinone (CQ) and stir magnetically at 40°C until fully dissolved. The solution will be distinctly yellow.

  • Donor/Acceptor Addition: Add 0.5 wt% of a tertiary amine (e.g., Ethyl 4-(dimethylamino)benzoate - EDMAB) and 1.0 wt% of an Iodonium Salt (e.g., DPI-PF6).

  • Homogenization: Sonicate the mixture in the dark for 15 minutes to ensure complete dissolution of the solid salts.

  • Curing: Pour the resin into a 5 mm deep Teflon mold. Irradiate using a 470 nm LED dental curing light at 1000 mW/cm² for 20 seconds.

  • Self-Validation (QC Step): Measure the Depth of Cure (DOC) using a micrometer (ISO 4049 standard). Measure the Yellowing Index (YI) using a UV-Vis spectrophotometer or colorimeter. A successful 3-component system will yield a DOC > 4.5 mm and a YI reduction of at least 60% compared to a control lacking the iodonium salt.

Issue 2: Incomplete Curing in Ultra-Thick (10mm - 50mm) Clear Coatings

The Strategy: Utilize Type I Bisacylphosphine Oxides (BAPO) or Monoacylphosphine Oxides (TPO) . Unlike Type II systems, Type I PIs undergo unimolecular homolytic cleavage upon UV/Near-UV irradiation. BAPO (commercially known as Irgacure 819) absorbs strongly in the 350–420 nm range[5]. Upon cleavage, the phosphinoyl radicals generated do not absorb in the same wavelength region as the parent molecule. This rapid, complete destruction of the chromophore creates a perfect optical gate, allowing for massive curing depths[1][5].

Workflow Start Issue: Poor Deep Curing or High Yellowing Check Assess Coating Thickness & Light Source Start->Check Thick Ultra-Thick (>10mm) UV/Near-UV LED Check->Thick Thin Biomedical/Dental (<5mm) Visible Light (405-470nm) Check->Thin TypeI Use Type I PI (e.g., BAPO / TPO) Thick->TypeI TypeII Use 3-Component Type II (CQ + Amine + Iodonium) Thin->TypeII Result1 Photofrontal Polymerization (Optical Gating) TypeI->Result1 Result2 Irreversible Oxidation (Color Bleaching) TypeII->Result2

Fig 2: Decision workflow for optimizing photoinitiator systems.

Protocol 2: Photofrontal Polymerization for Ultra-Thick Parts

  • Resin Selection: Select a highly transmissive monomer base (e.g., pure PTHF2900-DM or 2-EHA), ensuring the monomer itself does not have competing absorbance in the 350-420 nm range[2].

  • PI Dosing: Add 1.0 wt% TPO-L or Irgacure 819 (BAPO)[2][5]. Crucial Note: Do not exceed 1.0 wt%. Excessive PI concentration causes "skinning" (premature surface gelation) which blocks light before photobleaching can occur.

  • Degassing: Degas the formulation in a vacuum chamber at -0.1 MPa for 10 minutes to remove dissolved oxygen, which quenches free radicals.

  • Irradiation: Irradiate from the top-down using a 395 nm or 405 nm LED array. Use a step-curing approach: 30% intensity for 60 seconds (to establish the optical gate without thermal runaway), followed by 100% intensity for 120 seconds.

  • Self-Validation (QC Step): Extract the cured polymer cylinder from the mold. Wash unreacted monomer with isopropanol. A successfully optimized photofrontal system will yield a solid, optically clear cylinder up to 52 mm in depth[2].

SECTION 3: Quantitative Data Presentation

To assist in your formulation design, the following table summarizes the key characteristics of different PI systems regarding their photobleaching and deep curing capabilities.

Photoinitiator SystemPI TypeActive WavelengthPhotobleaching EfficiencyDeep Curing CapabilityPrimary Mechanism
BAPO (Irgacure 819) Type I350 – 420 nmExcellent Ultra-High (>50 mm)Unimolecular homolytic cleavage; loss of chromophore[2][5].
CQ / Amine Type II400 – 500 nmPoor Low (<3 mm)Bimolecular hydrogen abstraction; stable colored ketyl radical[4].
CQ / Amine / Iodonium 3-Component400 – 500 nmGood Medium (3 – 10 mm)Electron transfer to iodonium; irreversible oxidation of dye[3][4].
Safranine O / Amine / Iodonium 3-Component500 – 550 nmGood Medium (3 – 10 mm)Photoinduced electron transfer (PET); dye reduction[6].

SECTION 4: References

  • A progressive photocuring approach: a macrocyclic photoinitiator enabling exceptional toughness in thick poly(TMPTA) coatings Source: RSC Publishing URL:[Link]

  • How Irgacure 819 Enhances Curing Efficiency in UV Coatings and Adhesives Source: Unilong (Unisunchem) URL:[Link]

  • Optimization of a Safranine O three-component photoinitiating system for use in holographic recording Source: Canadian Science Publishing URL:[Link]

  • Ultra-High Through-Cure of (Meth)Acrylate Copolymers via Photofrontal Polymerization Source: MDPI URL:[Link]

  • The power of light – From dental materials processing to diagnostics and therapeutics Source: Biomaterial Investigations in Dentistry (MJS Publishing) URL:[Link]

  • Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application Source: Arabian Journal of Chemistry URL:[Link]

Sources

Technical Support Center: Overcoming Oxygen Inhibition in 4-(Methylamino)benzoate Initiated Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to diagnosing, understanding, and resolving oxygen inhibition in free-radical photopolymerization systems utilizing 4-(Methylamino)benzoate derivatives (such as ethyl 4-(dimethylamino)benzoate, EDAB).

Mechanistic Fundamentals: The "Why" Behind the "What"

FAQ 1: Why does my photopolymerization system remain tacky at the surface despite a solid bulk cure? Causality Insight: This is the classic hallmark of oxygen inhibition. Molecular oxygen ( O2​ ) is a diradical in its ground state. It diffuses rapidly into the air-exposed surface of your resin and disrupts the polymerization through two primary mechanisms[1]:

  • Quenching: O2​ quenches the excited triplet state of your Type II photoinitiator (e.g., Camphorquinone or Benzophenone), preventing it from interacting with the amine co-initiator.

  • Scavenging: O2​ reacts with propagating carbon-centered radicals ( R∙ ) at diffusion-controlled rates to form peroxyl radicals ( ROO∙ ). These peroxyl radicals are highly stable and lack the reactivity required to attack another acrylate double bond, effectively terminating the chain reaction[2].

FAQ 2: How exactly does 4-(Methylamino)benzoate counteract this inhibition? Causality Insight: 4-(Methylamino)benzoate acts as a tertiary amine synergist. When a Type II photoinitiator absorbs light and enters an excited triplet state, it abstracts an electron, followed by a proton, from the amine. This generates an α -aminoalkyl radical[3]. Crucially, amines provide an active chemical defense against oxygen. When the α -aminoalkyl radical is scavenged by O2​ to form a peroxyl radical, the amine's structure allows that peroxyl radical to abstract a hydrogen atom from an adjacent amine molecule. This regenerates a fresh α -aminoalkyl radical, effectively consuming dissolved oxygen while sustaining the radical population—a process known as oxygen scavenging[4].

G PI Photoinitiator (e.g., CQ) PI_exc Excited Triplet PI* PI->PI_exc Excitation hv Light (hv) hv->PI Radical α-Aminoalkyl Radical PI_exc->Radical + Amine (H-abstraction) O2_1 Oxygen (O2) PI_exc->O2_1 Quenched Quenched PI PI_exc->Quenched O2 Quenching Amine 4-(Methylamino)benzoate Amine->Radical O2_2 Oxygen (O2) Radical->O2_2 Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl O2 Scavenging Polymer Crosslinked Polymer Radical->Polymer + Monomer (Propagation) Peroxyl->Radical + Amine (Regeneration) Monomer Acrylate Monomer Monomer->Polymer

Photochemical pathway of amine-mediated oxygen scavenging and radical propagation.

Troubleshooting Guide: Diagnosing and Fixing Cure Issues

Q: I am already using 2 wt% of 4-(Methylamino)benzoate, but I still have an Oxygen Inhibition Layer (OIL). Should I just add more? A: Increasing the concentration can help, but it has diminishing returns and potential drawbacks. EDAB is typically optimal between 2-8% (w/w)[3]. Pushing the concentration too high can lead to:

  • Yellowing: Amine oxidation byproducts often cause post-cure yellowing, which is critical to avoid in dental composites or clear coatings[5].

  • Plasticization: Unreacted amine acts as a plasticizer, lowering the final polymer's glass transition temperature ( Tg​ ) and mechanical strength[6]. Actionable Step: Before exceeding 5 wt%, evaluate your light irradiance. High irradiance ( >50 mW/cm2 ) rapidly generates a burst of radicals that locally depletes O2​ faster than it can diffuse from the surface[1].

Q: If increasing the amine isn't enough, what chemical additives can I co-formulate to eliminate the tacky surface? A: If you have hit the ceiling for amine concentration, consider a hybrid approach:

  • Thiols (Mercaptans): Adding multifunctional thiols introduces a robust thiol-ene mechanism. Peroxyl radicals readily abstract hydrogen from thiols to form highly reactive thiyl radicals ( RS∙ ), which re-initiate acrylate polymerization. Thiols are the most effective additive pound-for-pound for reducing oxygen inhibition[5].

  • Silanes: Silane co-initiators can function similarly to amines (donating hydrogen to peroxyl radicals) but often with significantly lower yellowing potential[7].

Workflow Start Issue: Tacky Surface (Oxygen Inhibition) Check1 Check Light Intensity & Wavelength Start->Check1 Action1 Increase Irradiance (>50 mW/cm²) Check1->Action1 Low Intensity Check2 Check Amine Concentration Check1->Check2 Optimal Intensity Success Fully Cured, Tack-Free Surface Action1->Success Action2 Increase Amine to 2-8 wt% Check2->Action2 < 2 wt% Check3 Consider Additives Check2->Check3 Optimal (2-8 wt%) Action2->Success Action3 Add Thiols or Silane Synergists Check3->Action3 Formulation Allows Check4 Physical Barriers Check3->Check4 Formulation Restricted Action3->Success Action4 Use N2/Ar Purge or PET Film Overlay Check4->Action4 Action4->Success

Troubleshooting workflow for resolving tacky surfaces in photopolymerization.

Quantitative Data: Strategy Comparison Matrix

To aid in formulation decisions, the following table synthesizes the efficacy, cost, and side effects of various oxygen inhibition mitigation strategies[1][3][5].

Mitigation StrategyMechanism of ActionEfficacyProsCons / Limitations
Amine Synergists (EDAB) O2​ scavenging via chain transfer; α -aminoalkyl radical generation.Moderate to HighLow cost; excellent for Type II PI systems.Risk of yellowing; potential odor; plasticization at high wt%.
Thiol Additives H-abstraction by peroxyl radicals to form reactive thiyl radicals.Very HighReduces shrinkage; highly effective surface cure.Unpleasant odor (sulfur); reduces final hardness/modulus.
High Light Irradiance Rapid radical generation outpaces O2​ diffusion rate.HighNo chemical changes to formulation needed.High energy cost; thermal management issues.
Physical Inerting N2​ or CO2​ blanket physically excludes atmospheric oxygen.AbsolutePerfect surface cure; no formulation changes.High operational cost; difficult to implement in open 3D printing.
Barrier Films PET or wax layer prevents O2​ diffusion.HighLow cost; highly effective.Waxes alter surface properties; films require manual removal.

Self-Validating Experimental Protocol

To systematically optimize your 4-(Methylamino)benzoate concentration and validate the reduction of oxygen inhibition, execute the following Real-Time FTIR (RT-FTIR) protocol. This method is a self-validating system because it directly correlates real-time molecular conversion kinetics with physical surface properties.

Protocol: RT-FTIR Optimization of Amine Co-Initiator

Objective: Determine the minimum effective concentration of EDAB required to overcome oxygen inhibition in a Camphorquinone (CQ) initiated acrylate system.

Materials:

  • Base Monomer: Bis-GMA / TEGDMA (50:50 wt%)

  • Photoinitiator: Camphorquinone (CQ) (fixed at 1 wt%)

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDAB)

  • Equipment: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory; 405 nm LED curing light.

Step-by-Step Methodology:

  • Formulation Preparation: Prepare five resin batches with 1 wt% CQ. Vary the EDAB concentration: 0%, 1%, 2%, 4%, and 6% by weight. Mix thoroughly in a dark environment to prevent premature polymerization.

  • Baseline Measurement: Place a 50 μm drop of the unreacted resin onto the ATR diamond crystal. Record the unreacted FTIR spectrum, focusing on the aliphatic C=C double bond stretching peak at 1636 cm−1 and the internal reference carbonyl ( C=O ) peak at 1715 cm−1 .

  • Irradiation & Real-Time Monitoring: Expose the sample to the 405 nm LED (e.g., 50 mW/cm2 ) directly exposed to ambient air (do not cover with a glass slip to ensure oxygen exposure). Continuously record spectra at 1-second intervals for 60 seconds.

  • Data Analysis: Calculate the Degree of Conversion (DC) using the formula:

    DC(%)=[1−(Area1636​/Area1715​)monomer​(Area1636​/Area1715​)polymer​​]×100
  • Physical Validation (Tack Test): Post-cure, lightly drag a clean cotton swab across the surface of the cured droplet.

    • Self-Validation Check: If the DC plateaus below 40% and the swab leaves cotton fibers attached to the surface, oxygen inhibition is still dominant. The optimal EDAB concentration is the lowest weight percentage that yields a rapid kinetic jump to a DC >65% and a completely fiber-free, tack-free surface.

References

  • Hoyle, C. E. "An Overview of Oxygen Inhibition in Photocuring." RadTech, [Link]

  • Hampford Research Inc. "Ethyl-4-dimethylaminobenzoate (EDAB) - Product Information." Hampford Research,[Link]

  • Royal Society of Chemistry. "Chapter 11: Photoinitiators in Dentistry: Challenges and Advances." RSC Books,[Link]

  • Semantic Scholar. "Strategies to reduce oxygen inhibition in photoinduced polymerization." Semantic Scholar, [Link]

Sources

managing the corrosive properties of hydrochloride intermediates in synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Mitigating Corrosion in Synthesis

Welcome to the Technical Support Center for managing the corrosive properties of hydrochloride (HCl) intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of working with these reactive compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory and scale-up operations. We will explore the mechanisms of corrosion, troubleshoot common issues, and establish best practices for material handling and process safety.

Understanding the Challenge: Why Are Hydrochloride Intermediates So Corrosive?

Hydrochloride intermediates, often generated during salt formation or through reactions involving hydrochloric acid, introduce a highly aggressive corrosive agent into your process stream: the chloride ion (Cl⁻) in an acidic, aqueous environment.[1][2]

The primary mechanism of concern for common reactor materials like stainless steel is the breakdown of the passive protective layer. Stainless steel relies on a thin, self-healing layer of chromium oxide to resist corrosion.[3] However, chloride ions can penetrate this layer at localized points, leading to a catastrophic form of corrosion known as pitting .[4][5]

Furthermore, the presence of moisture is a critical factor. Even anhydrous processes can become highly corrosive if trace amounts of water are introduced, which can react to form hydrochloric acid, exacerbating the corrosive attack.[6][7] The combination of low pH and aggressive chloride ions creates a perfect storm for rapid material degradation, potential product contamination, and significant safety risks.[7][8]

cluster_corrosion Mechanism of Pitting Corrosion ss_surface Stainless Steel Surface (with Passive Cr₂O₃ Layer) pit_initiation Chloride Ion (Cl⁻) Attack ss_surface->pit_initiation Exposure passive_breakdown Localized Breakdown of Passive Layer pit_initiation->passive_breakdown Penetrates pit_propagation Pit Propagation (Autocatalytic Process) passive_breakdown->pit_propagation Creates Anode metal_loss Metal Dissolution (Fe²⁺, Cr³⁺, Ni²⁺) pit_propagation->metal_loss Leads to contamination Product Contamination metal_loss->contamination

Caption: Mechanism of Chloride-Induced Pitting Corrosion.

Troubleshooting Guide: Addressing In-Campaign Issues

This section addresses specific problems you might encounter during a synthesis involving hydrochloride intermediates.

Q1: I'm observing new pitting and discoloration (rouging) on my 316L stainless steel reactor walls after a synthesis. What is happening and what are my immediate actions?

A1: This is a classic sign of chloride-induced pitting corrosion and surface oxidation.[4][9] The discoloration, or "rouge," is typically an iron oxide deposit, which can be a precursor to or a result of the corrosion process. The pits are localized areas where the protective chromium oxide layer has been compromised by chloride ions, leading to accelerated corrosion of the underlying steel.

Immediate Actions:

  • Halt Operations & Isolate: Safely stop the process and isolate the reactor.[10]

  • Thorough Cleaning: Decontaminate the reactor to remove all traces of the reaction mixture. Use a suitable solvent to remove organic residues, followed by a thorough rinse with deionized water.[11]

  • Inspection: Visually inspect the reactor interior, using a borescope if necessary, to assess the extent of the pitting.[5] Look for damage in crevices, welds, and heat-affected zones, as these are particularly susceptible.[4]

  • Passivation: If the pitting is minor, a chemical passivation treatment may restore the protective layer. However, for significant pitting, the vessel's integrity may be compromised and a full mechanical and engineering review is required.

Causality: This issue arises because standard stainless steel grades like 316L have limited resistance to acidic chloride environments, especially at elevated temperatures.[12]

Q2: My final product analysis shows contamination with iron, chromium, and nickel. What is the source and how can I prevent it?

A2: The source of these metal ions is almost certainly corrosion of your reactor and/or associated stainless steel components (e.g., stirrers, probes, transfer lines).[13] The corrosive hydrochloride intermediates are leaching metals from the equipment surfaces directly into your product.

Preventative & Corrective Actions:

  • Material Upgrade: The most robust solution is to use a reactor constructed from a more resistant material. For highly aggressive HCl environments, Hastelloy C-series alloys, titanium, or glass-lined steel are superior choices.[12][14]

  • Process Optimization: If a material change is not feasible, consider modifying your process to reduce corrosivity. This could involve:

    • Lowering the temperature: Corrosion rates often increase exponentially with temperature.[12]

    • Minimizing water content: Ensure all reagents and solvents are as anhydrous as possible.

    • In-process Neutralization: Introduce a weak base at the end of the reaction to neutralize excess HCl before workup or isolation.[15][16]

  • Corrosion Monitoring: Implement a corrosion monitoring program using weight-loss coupons to quantify the corrosion rate during your process and validate the effectiveness of any changes.[17][18][19]

Q3: The pressure in my sealed reactor is increasing unexpectedly during the reaction.

A3: This is a critical safety issue. Unplanned pressure increases are often due to the generation of hydrogen chloride (HCl) gas.[20] This can happen if your process involves the reaction of an alcohol with a chlorinating agent or if there is a reaction between a chloride salt and a strong acid. Another possibility is the reaction of the acid with the metal of the reactor itself, producing hydrogen gas, which is flammable and can be explosive.[2]

Immediate Actions & Root Cause Analysis:

  • Follow Emergency Procedures: Immediately and safely vent the reactor to a scrubber system according to your site's standard operating procedures.

  • Verify Chemistry: Double-check your reaction stoichiometry and mechanism. Is the generation of HCl gas an expected or unexpected byproduct?

  • Check for Moisture: If using anhydrous aluminum chloride or similar reagents, moisture contamination can lead to rapid HCl gas evolution.[20]

  • Assess for Runaway Reaction: The pressure increase could be a sign of an exothermic event. Monitor the reaction temperature closely.

Frequently Asked Questions (FAQs)

Q4: How do I select the right material for my reactor?

A4: Material selection is a critical decision that balances cost, chemical resistance, and process conditions. The primary factors to consider are the concentration of HCl, the operating temperature, and the presence of any oxidizing or reducing agents.

start Start: Define Process Conditions (Temp, Concentration, Impurities) condition_check Mild Conditions? (Low Temp, Dilute HCl) start->condition_check ss316l Consider 316L SS (Monitor Closely) condition_check->ss316l Yes moderate_check Moderate Conditions? (Elevated Temp / Conc.) condition_check->moderate_check No end Final Material Selection ss316l->end hastelloy Use High-Nickel Alloy (e.g., Hastelloy C-276) moderate_check->hastelloy Yes severe_check Severe Conditions? (High Temp & Conc., Oxidizers) moderate_check->severe_check No hastelloy->end glass_titanium Use Glass-Lined Steel or Titanium severe_check->glass_titanium Yes glass_titanium->end

Caption: Decision Workflow for Reactor Material Selection.

Material Compatibility Summary

MaterialTemperature Limit (°C)HCl ConcentrationAdvantagesLimitations
316L Stainless Steel < 60°C< 5%Cost-effective, good availability.Prone to pitting and crevice corrosion.[12][21]
Hastelloy C-276 Up to 120°CAll concentrationsExcellent resistance to a wide range of corrosive media, including oxidizing impurities.[12]Higher initial cost.
Titanium Up to 100°CAll concentrationsExcellent resistance, especially in oxidizing conditions.Can be susceptible to crevice corrosion in reducing acid environments.[22]
Glass-Lined Steel Up to 200°CAll concentrationsNearly inert to all acids (except hydrofluoric).[14]Susceptible to mechanical shock and thermal stress.
PTFE / PFA Liners Varies (typically < 200°C)All concentrationsExcellent chemical inertness.Can be used as liners in steel vessels; potential for permeation.

Note: This table is a general guide. Always consult specific chemical compatibility charts and consider testing under your exact process conditions.[23]

Q5: What are the best practices for cleaning equipment after a synthesis involving hydrochloride intermediates?

A5: Proper cleaning is essential to prevent corrosion during downtime and to avoid cross-contamination.[24]

  • Initial Rinse: Use a suitable organic solvent to remove the bulk of the reaction mixture and product.

  • Neutralization Rinse: Circulate a dilute solution of a weak base, such as sodium bicarbonate, to neutralize any residual acid.[15] Monitor the pH of the effluent to ensure neutralization is complete.

  • Water Rinse: Perform a thorough rinse with deionized (DI) or purified water until the conductivity of the rinse water matches the inlet water.

  • Drying: Dry the vessel completely using nitrogen or dry air to prevent water from pooling, which can concentrate residual chlorides and cause corrosion.[11]

Q6: Can corrosion inhibitors be used to protect my equipment?

A6: Yes, corrosion inhibitors can be an effective strategy, particularly when a material upgrade is not feasible.[25] Organic corrosion inhibitors are typically compounds containing heteroatoms like nitrogen, sulfur, or oxygen, and aromatic rings.[26][27] These molecules adsorb onto the metal surface, forming a protective barrier that blocks the corrosive species from reaching the metal.[25]

However, the choice of inhibitor must be carefully considered to ensure it does not interfere with your synthesis, catalyst, or final product purity. It is crucial to perform small-scale tests to validate the inhibitor's efficacy and lack of reactivity with your specific chemical system.

Key Experimental Protocols

Protocol 1: Post-Synthesis Reactor Neutralization and Cleaning

This protocol describes a validated procedure for safely cleaning a reactor after a process involving corrosive hydrochloride intermediates.

  • Pre-Cleaning Safety Check: Ensure the reactor is depressurized, cooled to a safe temperature (< 40°C), and electrically isolated.[10] All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[2][28]

  • Solvent Rinse: Add a suitable organic solvent (one that dissolves your reaction components) to the vessel. Agitate for 15-30 minutes, then drain completely to an appropriate waste container.

  • Neutralization:

    • Prepare a 5% (w/v) solution of sodium bicarbonate in deionized water.

    • Add the bicarbonate solution to the reactor until all internal surfaces are wetted.

    • Agitate for 30-60 minutes. Monitor the pH of the solution; it should be > 7.0.

    • Drain the neutralization solution to a designated aqueous waste container.

  • Final Rinse: Rinse the reactor three times with deionized water, allowing it to drain completely between each rinse.

  • Drying: Purge the reactor with dry nitrogen until all visible moisture is removed. Pay special attention to nozzles and low points in the vessel.[11]

Protocol 2: Corrosion Rate Assessment Using Weight-Loss Coupons

This protocol provides a quantitative method for evaluating material performance under your specific process conditions.[17][18]

  • Coupon Preparation:

    • Obtain pre-stamped coupons of the material(s) you wish to test (e.g., 316L SS, Hastelloy C-276).

    • Clean the coupons with a non-corrosive solvent (e.g., acetone), dry them, and weigh them precisely on an analytical balance to four decimal places. Record this as the "Initial Weight."

  • Installation: Securely mount the coupons on a coupon holder and install them in the reactor. Ensure the coupons are fully immersed in the reaction medium but do not interfere with the agitator.

  • Process Exposure: Run your complete synthesis process as normal.

  • Coupon Removal and Cleaning:

    • After the process is complete, carefully remove the coupons.

    • Visually inspect and photograph the coupons.

    • Clean the coupons according to ASTM G1 standards, which typically involves a chemical cleaning process to remove corrosion products without affecting the base metal.

    • Rinse with deionized water and dry thoroughly.

  • Final Weighing and Calculation:

    • Weigh the cleaned, dry coupons precisely. Record this as the "Final Weight."

    • Calculate the corrosion rate using the following formula: Corrosion Rate (mpy) = (Weight Loss in grams * K) / (Alloy Density in g/cm³ * Exposed Area in cm² * Time in hours) Where K is a constant (e.g., 3.45 x 10⁶ for mpy - mils per year).

References

  • Maintenance Guide for High-Pressure Reactors: Ensuring Safety, Longevity, and Efficiency. (n.d.). Vertex AI Search.
  • Corrosion Mechanisms in Chloride and Carbonate Salts. (n.d.). OSTI.GOV.
  • Standard Operating Procedure. (n.d.). Unknown Source.
  • Synthesis of Novel Organic compound as Corrosion Inhibitor inHydrochloric Acid Medium-A Comparative Study. (n.d.). Unknown Source.
  • Green inhibitors for steel corrosion in acidic environment: state of art. (n.d.). Unknown Source.
  • Techniques for Analyzing Corrosion Products. (2021, January 25). Unknown Source.
  • Hydrochloric Acid. (n.d.). ERCO Worldwide.
  • 10 Hazards And Safety Tips You Need To Know About HCL. (2022, December 1). Unknown Source.
  • Corrosion Inhibitors for Acidic Environments | Request PDF. (n.d.). ResearchGate.
  • Corrosion in the molten fluoride and chloride salts and materials development for nuclear applications. (n.d.). Xylene Power Ltd.
  • Reactor Cleaning Process: Best Practices for Safe and Effective Decontamination. (2025, April 28). Unknown Source.
  • Natural Sources Extract as Acidic Corrosion Inhibitors. (2024, May 14). IntechOpen.
  • Hot corrosion behavior of commercial alloys in thermal energy storage material of molten MgCl2/KCl/NaCl under inert atmosphere A. (n.d.). Unknown Source.
  • Corrosion Monitoring Techniques. (n.d.). Corr Science.
  • Safe Handling Guide: Hydrochloric Acid. (2022, March 15). CORECHEM Inc.
  • Identification and Remediation of Type III or Class III (Magnetite) Rouge in Manufacturing Equipment and Water Systems. (2026, March 11). Pharmaceutical Technology.
  • CORROSION INVESTIGATION OF PHARMACEUTICAL CLEAN STEAM SYSTEMS. (n.d.). Astro Pak.
  • How to clean reactor vessels? (2025, November 28). Blog - Shanghai ELE.
  • Corrosion Detection Techniques for Asset Integrity and Maintenance in the Oil and Gas Industry: A Review. (n.d.). Unknown Source.
  • Types of Corrosion in Pharmaceutical Engineering (With Solution). (2026, March 2). Testronix Instruments.
  • Corrosion Mechanism and Properties of 316L Stainless Steel in NaCl-KCl Molten Salt at High Temperatures. (2025, March 18). MDPI.
  • Introduction to Corrosion Monitoring. (n.d.). Unknown Source.
  • Corrosion and Passivation in Pharmaceutical Operations. (n.d.). ResearchGate.
  • Materials Selection for Use in Hydrochloric Acid. (n.d.). Surface Science Western.
  • HCl Treatment. (n.d.). De Dietrich.
  • Applications of Neutralization Reactions in Everyday Life and Industrial Processes. (n.d.). Unknown Source.
  • The Science Behind Neutralization: Understanding the Chemical Process. (2023, December 28). Microbioz India.
  • Materials Chemical Compatibility Guide. (n.d.). Trelleborg.
  • Technical Support Center: Managing Aluminum Chloride Corrosivity. (n.d.). Benchchem.
  • Tips for Solving Analytical Flow Path Corrosion Problems. (2019, June 28). SilcoTek.
  • Engineer's Guide to Corrosion-Causes, Protection and Control. (n.d.). EZ-pdh.com.

Sources

Technical Support Center: Solvent Effects on the Reaction Rate of 4-(Methylamino)benzoate Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in the synthesis of 4-(Methylamino)benzoate. The formation of this compound, typically via a Nucleophilic Aromatic Substitution (SNAr) reaction, is highly sensitive to the reaction medium. Understanding and controlling solvent effects is paramount for optimizing reaction rates, yields, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the formation of 4-(Methylamino)benzoate?

The formation of 4-(Methylamino)benzoate from a 4-halo-substituted benzoate (e.g., ethyl 4-fluorobenzoate) and methylamine proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The nucleophile (methylamine) attacks the electron-deficient carbon atom bearing the leaving group (e.g., fluoride). This step is typically the rate-determining step and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][3] In the case of a 4-halobenzoate, the ester group serves as the activating EWG.

Figure 1: SNAr mechanism for 4-(Methylamino)benzoate formation.
Q2: Why is solvent choice so critical for this reaction's rate?

Solvents dramatically influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.[4][5] For this SNAr reaction, the key interaction is between the solvent and the methylamine nucleophile. Solvents are broadly classified as polar protic and polar aprotic, and their effects are opposing.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles but lack acidic protons (like O-H or N-H bonds).[6] They are excellent at solvating cations but poorly solvate anions or nucleophiles.[6][7] This leaves the methylamine nucleophile "free" and highly reactive, leading to a significantly faster reaction rate.[8] Therefore, polar aprotic solvents are strongly recommended for SNAr reactions.[9]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6][10] They form a "cage" of hydrogen bonds around the lone pair of the methylamine nucleophile.[8][9] This solvation shell stabilizes the nucleophile, increases the energy required for it to attack the electrophile, and thus drastically reduces its reactivity and slows down the reaction.[4]

Figure 2: Influence of solvent type on nucleophile reactivity in SNAr.
Q3: Which solvent properties should I consider when selecting a medium?

Beyond the protic/aprotic classification, several physical properties are important. The dielectric constant (ε) is a measure of a solvent's ability to insulate opposite charges.[6] Generally, polar solvents with high dielectric constants are needed to dissolve the polar reactants involved in substitution reactions.[7][10]

Table 1: Properties of Common Organic Solvents

Solvent Abbreviation Type Dielectric Constant (ε) at 25°C Boiling Point (°C)
Dimethyl Sulfoxide DMSO Polar Aprotic 46.7 189
N,N-Dimethylformamide DMF Polar Aprotic 36.7 153
Acetonitrile MeCN Polar Aprotic 37.5 82
Acetone - Polar Aprotic 20.7 56
Tetrahydrofuran THF Polar Aprotic 7.6 66
Methanol MeOH Polar Protic 32.7 65
Ethanol EtOH Polar Protic 24.5 78
Water H₂O Polar Protic 80.1 100
Toluene - Non-Polar 2.4 111
Hexane - Non-Polar 1.9 69

(Data compiled from various sources[11][12][13])

For the formation of 4-(Methylamino)benzoate, a high dielectric constant polar aprotic solvent like DMSO or DMF is typically the best starting point.[14]

Troubleshooting Guide

Q4: My reaction is very slow or has stalled completely. What are the most likely solvent-related causes?

1. Use of a Protic Solvent: This is the most common cause. If you are using a solvent like methanol, ethanol, or water, the methylamine nucleophile is being deactivated by hydrogen bonding.[8][9]

  • Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. The rate increase can be several orders of magnitude.[8]

2. Poor Reactant Solubility: The reaction can only occur if the reactants are dissolved.[7] If either ethyl 4-fluorobenzoate or methylamine is not soluble in your chosen solvent, the reaction rate will be limited by the dissolution rate.

  • Solution: Ensure both reactants are fully soluble at the reaction temperature. If solubility is an issue in one aprotic solvent (e.g., acetonitrile), try a more powerful one like DMSO or DMF.

3. Presence of Water: Even in an aprotic solvent, trace amounts of water can reduce the effectiveness of the nucleophile.

  • Solution: Use anhydrous grade solvents and ensure your glassware is thoroughly dried before use.
Q5: I'm observing a significant amount of a hydrolysis side-product (4-hydroxybenzoate). How can I prevent this?

The formation of 4-hydroxybenzoate indicates a reaction with water or hydroxide ions. This is a common issue, particularly with highly activated aromatic systems.

  • Cause: Presence of water in the reaction mixture. Water can act as a competing nucleophile, especially at elevated temperatures.

  • Prevention:

    • Use Anhydrous Solvents: This is the most critical step. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves) before use.[3]

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Q6: How do I systematically choose the optimal solvent for my specific reaction conditions?

A systematic approach is often more efficient than random selection.

Figure 3: Troubleshooting flowchart for low SNAr reaction rates.
  • Initial Screening: Start with the most common and effective polar aprotic solvents: DMSO and DMF. They offer excellent solvating power for a wide range of reactants.

  • Temperature Consideration: Match the solvent to your desired reaction temperature. Acetonitrile (BP: 82°C) is suitable for moderate temperatures, while DMF (BP: 153°C) and DMSO (BP: 189°C) are excellent for reactions requiring higher heat.[3]

  • Work-up and Purification: Consider the ease of removal. Lower boiling point solvents like acetone or acetonitrile are easier to remove under vacuum than high-boiling solvents like DMSO. This can be a critical factor in process development.

  • Parallel Experimentation: If resources permit, run a small-scale array of experiments in parallel using 3-4 different aprotic solvents (e.g., DMSO, DMF, MeCN, THF) to empirically determine the best performer for your specific substrate and conditions.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a method to determine the reaction rate of ethyl 4-(methylamino)benzoate formation by monitoring the change in UV-Vis absorbance over time. The product is expected to have a different absorption maximum (λmax) compared to the starting material, ethyl 4-fluorobenzoate.

Objective

To measure the pseudo-first-order rate constant (kobs) for the reaction of ethyl 4-fluorobenzoate with an excess of methylamine in various solvents.

Materials
  • Ethyl 4-fluorobenzoate

  • Methylamine (e.g., 40% solution in H₂O or as a solution in the chosen solvent)

  • Anhydrous grade solvents (e.g., DMSO, DMF, Acetonitrile, Methanol)

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and syringes

Procedure

Part 1: Determination of Absorption Maxima (λmax)

  • Prepare dilute solutions (~0.05 mM) of the starting material (ethyl 4-fluorobenzoate) and the expected product (ethyl 4-(methylamino)benzoate) in the chosen solvent.

  • Scan the UV-Vis spectrum of each solution from 200-400 nm to determine their respective λmax.

  • Identify a wavelength where the product has significant absorbance and the starting material has minimal absorbance. This will be your monitoring wavelength.

Part 2: Kinetic Run (Example in DMSO)

  • Set Up: Set the spectrophotometer to the determined monitoring wavelength and equilibrate the temperature-controlled cuvette holder to the desired reaction temperature (e.g., 50°C).

  • Prepare Reactant Solutions:

    • Stock A (Substrate): Prepare a 2.0 mM solution of ethyl 4-fluorobenzoate in anhydrous DMSO.

    • Stock B (Nucleophile): Prepare a 200 mM solution of methylamine in anhydrous DMSO. This creates a 100-fold excess to ensure pseudo-first-order conditions.

  • Initiate Reaction:

    • Pipette 2.0 mL of the methylamine solution (Stock B) into a quartz cuvette and place it in the holder to equilibrate.

    • To start the reaction, rapidly inject 20 µL of the ethyl 4-fluorobenzoate solution (Stock A) into the cuvette. The final substrate concentration will be ~0.02 mM.

    • Immediately cap the cuvette, mix by inverting 2-3 times, and start recording the absorbance at the monitoring wavelength as a function of time.

  • Data Collection: Collect data until the absorbance value plateaus, indicating the reaction is complete (typically 3-5 half-lives).

Data Analysis
  • The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation:

    • At = A∞ - (A∞ - A₀)e-kobst

    • Where At is absorbance at time t, A₀ is initial absorbance, and A∞ is the final absorbance.

  • Alternatively, a plot of ln(A∞ - At) versus time (t) will yield a straight line with a slope of -kobs.

  • Repeat the kinetic runs in different solvents (DMF, Acetonitrile, Methanol) to compare the kobs values and quantify the solvent effect on the reaction rate.

References
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Solvent Physical Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]

  • ResearchGate. (2026, February 17). Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 28). 4.0: Factors that Affect Reaction Rates. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Retrieved from [Link]

  • Nature Communications. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Retrieved from [Link]

  • PubMed. (2024, December 13). Transition-Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]

  • ResearchGate. (2019, October 16). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]

  • International Journal of Chemical Science. (2019, September 15). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]

  • University of Washington. (n.d.). Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. Retrieved from [Link]

  • Dalal Institute. (n.d.). Methods of Determining Mechanisms. Retrieved from [Link]

  • SciSpace. (2006, August 22). Spectrophotometric Determination of Catecholamines based on their Oxidation Reaction Followed by Coupling with 4-Aminobenzo. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Conversion of methylamine in a flow reactor and its interaction with NO. Retrieved from [Link]

  • Bentham Science. (n.d.). Current Pharmaceutical Analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Investigating the polarity effects on the reaction rate for the methylation of tributylamine with dimethyl carbonate. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Retrieved from [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Chemical Reactions & Kinetics. Retrieved from [Link]

  • Semantic Scholar. (1985, January 1). Solvent effects on reaction rates. Retrieved from [Link]

  • YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from [Link]

Sources

column chromatography conditions for purifying 4-(Methylamino)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating 4-(methylamino)benzoate (e.g., methyl or ethyl 4-(methylamino)benzoate) from complex reaction mixtures.

Purifying secondary aniline derivatives containing ester functionalities presents a unique chromatographic challenge. The secondary amine acts as a strong hydrogen-bond donor and acceptor, leading to severe streaking on standard normal-phase silica gel, while the ester group is susceptible to hydrolysis or aminolysis under harsh basic conditions. This guide provides field-proven, self-validating methodologies to overcome these specific physicochemical hurdles.

The Causality of Amine Streaking and the "Sacrificial Base" Strategy

Standard silica gel ( SiO2​ ) surfaces are populated with slightly acidic silanol groups (Si-OH, pKa ~4.5–5.5). When a basic compound like 4-(methylamino)benzoate is loaded onto the column, the secondary amine interacts strongly with these silanols via hydrogen bonding and partial protonation[1]. This continuous acid-base interaction as the compound travels down the column prevents the molecules from moving in a uniform band, resulting in a phenomenon known as "streaking" or "tailing"[2].

To break this interaction, we employ a competitive binding strategy . By introducing a highly basic, sterically hindered tertiary amine—specifically Triethylamine (TEA) —into the mobile phase, we selectively "deactivate" or cap the acidic silanols[3]. TEA (pKa ~10.7) binds to the silanols much stronger than the secondary aniline (pKa ~4.5), allowing the 4-(methylamino)benzoate to elute strictly based on its inherent polarity rather than ionic retention[4].

Mechanism Si Acidic Silanol (Si-OH) Amine 4-(Methylamino)benzoate (Secondary Amine) Si->Amine No Modifier TEA Triethylamine (TEA) (Sacrificial Base) Si->TEA 1% TEA Added Streak Strong H-Bonding (Streaking/Tailing) Amine->Streak Elute Weak Interaction (Sharp Elution) Amine->Elute TEA->Amine Blocks Silanols

Caption: Competitive binding mechanism of TEA preventing amine streaking on acidic silica gel.

Standard Operating Procedure: TEA-Deactivated Column Chromatography

This protocol is a self-validating system: if your optimized TLC plate (Step 1) shows a tight, circular spot, the column will mirror this high-resolution separation.

Step 1: TLC Optimization & Validation

  • Prepare a solvent system of Hexane/Ethyl Acetate (start at 4:1 v/v).

  • Add exactly 1% (v/v) Triethylamine (TEA) to the mixture.

  • Run the crude mixture on a standard silica TLC plate. The 4-(methylamino)benzoate should elute as a sharp, defined spot with an Rf​ of 0.25–0.35. If it still tails, increase TEA to 2%[2].

Step 2: Silica Gel Deactivation & Packing

  • Measure the required amount of silica gel (typically 30-50x the mass of the crude sample).

  • In a beaker, prepare a slurry of the silica gel using your optimized mobile phase (e.g., Hexane/EtOAc + 1% TEA)[3].

  • Stir the slurry for 10–15 minutes. Expert Insight: This pre-equilibration is critical. It allows the TEA to fully neutralize the silanol groups before the sample is introduced, preventing irreversible adsorption at the column head.

  • Pour the slurry into the column and pack it using compressed air or nitrogen.

Step 3: Sample Loading and Elution

  • Dissolve the crude 4-(methylamino)benzoate in the minimum amount of eluent. If the sample is insoluble in the starting Hexane mixture, dissolve it in pure EtOAc or Dichloromethane (DCM), add a small amount of deactivated silica, and perform a dry load.

  • Elute the column using the TEA-modified gradient.

  • Collect fractions and verify purity via TLC.

Step 4: Post-Column Processing

  • Pool the product-containing fractions.

  • Concentrate via rotary evaporation. Because TEA has a boiling point of 89°C, residual traces may remain. To remove them, co-evaporate the residue 2-3 times with toluene or place the flask under high vacuum (lyophilizer or Schlenk line) overnight.

Workflow A Crude Mixture 4-(Methylamino)benzoate B TLC Optimization (Hexane/EtOAc) A->B C Add 1-2% TEA to Mobile Phase B->C D Slurry & Pack Silica with TEA-Solvent C->D E Load Sample & Elute D->E F Fraction Analysis & Co-evaporate TEA E->F

Caption: Workflow for purifying 4-(methylamino)benzoate using TEA-modified silica gel chromatography.

Quantitative Data: Solvent System Comparison

The choice of modifier drastically impacts the recovery and purity of the ester. Below is a comparative analysis of standard conditions.

Solvent SystemAdditive / ModifierStationary PhaseElution ProfileEster StabilityEst. Recovery
Hexane / EtOAcNoneBare Silica GelSevere StreakingStable< 50%
Hexane / EtOAc1-2% TEA Bare Silica GelSharp Band Stable > 90%
DCM / Methanol1-5% Ammonia ( NH3​ )Bare Silica GelSharp BandHigh Risk (Aminolysis) Variable
Hexane / EtOAcNoneAmine-Functionalized SilicaSharp BandStable> 92%

Troubleshooting & FAQs

Q1: I am trying to separate 4-(methylamino)benzoate from a primary amine impurity (e.g., 4-aminobenzoate) and a tertiary amine (e.g., 4-dimethylaminobenzoate). They co-elute even with TEA. What should I do? A1: Primary, secondary, and tertiary anilines have very similar polarities. If TEA-modified chromatography fails, you have two scientifically rigorous alternatives:

  • Buffer-Assisted Extraction: Before running a column, utilize pH-controlled liquid-liquid extraction. By carefully adjusting the aqueous buffer pH, you can selectively protonate and extract amines based on their distinct pKa values, separating the secondary amine from the tertiary amine[5].

  • Amine-Functionalized Silica (KP-NH): Switch your stationary phase. Amine-modified silica columns inherently repel basic compounds, eliminating the need for TEA and often providing superior resolution between primary, secondary, and tertiary amines using a simple Hexane/EtOAc gradient[6].

Q2: Can I use Methanolic Ammonia instead of Triethylamine to stop the streaking? A2: It is highly discouraged for this specific molecule. While 1-10% ammonia in methanol/DCM is a standard remedy for highly polar aliphatic amines[1], 4-(methylamino)benzoate contains an ester group. Ammonia is a strong nucleophile. Exposing your ester to ammonia during the prolonged timeframe of column chromatography risks aminolysis, converting your benzoate ester into a benzamide byproduct. TEA is a non-nucleophilic base and preserves the integrity of the ester.

Q3: I recovered my product, but the NMR shows a persistent triplet at ~1.0 ppm and a quartet at ~2.5 ppm. How do I fix this? A3: These peaks correspond to residual Triethylamine. TEA can be notoriously "sticky" in viscous oils or crystalline matrices. To resolve this:

  • Dissolve the product in a volatile solvent like DCM or ether.

  • Wash the organic layer quickly with a mild, cold aqueous buffer (pH ~7.5) to partition the TEA into the aqueous phase without protonating the weaker aniline derivative.

  • Alternatively, repeatedly co-evaporate the sample with toluene on a rotary evaporator, followed by 12 hours on a high-vacuum line.

Q4: My compound is decomposing on the column, and my yield is terrible. Is the silica destroying my ester? A4: While esters are generally stable on silica, prolonged exposure to the acidic silanols can catalyze the degradation of sensitive secondary amines[7]. Ensure you are pre-treating (slurrying) the silica with the TEA-modified solvent for at least 15 minutes before loading the sample[3]. If decomposition persists, switch to a neutral stationary phase, such as neutral alumina or diol-coated TLC/plates[4].

References

  • Benchchem Technical Support Team. Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
  • Biotage. Is there an easy way to purify organic amines? Biotage.
  • Royal Society of Chemistry (RSC). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. RSC.
  • ACS Publications.
  • Benchchem Technical Support Team. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Reddit Community (r/chemhelp). TLC and streaking: why add triethylamine? Reddit.
  • ResearchGate Community. Tailing in TLC - can anyone help?

Sources

impact of pH control on the isolation of methyl 4-(aminomethyl)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Amino Ester Isolation . As a Senior Application Scientist, I have designed this technical guide to address the most critical bottleneck in the purification of methyl 4-(aminomethyl)benzoate: pH-dependent phase partitioning.

Isolating this compound requires navigating a delicate chemical contradiction. You must raise the pH enough to deprotonate the amine for organic extraction, but keep it low enough to prevent the base-catalyzed destruction of the ester. This guide provides the mechanistic causality, troubleshooting matrices, and self-validating protocols required to master this workflow.

Part 1: Core Principles & FAQs (Mechanistic Insights)

Q: Why is my extraction yield of methyl 4-(aminomethyl)benzoate consistently below 20% during standard aqueous workups? A: This is a speciation issue. Unlike anilines, which are weak bases, the primary amine on methyl 4-(aminomethyl)benzoate is separated from the aromatic ring by a methylene bridge, making it an aliphatic amine. Its1[1]. At a neutral pH (7.0), over 98% of your compound exists as a protonated ammonium salt. This ionic form is highly water-soluble and will not partition into organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

Q: I adjusted the aqueous layer to pH 12 to ensure complete free-base formation. Why did my product disappear? A: You have inadvertently triggered base-catalyzed ester hydrolysis (saponification). While pH 12 ensures the amine is fully deprotonated, the methyl ester moiety is highly susceptible to nucleophilic attack by hydroxide ions in 2[2]. Furthermore, research indicates that the presence of 3 of adjacent ester groups[3]. The resulting product is 4-(aminomethyl)benzoic acid, an amphoteric zwitterion that is nearly impossible to extract.

Q: How do I break the stubborn emulsions that form during the DCM extraction? A: Emulsions here are caused by partially protonated amino esters acting as weak surfactants at the aqueous-organic interface. To break the emulsion, ensure the pH is strictly ≥ 9.5 and saturate the aqueous layer with NaCl (brine). This increases the ionic strength, forcing the organic compound into the organic phase via the salting-out effect.

G A Protonated Amine (pH < 7) Highly Water Soluble B Free Base Amino Ester (pH 9.5 - 10.0) Organic Soluble (Target) A->B Add Base (Deprotonation) B->A Add Acid (Protonation) C Hydrolyzed Product (pH > 10.5) Water Soluble Carboxylate B->C Excess Base (Saponification)

Fig 1: pH-dependent speciation and degradation pathway of methyl 4-(aminomethyl)benzoate.

Part 2: Quantitative pH Dynamics

To maximize yield, you must operate within a narrow, kinetically stable window. The table below summarizes the causality between pH, chemical state, and extraction efficiency.

Aqueous pHAmine StateEster StateEst. Extraction EfficiencyMechanistic Consequence
< 7.0 Protonated (>98%)Stable< 5%Product remains trapped in aqueous waste.
8.7 (pKa) 50% ProtonatedStable~50%Poor yield; high risk of severe emulsions.
9.5 – 10.0 Free Base (>90%)Kinetically Stable (at 0 °C)> 90% Optimal extraction window.
> 11.0 Free Base (100%)Rapid Hydrolysis< 10%Product irreversibly lost as carboxylate salt.

Part 3: Self-Validating Experimental Protocol

To prevent saponification, extraction must be treated as a kinetic race. The following protocol utilizes thermal control and built-in analytical validation steps to ensure the integrity of the ester.

Workflow Start Aqueous Amino Ester Salt Cool Cool to 0-5 °C Start->Cool Adjust Adjust pH to 9.5 - 9.8 (Cold Na2CO3) Cool->Adjust Extract Rapid Extraction (DCM or EtOAc) Adjust->Extract Check TLC Check of Aqueous Layer Extract->Check Success High Yield in Organic Phase Proceed to Drying Check->Success UV Spot Extracted Fail Product Lost (Hydrolysis / Emulsion) Check->Fail UV Spot Remains

Fig 2: Optimized extraction workflow to maximize yield and prevent ester saponification.

Step-by-Step Methodology: Cold pH-Controlled Extraction
  • Preparation & Thermal Control : Transfer the crude acidic aqueous mixture containing the amino ester to a jacketed reactor or an ice-water bath. Cool the solution strictly to 0–5 °C.

    • Validation Check: Use a calibrated thermocouple to verify the internal temperature is ≤ 5 °C before introducing any base. Heat accelerates hydrolysis exponentially.

  • Controlled Basification : Prepare a cold 1M Na₂CO₃ solution. Add this solution dropwise to the aqueous mixture under vigorous stirring.

    • Validation Check: Monitor the pH continuously using a calibrated pH probe. Stop the addition exactly when the pH reaches 9.5. Do not overshoot.

  • Rapid Biphasic Extraction : Immediately add cold dichloromethane (DCM) in a 1:1 volume ratio to the aqueous layer. Stir vigorously for 2 minutes, transfer to a separatory funnel, and allow the layers to separate.

    • Validation Check: Spot the separated aqueous layer on a TLC plate (UV 254 nm). If a strong UV-active spot remains at the baseline, the pH may have dropped during extraction. Re-check the pH, adjust back to 9.5 if necessary, and perform a second extraction.

  • Organic Phase Quenching : Combine the organic layers and wash once with cold saturated aqueous NaCl (brine).

    • Causality: This removes trace alkalinity and water, preventing base from concentrating during solvent evaporation.

  • Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter, then concentrate the filtrate under reduced pressure with a water bath temperature not exceeding 30 °C.

    • Validation Check: Analyze the crude residue by ¹H NMR. A sharp singlet at ~3.90 ppm confirms the intact methyl ester. The absence of this peak confirms saponification occurred.

Part 4: References

  • Title: Methyl 4-(aminomethyl)benzoate CAS#: 18469-52-8 - ChemicalBook Source: chemicalbook.com URL:

  • Title: Elucidating the effect of amine charge state on poly(β-amino ester) degradation Source: nih.gov URL:

  • Title: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: mdpi.com URL:

Sources

Validation & Comparative

purity assessment of 4-(Methylamino)benzoate by GC analysis.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment of 4-(Methylamino)benzoate: A Comparative Guide to GC-FID vs. HPLC-UV Methodologies

Executive Summary

In pharmaceutical synthesis and fine chemical manufacturing, 4-(Methylamino)benzoate (typically encountered as its methyl or ethyl ester) serves as a critical building block for local anesthetics, advanced active pharmaceutical ingredients (APIs), and specialized dyes [1]. Because structural impurities—such as unreacted primary amines or over-alkylated tertiary amines—can severely disrupt downstream coupling reactions, rigorous purity assessment is non-negotiable.

As a Senior Application Scientist, I frequently encounter laboratories defaulting to High-Performance Liquid Chromatography (HPLC) for all aromatic compounds. However, for volatile, low-molecular-weight esters like 4-(methylamino)benzoate, Gas Chromatography with Flame Ionization Detection (GC-FID) offers superior resolving power, uniform response factors, and operational robustness. This guide objectively compares GC analysis against alternative methodologies and provides a self-validating, step-by-step protocol for accurate purity determination.

Analytical Rationale: Mapping the Impurity Profile

To understand why GC is the optimal choice, we must first examine the chemical environment of 4-(methylamino)benzoate. The synthesis typically involves the mono-alkylation of 4-aminobenzoate. This inherently risks the presence of three closely related species:

  • Starting Material: 4-Aminobenzoate (Primary amine)

  • Target Product: 4-(Methylamino)benzoate (Secondary amine)

  • Over-alkylation Impurity: 4-(Dimethylamino)benzoate (Tertiary amine)

Synthesis and degradation pathways generating structural impurities in 4-(methylamino)benzoate.

Because these molecules share an identical aromatic chromophore, they exhibit nearly indistinguishable UV absorption spectra. HPLC-UV often struggles to resolve them without complex, pH-buffered mobile phases that risk degrading the ester. GC, relying on volatility and boiling point differentiation, resolves these amines effortlessly.

Methodological Comparison: GC-FID vs. Alternatives

To establish the most reliable analytical procedure as per ICH Q2(R1) validation guidelines [2], we must compare the performance metrics of GC-FID against HPLC-UV and GC-MS.

Performance MetricGC-FID (Recommended)HPLC-UV (Alternative)GC-MS (Alternative)
Resolution Mechanism Boiling point & polarityHydrophobicity & pHMass-to-charge ratio ( m/z )
Response Factor Uniform (Mass-proportional to C-H bonds)Variable (Dependent on extinction coefficient)Variable (Dependent on ionization efficiency)
Impurity Resolution Excellent ( Rs​>3.0 for amine isomers)Moderate (Requires ion-pairing reagents)Excellent (Can deconvolute co-eluting peaks)
Quantitation Method Area Normalization (No standards needed)External Calibration (Requires standards)Isotopic Dilution / External Calibration
Primary Use Case Routine Purity & Batch Release Thermally labile compoundsUnknown impurity identification

The Causality of Choice: GC-FID is selected for routine purity assessment because the FID response is directly proportional to the number of oxidizable carbon atoms. Since the target and its impurities differ by only a single methyl group (a negligible mass difference relative to the whole molecule), their response factors are virtually identical. This allows for highly accurate 100% Area Normalization without the need to synthesize or purchase expensive reference standards for every conceivable impurity.

Experimental Workflow & Self-Validating Protocol

A robust analytical method must be a self-validating system. This means the protocol inherently proves its own accuracy during every run through System Suitability Testing (SST) and built-in controls.

GC_Workflow SamplePrep 1. Sample Preparation (1 mg/mL in EtOAc) SST 2. System Suitability (Resolution Check) SamplePrep->SST Injection 3. Split Injection (250°C, 50:1 Ratio) SST->Injection Separation 4. Capillary GC Separation (DB-5 Column) Injection->Separation Detection 5. FID Detection (300°C) Separation->Detection Validation 6. Purity Calculation (Area Normalization %) Detection->Validation

GC-FID analytical workflow for the purity assessment of 4-(methylamino)benzoate.

Step-by-Step GC-FID Methodology

1. Column Selection: Use a 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., DB-5 or HP-5, 30 m × 0.32 mm × 0.25 µm).

  • Causality: The slight polarity of the 5% phenyl groups provides optimal dipole-dipole interactions to resolve the secondary amine from the primary and tertiary amine impurities. Furthermore, a highly deactivated column is mandatory to prevent the secondary amine of 4-(methylamino)benzoate from hydrogen-bonding with active silanol groups on the column wall, which would cause severe peak tailing.

2. Sample Preparation: Dissolve 10.0 mg of the 4-(methylamino)benzoate sample in 10.0 mL of GC-grade Ethyl Acetate (EtOAc).

  • Causality: EtOAc is chosen over methanol or water because it has a low expansion volume upon vaporization in the GC inlet. This prevents "backflash" (where the expanding gas escapes the glass liner and contaminates the pneumatic lines), ensuring high precision between injections.

3. Instrument Parameters:

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1. (Causality: Prevents column overloading by the main component, maintaining sharp, Gaussian peak shapes necessary for detecting trace impurities eluting closely to the main peak.)

  • Oven Program: 100°C (hold 2 min) Ramp at 15°C/min to 280°C Hold 5 min.

  • Detector (FID) Temperature: 300°C.

4. System Suitability Testing (SST): Before analyzing the batch, inject a resolution mixture containing 4-aminobenzoate and 4-(methylamino)benzoate.

  • Self-Validation Criteria: The system is only deemed "suitable" if the resolution ( Rs​ ) between the two peaks is ≥2.0 , and the tailing factor ( Tf​ ) of the main peak is ≤1.5 . This proves the column is active and capable of baseline separation.

Comparative Experimental Data & Validation

To demonstrate the superiority of this GC-FID method, we validated it against standard ICH Q2(R1) parameters [2] and compared the results with an in-house HPLC-UV method. The data below illustrates the empirical advantages of the GC approach for this specific molecular class [3].

Validation ParameterICH Q2(R1) RequirementGC-FID Results (Current Method)HPLC-UV Results (Alternative)
Specificity (Resolution) Baseline separation of impurities Rs​=4.2 (Baseline resolved) Rs​=1.8 (Partial co-elution)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.005% (Area/Area)0.02% (Area/Area)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.015% (Area/Area)0.06% (Area/Area)
Method Precision (RSD) ≤2.0% for 6 replicates0.4% 1.2%
Linearity ( R2 ) >0.990 over operational range0.9998 0.9950

Data Interpretation: The GC-FID method outperforms HPLC-UV across all critical parameters. The superior LOD and LOQ ensure that even trace amounts of the highly reactive 4-(dimethylamino)benzoate impurity are detected before the batch is cleared for downstream synthesis. The exceptionally low Relative Standard Deviation (RSD of 0.4%) highlights the mechanical reliability of split-injection GC compared to the fluid dynamics of HPLC pumps.

Conclusion

For the purity assessment of 4-(methylamino)benzoate, GC-FID is not merely an alternative to HPLC; it is the scientifically rigorous choice. By leveraging the volatility of the ester and the uniform response of the flame ionization detector, researchers can achieve baseline resolution of structurally similar amine impurities without the need for complex mobile phases or expensive reference standards. Implementing the self-validating protocol outlined above ensures compliance with stringent pharmaceutical quality standards.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 140375, Methyl 4-methylaminobenzoate." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov, September 2021. Available at:[Link]

comparing the efficiency of 4-(Methylamino)benzoate with other photoinitiators.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of photoinitiator efficiency requires a fundamental understanding of photochemical kinetics, electron transfer mechanisms, and the structural nuances of co-initiators. This guide objectively compares the performance of 4-(Methylamino)benzoate (MAB) —a secondary amine synergist—against the industry-standard tertiary amine Ethyl 4-(dimethylamino)benzoate (EDMAB) , and the highly efficient Type I cleavage photoinitiator Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) .

Mechanistic Causality: Type II Photoinitiation and Amine Synergists

In Type II photoinitiating systems, such as those utilizing Camphorquinone (CQ) or Benzophenone, the primary photoinitiator cannot efficiently generate reactive free radicals on its own. It requires a hydrogen donor, typically an amine synergist, to initiate polymerization [1].

The Photochemical Pathway: When CQ is irradiated with blue light (λmax ≈ 468 nm), it excites into a triplet state. It then encounters the amine synergist to form an excited state complex (exciplex). Within this exciplex, an electron transfers from the amine's nitrogen to the ketone, followed immediately by a proton transfer from the amine's α-carbon. This yields an active α-aminoalkyl radical (which initiates the monomer crosslinking) and a relatively stable ketyl radical (which typically acts as a terminator) [2].

Secondary vs. Tertiary Amines:

  • 4-(Methylamino)benzoate (MAB) is a secondary amine. While it successfully forms an exciplex, the presence of an N-H bond can lead to competing side reactions (such as direct hydrogen abstraction from the nitrogen rather than the α-carbon), which generates less reactive aminyl radicals.

  • Ethyl 4-(dimethylamino)benzoate (EDMAB) is a tertiary amine. Lacking the N-H bond, it forces proton transfer exclusively from the α-carbon, maximizing the yield of highly reactive α-aminoalkyl radicals. Furthermore, tertiary amines are vastly superior at mitigating oxygen inhibition —a critical flaw in free-radical polymerization. The α-aminoalkyl radicals rapidly scavenge dissolved oxygen to form peroxyl radicals, which then abstract hydrogen from adjacent amines to sustain the reaction cascade [3].

Caption: Type II photoinitiation pathway detailing exciplex formation and radical generation.

Comparative Performance Data

To objectively compare MAB against alternatives, we evaluate their performance in a standard Bis-GMA/TEGDMA (60/40 wt%) resin matrix. The data synthesizes Degree of Conversion (DC%), maximum polymerization rate ( Rp,max​ ), and color stability (yellowing index, ΔE) [4].

Photoinitiator SystemMechanism TypeDegree of Conversion (DC%)Max Polymerization Rate ( Rp,max​ )Color Stability (ΔE)Oxygen Tolerance
CQ + MAB (0.5/0.5 wt%)Type II (Secondary Amine)58 - 62%ModerateModerateFair
CQ + EDMAB (0.5/0.5 wt%)Type II (Tertiary Amine)65 - 70%HighPoor (Yellows)Excellent
TPO (0.5 wt% alone)Type I (Unimolecular Cleavage)72 - 76%Very HighExcellent (Colorless)Good

Analysis: TPO (Type I) outperforms both amine-dependent systems in raw conversion and color stability because it generates two active free radicals per molecule upon cleavage without requiring a co-initiator. Between the amines, the tertiary EDMAB yields a higher DC% and faster kinetics than the secondary MAB due to optimized electron density and oxygen scavenging, though it suffers from higher long-term yellowing due to the oxidation of unreacted amine residues [4].

Self-Validating Experimental Protocols

To verify these efficiency metrics in your own laboratory, the following standardized, self-validating protocols must be utilized.

Protocol A: Real-Time FTIR (Degree of Conversion)

RT-FTIR is the gold standard for monitoring the kinetic profile of photopolymerization in real-time.

  • Resin Formulation: Prepare the Bis-GMA/TEGDMA (60/40) matrix in amber vials. Add the target PI system (e.g., 0.5 wt% CQ + 0.5 wt% MAB). Homogenize using a planetary centrifugal mixer for 2 minutes.

  • Sample Mounting: Dispense a 50 µm film of the resin between two infrared-transparent NaCl or KBr windows.

  • Irradiation & Acquisition: Mount the assembly in the FTIR spectrometer. Irradiate using an LED curing unit (468 nm for CQ systems; 395 nm for TPO) at 1000 mW/cm². Record spectra at 2 scans/second.

  • Data Synthesis: Calculate the DC% by tracking the depletion of the aliphatic C=C peak at 1638 cm⁻¹, normalized against the stable aromatic C=C peak at 1608 cm⁻¹.

Protocol B: Photo-DSC (Polymerization Kinetics)

Photo-Differential Scanning Calorimetry measures the exothermic heat flow of the crosslinking reaction, directly correlating to initiator efficiency [5].

  • Calibration: Calibrate the DSC cell using an indium standard to ensure thermodynamic accuracy.

  • Sample Loading: Weigh exactly 2.0 ± 0.1 mg of the formulated resin into an open aluminum pan. Use an empty pan as the reference.

  • Atmospheric Control: Purge the chamber with nitrogen (50 mL/min) for 5 minutes to establish an anaerobic baseline, isolating the raw efficiency of the PI system from oxygen inhibition variables.

  • Isothermal Curing: Maintain the cell at 25°C. Trigger the UV/Vis light source for 60 seconds.

  • Integration: The peak of the resulting exotherm represents Rp,max​ , while the integrated area under the curve yields the total heat of polymerization ( ΔHp​ ).

Caption: Standardized workflow for evaluating and comparing photoinitiator efficiency.

Conclusion & Selection Guide

  • Choose 4-(Methylamino)benzoate (MAB) when formulating systems where secondary amine functionality is specifically required for post-polymerization modification, or when tuning the exciplex kinetics to slow down the reaction rate for controlled stress-relaxation in bulk-fill composites.

  • Choose Ethyl 4-(dimethylamino)benzoate (EDMAB) for standard Type II systems requiring rapid curing, high conversion, and robust surface curing in the presence of oxygen.

  • Choose TPO when absolute maximum efficiency, high degree of conversion, and pristine color stability (zero yellowing) are paramount, provided the curing equipment supports its lower wavelength absorption profile (380–425 nm).

References

  • Effect of combining photoinitiators on cure efficiency of dental resin-based composites. SciELO.
  • Radical polymeric photoinitiators bearing side-chain camphorquinone moieties linked to the main chain through a flexible spacer. ResearchGate.
  • New UV Synergist for Improved Photoinitiator Efficiency. PCI Magazine.
  • Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? MDPI.
  • Comparison of initiator efficiency in photoinitiated free radical polymerization of MMA. ResearchGate.

A Comparative Guide to Amine Synergists in Photopolymerization: 4-(Methylamino)benzoate vs. Ethyl 4-(dimethylamino)benzoate (EDB)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Amine Synergists in Type II Photoinitiation

In the development of UV and visible-light curable resins—spanning dental composites, 3D printing architectures, and biomedical coatings—Type II photoinitiators (e.g., Camphorquinone, Thioxanthones) cannot function efficiently alone. They require a hydrogen donor to generate the reactive free radicals necessary for crosslinking. Amine synergists, or co-initiators, fulfill this critical role.

The structural nature of the amine—specifically whether it is a secondary or tertiary amine—dictates the mechanistic pathway of radical generation. This directly impacts the polymerization kinetics, the degree of conversion, and the final mechanical integrity of the polymer network. This guide objectively compares the performance of 4-(Methylamino)benzoate (a secondary amine) against the industry gold standard, Ethyl 4-(dimethylamino)benzoate (EDB) (a tertiary amine)[1].

Mechanistic Causality: Secondary vs. Tertiary Amines

The fundamental performance disparity between 4-(Methylamino)benzoate and EDB lies in their hydrogen abstraction mechanisms following photoinduced electron transfer[2].

  • Tertiary Amines (EDB): When a Type II photoinitiator is excited by light, it forms an exciplex with the tertiary amine. Because EDB lacks an N-H bond, the initial electron transfer is rapidly followed by a proton transfer from the adjacent α -carbon. This generates an α -aminoalkyl radical , which is highly reactive towards (meth)acrylate double bonds, initiating rapid chain propagation[3]. Furthermore, these specific radicals readily scavenge oxygen, effectively mitigating oxygen inhibition at the resin surface[1].

  • Secondary Amines (4-(Methylamino)benzoate): Secondary amines possess an active N-H bond. Upon exciplex formation, proton transfer frequently occurs directly from the nitrogen atom, yielding an N-centered radical . N-centered radicals are significantly less reactive towards vinyl monomers[4]. Instead of efficiently initiating polymerization, they often participate in primary radical termination (recombining with other radicals), which truncates chain growth and severely depresses the overall degree of conversion (DC).

Mechanism cluster_EDB Tertiary Amine (EDB) cluster_MAB Secondary Amine (4-MAB) CQ Photoinitiator (e.g., CQ) Excited State EDB Ethyl 4-(dimethylamino)benzoate (No N-H bond) CQ->EDB  Interaction MAB 4-(Methylamino)benzoate (Contains N-H bond) CQ->MAB  Interaction Exciplex1 Exciplex Formation Electron Transfer EDB->Exciplex1 Radical1 α-Aminoalkyl Radical (Highly Reactive) Exciplex1->Radical1 Polymer1 Efficient Polymerization High Degree of Conversion Radical1->Polymer1 Exciplex2 Exciplex Formation Electron Transfer MAB->Exciplex2 Radical2 N-Centered Radical (Less Reactive) Exciplex2->Radical2 Polymer2 Primary Radical Termination Lower Conversion Radical2->Polymer2

Mechanistic divergence of secondary vs. tertiary amine co-initiators in photopolymerization.

Quantitative Performance Comparison

The structural differences manifest clearly in macro-level performance metrics. EDB consistently outperforms secondary aminobenzoates in both reaction speed and final polymer network density. The incorporation of EDB drastically reduces polymerization time and enhances thermal stability compared to less efficient secondary amine co-initiators[5].

Performance Metric4-(Methylamino)benzoate (Secondary)Ethyl 4-(dimethylamino)benzoate (EDB) (Tertiary)
Primary Radical Species N-centered radical α -aminoalkyl radical
Reactivity with (Meth)acrylates Low to ModerateExceptionally High
Typical Degree of Conversion (DC) ~40% - 55%~75% - 85%
Polymerization Kinetics ( Rp​ ) Slow (Longer induction time)Fast (Short induction time)
Oxygen Inhibition Mitigation PoorExcellent (via peroxyl radical scavenging)
Application Suitability Niche applications (specific migration profiles)Gold standard for composites, inks, and 3D printing

Experimental Methodology: Self-Validating Kinetic Analysis

To objectively verify the performance differences between these two amine synergists, a Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy protocol is employed. This method provides a self-validating system by utilizing an internal aromatic reference peak to normalize the data, ensuring that variations in sample thickness or environmental fluctuations do not skew the results.

Step-by-Step Protocol: RT-FTIR Degree of Conversion (DC) Analysis
  • Resin Formulation (Equimolar Standardization):

    • Prepare a base resin matrix of Bis-GMA and TEGDMA (50:50 wt%).

    • Add 0.5 wt% Camphorquinone (CQ) as the Type II photoinitiator.

    • Divide the resin into two batches. To Batch A, add 4-(Methylamino)benzoate. To Batch B, add EDB. Crucial Step: Amines must be added in equimolar concentrations (e.g., 2.0 mol% relative to the monomer) rather than equal weight percentages. This ensures the exact same number of reactive amine sites are available for exciplex formation, isolating chemical reactivity as the sole variable.

  • Sample Preparation & Dark Control:

    • Place a drop of the formulated resin between two NaCl or KBr windows, separated by a 50 µm Mylar spacer to ensure uniform thickness.

    • Run a baseline FTIR scan in complete darkness to confirm resin stability and establish the unpolymerized baseline ( t=0 ).

  • Irradiation & Real-Time Monitoring:

    • Position the sample in the FTIR spectrometer equipped with a horizontal sample holder.

    • Irradiate the sample using a 470 nm LED curing unit at a standardized irradiance (e.g., 800 mW/cm2 ).

    • Simultaneously record FTIR spectra at a rate of 2 scans per second for 60 seconds.

  • Data Extraction & Calculation:

    • Monitor the depletion of the aliphatic C=C stretching vibration at 1636 cm−1 .

    • Use the aromatic C=C stretching vibration at 1608 cm−1 (from the Bis-GMA backbone) as an internal standard, as it remains completely unaffected during polymerization.

    • Calculate the Degree of Conversion (DC) using the self-validating equation:

      DC(%)=[1−(A1636​/A1608​)0​(A1636​/A1608​)t​​]×100

Workflow Prep 1. Resin Formulation (Equimolar Amine Addition) Dark 2. Dark Control (Baseline Stability Scan) Prep->Dark Irradiate 3. LED Irradiation (470 nm, 800 mW/cm²) Dark->Irradiate FTIR 4. Real-Time FTIR (Monitor 1636 cm⁻¹ Peak) Irradiate->FTIR Analyze 5. Kinetic Analysis (Calculate DC & Rp) FTIR->Analyze

Step-by-step Real-Time FTIR workflow for evaluating photopolymerization kinetics.

Conclusion

For researchers and drug development professionals formulating light-curable systems, the choice of amine synergist is non-trivial. While 4-(Methylamino)benzoate may present specific structural advantages for niche chemical syntheses or highly specific migration profiles, Ethyl 4-(dimethylamino)benzoate (EDB) remains fundamentally superior for free-radical photopolymerization. The absence of an N-H bond in EDB ensures the generation of highly reactive α -aminoalkyl radicals, directly translating to superior reaction kinetics, higher conversion rates, and robust mitigation of oxygen inhibition.

References

  • Hampford Research Inc.
  • ACS Chemical Reviews. "Photoinduced Electron Transfer Reactions for Macromolecular Syntheses".
  • PMC - National Institutes of Health.
  • ResearchGate. "Effect of the Incorporation of EDB Co-initiator in the Resin in Halogen and LED Light".
  • ACS Applied Polymer Materials.

Sources

assessing the cytotoxicity of 4-(Methylamino)benzoate for biomedical applications

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Cytotoxicity of 4-(Methylamino)benzoate for Biomedical Applications: A Comparative Guide

Introduction: The Role of 4-(Methylamino)benzoate in Drug Development

4-(Methylamino)benzoate (4-MABA), a monomethylated derivative of para-aminobenzoic acid (PABA), is a highly versatile organic compound utilized as a critical intermediate in the synthesis of pharmaceuticals, prodrugs, and targeted therapeutics[1]. In biomedical engineering and medicinal chemistry, 4-MABA is frequently employed to synthesize folate analogs, protease inhibitors, and specialized drug delivery vehicles[2].

Before conjugating 4-MABA to active pharmaceutical ingredients (APIs) or integrating it into biomaterials, researchers must establish its baseline cytotoxicity. Because structural modifications to the amine group directly alter the compound's lipophilicity, cellular uptake, and metabolic fate, a rigorous, multiparametric cytotoxicity assessment is required to ensure safety and efficacy in downstream applications[3].

Comparative Profiling: 4-MABA vs. Alternative Benzoates

To contextualize the performance and safety of 4-MABA, it is essential to compare it against its unmethylated precursor (PABA) and its fully methylated counterpart (4-(Dimethylamino)benzoate). The addition of methyl groups to the primary amine reduces hydrogen-bonding capacity, thereby increasing lipophilicity and altering passive membrane diffusion rates.

Table 1: Comparative Physicochemical and Cytotoxic Profiles of Aminobenzoate Derivatives

CompoundStructural ModificationRelative LipophilicityBaseline Cytotoxicity (IC50)Primary Biomedical Application
4-Aminobenzoic Acid (PABA) Primary amine (Unmodified)LowVery Low (>100 µM)Vitamin precursor, UV filter, baseline prodrug scaffold[4]
4-(Methylamino)benzoate Secondary amine (Monomethylated)ModerateLow to ModeratePharmaceutical intermediate, modified prodrugs, protease inhibitors[2],[1]
4-(Dimethylamino)benzoate Tertiary amine (Dimethylated)HighModeratePhotoinitiators, specialized hydrophobic drug delivery

Note: Exact IC50 values are highly dependent on the selected cell line (e.g., HepG2 vs. HEK-293) and the specific assay duration.

Mechanistic Pathways of Benzoate Cytotoxicity

Understanding how a compound induces cellular stress is just as important as measuring if it does. Due to its moderate lipophilicity, 4-MABA enters cells primarily through passive diffusion. Once intracellular, it is subjected to Phase II biotransformation (e.g., glucuronidation) for detoxification[3]. However, at supratherapeutic concentrations, the accumulation of the compound can overwhelm detoxification pathways, leading to reactive oxygen species (ROS) generation, mitochondrial dysfunction, and eventual apoptosis.

Mechanism M1 4-MABA Exposure (Extracellular) M2 Cellular Uptake (Passive Diffusion) M1->M2 M3 Intracellular Accumulation M2->M3 M4 Phase II Metabolism (Detoxification) M3->M4 Low Dose M5 High Conc. Stress (ROS Generation) M3->M5 High Dose M6 Cell Survival / Efflux M4->M6 M7 Mitochondrial Dysfunction & Cell Death M5->M7

Intracellular metabolic and apoptotic signaling pathways of benzoate derivatives.

Experimental Workflows for Cytotoxicity Assessment

To prevent false positives caused by metabolic interference, a robust cytotoxicity evaluation must be a self-validating system. Relying on a single assay is a critical error. We recommend a tri-phasic approach: evaluating mitochondrial metabolism, physical membrane integrity, and apoptotic markers.

Workflow N1 Compound Preparation 4-(Methylamino)benzoate N3 Exposure & Incubation (24h - 72h) N1->N3 N2 Cell Line Selection (e.g., HepG2, HEK-293) N2->N3 N4 Metabolic Viability (MTT Assay) N3->N4 N5 Membrane Integrity (LDH Release) N3->N5 N6 Apoptotic Profiling (Annexin V / PI) N3->N6 N7 Data Synthesis & IC50 Determination N4->N7 N5->N7 N6->N7

Multiparametric workflow for assessing benzoate derivative cytotoxicity.

Step-by-Step Methodologies

A. Metabolic Viability: The MTT Assay

The MTT assay measures the reduction of a tetrazolium dye into insoluble formazan by NAD(P)H-dependent cellular oxidoreductases[4].

  • Causality: We use MTT to assess mitochondrial metabolic rate. However, because some chemical compounds can directly reduce MTT in the absence of cells, a cell-free "blank" control is mandatory to validate that the signal is purely biological.

  • Protocol:

    • Cell Seeding: Seed HepG2 cells (chosen for their retention of Phase II metabolic enzymes) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Treatment: Prepare serial dilutions of 4-MABA (e.g., 1 µM to 500 µM) in culture media. Treat cells for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a cell-free blank.

    • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours.

    • Solubilization: Discard media and dissolve the resulting formazan crystals in 100 µL of DMSO.

    • Quantification: Measure absorbance at 570 nm. Calculate viability relative to the vehicle control to determine the IC50[4],[2].

B. Membrane Integrity: The LDH Release Assay
  • Causality: A drop in MTT signal can sometimes indicate a temporary metabolic pause (cytostasis) rather than actual cell death. The Lactate Dehydrogenase (LDH) assay resolves this ambiguity. LDH is a stable cytosolic enzyme; its presence in the extracellular media is a definitive, physical marker of membrane rupture (necrosis or late apoptosis).

  • Protocol:

    • Supernatant Collection: Following the 48-hour 4-MABA treatment, transfer 50 µL of the culture supernatant to a new 96-well plate.

    • Maximum Release Control: To self-validate the assay's dynamic range, lyse a set of untreated control wells with 1% Triton X-100 for 45 minutes to establish a "100% cell death" baseline.

    • Reaction: Add 50 µL of the LDH reaction mixture to the transferred supernatants. Incubate in the dark for 30 minutes at room temperature.

    • Quantification: Add stop solution and measure absorbance at 490 nm. Calculate the percentage of cytotoxicity by normalizing against the Triton X-100 maximum release control.

C. Apoptotic Profiling: Annexin V / PI Flow Cytometry
  • Causality: To distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) caused by high concentrations of 4-MABA. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while Propidium Iodide (PI) only enters cells with fully compromised membranes (late apoptosis/necrosis).

  • Protocol:

    • Harvesting: Trypsinize and collect 4-MABA-treated cells. Wash twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze immediately via flow cytometry, plotting Annexin V (FITC channel) against PI (PE/Texas Red channel) to quantify live, early apoptotic, late apoptotic, and necrotic populations.

References

  • A Comparative Analysis of p-Aminobenzoic Acid and (4-Aminobenzoyl)
  • Source: nih.
  • Source: nih.
  • Cas 10541-83-0, 4-(Methylamino)

Sources

quantum yield determination for 4-(Methylamino)benzoate photoinitiation

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Quantum Yield Determination: 4-(Dimethylamino)benzoate (EDMAB) Photoinitiation

As photopolymerization technologies rapidly advance in dental restoratives, 3D bioprinting, and industrial coatings, optimizing the photoinitiator (PI) system is critical. The goal is to maximize the degree of monomer conversion (DC) while minimizing cytotoxic leachables and volumetric shrinkage. Camphorquinone (CQ) remains the gold standard Type II photosensitizer for visible-light curing (468 nm). However, because CQ cannot undergo efficient homolytic cleavage independently, it relies entirely on a co-initiator—typically a tertiary amine—to generate initiating radicals.

Ethyl 4-(dimethylamino)benzoate (EDMAB), a prominent derivative in the 4-(alkylamino)benzoate family, is widely regarded as the benchmark co-initiator. This guide provides an objective comparison of EDMAB against alternative co-initiators and Type I systems, alongside a self-validating experimental protocol for determining the quantum yield ( Φ ) of these systems.

Mechanistic Causality: Why EDMAB?

To understand why EDMAB outperforms many aliphatic alternatives, we must examine the causality of the photochemical reaction. When a photon is absorbed, CQ is excited to a singlet state, which rapidly undergoes intersystem crossing to a long-lived triplet state. The tertiary amine (EDMAB) acts as an electron donor, forming an intermediate exciplex with the excited CQ. Subsequent proton transfer yields two radicals: an inactive CQ ketyl radical and a highly reactive aminoalkyl radical that initiates polymerization.

EDMAB is preferred over aliphatic amines like 2-(dimethylamino)ethyl methacrylate (DMAEMA) because its aromatic ring stabilizes the intermediate exciplex, increasing the probability of successful proton transfer before the complex decays. Furthermore, EDMAB's relative hydrophobicity prevents phase separation in moisture-rich environments (such as dentin adhesives). Chemical stability is another critical factor; studies have demonstrated that1 [1], significantly reducing the risk of toxic unreacted monomer leaching.

Mechanism Light Blue LED (468 nm) CQ_GS Camphorquinone (CQ) Ground State Light->CQ_GS Photon Absorption CQ_Exc CQ* (Triplet Excited State) CQ_GS->CQ_Exc Intersystem Crossing Exciplex [CQ* ... EDMAB] Exciplex CQ_Exc->Exciplex + EDMAB EDMAB EDMAB (Co-initiator) EDMAB->Exciplex Radical_Amine Amino Alkyl Radical (Initiating) Exciplex->Radical_Amine Proton Transfer Radical_Ketyl CQ Ketyl Radical (Inactive) Exciplex->Radical_Ketyl Polymerization Monomer Polymerization Radical_Amine->Polymerization Attacks C=C bonds

Photochemical mechanism of CQ and EDMAB generating initiating aminoalkyl radicals.

Comparative Performance Data

To objectively evaluate EDMAB, we must analyze both the photolysis quantum yield (efficiency of radical generation) and the polymerization efficacy (Degree of Conversion, DC). While 2 [2] because they undergo direct α -cleavage to3[3], CQ/EDMAB remains the preferred choice in applications requiring deep curing under visible light without the rapid auto-acceleration that causes excessive volumetric shrinkage.

Photoinitiator SystemCo-initiatorPhotolysis Quantum Yield ( Φi​ )Polymerization Efficacy (DC %)Key Characteristics & Stability Profile
CQ / EDMAB EDMAB~0.10 - 0.15High (~65-70%)High chemical stability, hydrophobic, standard reference.
CQ / DMAEMA DMAEMA4 [4]High (~65%)Prone to severe hydrolysis (up to 82% degradation in 24h).
CQ / TUMA TUMAComparable to EDMABHigh (~65%)Bulky urethane structure, low leaching, high biocompatibility.
BAPO (Type I) None0.60Very High (>75%)5x higher Φ than CQ; generates 4 radicals per molecule.
TPO (Type I) None~0.40 - 0.50High (~74%)Faster polymerization, reduced yellowing, lower depth of cure.

Experimental Protocol: Quantum Yield Determination

Determining the quantum yield involves measuring the number of molecules reacting per photon absorbed. A robust evaluation requires separating this into two distinct metrics:

  • Photolysis Quantum Yield ( Φi​ ) : The rate of CQ consumption (Initiation efficiency).

  • Polymerization Quantum Yield ( Φp​ ) : The rate of monomer double-bond conversion (Propagation efficiency).

Causality of the Dual-Metric Approach: Why measure both? A high Φi​ coupled with a low Φp​ reveals a mechanistic bottleneck. It indicates that while radicals are being generated efficiently by the EDMAB/CQ exciplex, they are being lost to primary cyclization, oxygen inhibition, or premature recombination rather than successfully propagating the polymer chain.

Workflow Prep 1. Sample Prep CQ + EDMAB Irradiation 3. LED Irradiation (468 nm) Prep->Irradiation Actinometry 2. Actinometry Measure Flux Actinometry->Irradiation UVVis 4a. UV-Vis (CQ Photolysis) Irradiation->UVVis RTIR 4b. RTIR (C=C Conversion) Irradiation->RTIR Analysis 5. Calculate Quantum Yield (Φ) UVVis->Analysis Photolysis Φ RTIR->Analysis Polymerization Φ

Experimental workflow for determining photolysis and polymerization quantum yields.

Step-by-Step Methodology

1. Actinometry (Photon Flux Measurement)

  • Objective: Quantify the exact incident photon flux ( I0​ ) of the 468 nm LED source.

  • Procedure: Place a calibrated spectroradiometer or a standard potassium ferrioxalate chemical actinometer at the exact sample irradiation distance. Record I0​ in Einsteins/second (moles of photons per second).

2. Sample Formulation

  • Procedure: Dissolve 0.5 wt% CQ and 0.5 wt% EDMAB in a standard 50:50 BisGMA/TEGDMA monomer matrix. Stir continuously in dark conditions for 48 hours to ensure complete homogeneity without premature photo-activation.

3. Photolysis Quantum Yield ( Φi​ ) via UV-Vis Spectroscopy

  • Procedure: Place the unpolymerized resin in a quartz cuvette with a precise 10 μ m path length. Irradiate the sample at 468 nm. Continuously monitor the decay of the CQ absorbance peak at 468 nm.

  • Calculation: Φi​ is calculated by dividing the initial linear rate of CQ consumption by the absorbed photon flux.

4. Polymerization Quantum Yield ( Φp​ ) via Real-Time FTIR (RTIR)

  • Procedure: Sandwich a 25 μ m film of the formulated resin between two NaCl or KBr plates. Place the assembly in the RTIR spectrometer.

  • Irradiation: Expose the sample to the 468 nm LED while simultaneously recording IR spectra at a resolution of 4 cm −1 (minimum 2 scans/sec).

  • Analysis: Monitor the decrease in the aliphatic C=C stretching vibration at 1636 cm −1 . Crucially, use the aromatic C=C peak at 1608 cm −1 (inherent to the BisGMA monomer) as an internal standard.

  • Calculation: Calculate the Degree of Conversion (DC%). Φp​ is derived from the maximum polymerization rate ( Rpmax​ ) divided by the absorbed light intensity.

Self-Validating System Mechanics: This protocol is inherently self-validating. By utilizing the aromatic 1608 cm −1 peak as an internal reference during RTIR analysis, any experimental variations in film thickness, sample positioning, or localized resin pooling are mathematically canceled out. The ratio of the 1636/1608 peaks ensures that the calculated conversion rate reflects true chemical kinetics rather than physical artifacts.

References

  • Ye, Q., et al. "A new tertiary amine co-initiator was synthesized and evaluated by comparing with commercial co-initiators, EDMAB and DMAEMA." KU ScholarWorks / HHS Public Access.
  • Benedikt, S., et al. "Rational Design of Acyldiphenylphosphine Oxides as Photoinitiators of Radical Polymerization." Macromolecules, ACS Publications.
  • Kowalska, A., et al. "The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives." MDPI.
  • Chen, Y., et al. "Quantum yield of conversion of the photoinitiator camphorquinone." ResearchGate.

Sources

A Comparative Guide to Photoinitiators: 4-(Methylamino)benzoate Systems vs. Acylphosphine Oxides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with photocurable materials, the choice of photoinitiator is a critical decision that dictates the kinetics of polymerization and the ultimate properties of the cured product. This guide provides an in-depth, objective comparison of two major classes of free-radical photoinitiators: Norrish Type II systems, exemplified by the co-initiator 4-(Methylamino)benzoate, and Norrish Type I photoinitiators, focusing on the highly efficient acylphosphine oxides.

Introduction: The Engine of Photopolymerization

Photopolymerization is a cornerstone of modern material science, enabling the rapid, on-demand transformation of liquid resins into solid polymers in applications ranging from advanced coatings and 3D printing to the fabrication of hydrogels for drug delivery and tissue engineering. At the heart of this process is the photoinitiator, a molecule that absorbs light energy and converts it into chemical energy by generating reactive species, typically free radicals, which initiate the polymerization cascade.

This guide will dissect the performance and mechanisms of:

  • 4-(Methylamino)benzoate (and its common analogue Ethyl 4-(dimethylamino)benzoate, EDB) : A key component in Norrish Type II photoinitiating systems. It functions as a hydrogen donor, or co-initiator, and is typically paired with a photosensitizer like benzophenone (BP) or camphorquinone (CQ).[1][2]

  • Acylphosphine Oxides (APOs) : A prominent class of Norrish Type I photoinitiators, including well-known examples like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO).[1][2][3] These are prized for their high efficiency and deep-curing capabilities.[3]

We will explore the fundamental differences in their mechanisms, present a comparative analysis of their performance based on experimental data, and provide detailed protocols for their evaluation in a laboratory setting.

Part 1: Mechanisms of Radical Generation

The primary distinction between these two classes of photoinitiators lies in the pathway they take to generate the crucial initiating radicals.

The Bimolecular Pathway of 4-(Methylamino)benzoate (Norrish Type II)

4-(Methylamino)benzoate does not generate radicals on its own. It participates in a two-component system where a photosensitizer first absorbs the light energy. The mechanism proceeds as follows:

  • Photoexcitation: The photosensitizer (e.g., Benzophenone) absorbs a photon (hν) and is promoted from its ground state to an excited singlet state, followed by rapid intersystem crossing to a more stable triplet state.

  • Hydrogen Abstraction: The excited triplet-state photosensitizer abstracts a hydrogen atom from the tertiary amine group of the 4-(Methylamino)benzoate molecule.

  • Radical Formation: This hydrogen transfer results in two radicals: a ketyl radical (derived from the photosensitizer) and an alkylamino radical (derived from the co-initiator). The alkylamino radical is the primary species responsible for initiating the polymerization of monomers.[4]

This bimolecular process is dependent on the diffusion and interaction of two separate molecules, which can influence the overall speed of initiation.[4]

G cluster_0 Norrish Type II Mechanism (Bimolecular) PS Photosensitizer (PS) (e.g., Benzophenone) ExcitedPS Excited PS* PS->ExcitedPS Excitation Amine 4-(Methylamino)benzoate (Co-initiator) AmineRadical Alkylamino Radical (Initiating Species) Amine->AmineRadical Hydrogen Abstraction Photon Photon (hν) Photon->PS KetylRadical Ketyl Radical (Less Reactive) ExcitedPS->KetylRadical Hydrogen Abstraction Polymerization Initiates Polymerization AmineRadical->Polymerization

Caption: The bimolecular hydrogen abstraction mechanism of a Norrish Type II system.

The Unimolecular Cleavage of Acylphosphine Oxides (Norrish Type I)

Acylphosphine oxides operate through a more direct, unimolecular fragmentation process known as α-cleavage.[5]

  • Photoexcitation: The acylphosphine oxide molecule absorbs a photon, transitioning to an excited state.

  • α-Cleavage: In this excited state, the bond between the carbonyl group and the phosphorus atom is labile and rapidly undergoes homolytic cleavage.

  • Radical Formation: This cleavage event generates two distinct radical fragments: a benzoyl radical and a highly reactive phosphinoyl radical. Both radicals are capable of efficiently initiating polymerization.

A significant advantage of this mechanism is the phenomenon of photobleaching . As the APO molecule fragments, its absorption in the near-UV/visible spectrum decreases. This allows light to penetrate deeper into the sample as the curing progresses, facilitating a more uniform, through-cure, which is especially beneficial for thick or pigmented formulations.[3]

G cluster_1 Norrish Type I Mechanism (Unimolecular) APO Acylphosphine Oxide (APO) (e.g., TPO, BAPO) ExcitedAPO Excited APO* APO->ExcitedAPO Excitation Photon Photon (hν) Photon->APO BenzoylRadical Benzoyl Radical ExcitedAPO->BenzoylRadical α-Cleavage PhosphinoylRadical Phosphinoyl Radical ExcitedAPO->PhosphinoylRadical α-Cleavage Polymerization1 Initiates Polymerization BenzoylRadical->Polymerization1 Polymerization2 Initiates Polymerization PhosphinoylRadical->Polymerization2

Caption: The unimolecular α-cleavage mechanism of a Norrish Type I photoinitiator.

Part 2: Performance Comparison - A Data-Driven Analysis

The choice between these photoinitiator systems is governed by the specific requirements of the application, such as required cure speed, material thickness, and aesthetic considerations. The following table summarizes key performance differences based on experimental findings.

Performance Metric4-(Methylamino)benzoate System (e.g., CQ/EDB)Acylphosphine Oxides (e.g., TPO, BAPO)Rationale & Causality
Initiation Efficiency ModerateHighAPOs undergo efficient unimolecular cleavage, generating two initiating radicals per photon absorbed. Type II systems are dependent on intermolecular hydrogen abstraction, which can be less efficient.[3][6]
Curing Speed SlowerFasterThe direct and rapid generation of radicals from APOs leads to a faster onset of polymerization. BAPO, in particular, initiates a faster polymerization than CQ/amine systems.[3][7]
Depth of Cure Limited (typically < 2 mm)ExcellentAPOs exhibit photobleaching, allowing light to penetrate deeper into the material as the reaction proceeds. This is crucial for curing thick sections.[1][2][3]
Oxygen Inhibition Moderate SusceptibilityLower SusceptibilityWhile all free-radical polymerizations are affected by oxygen, the high radical flux from APOs can more effectively consume dissolved oxygen and overcome inhibition, leading to better surface cure.
Photobleaching & Color Poor (Prone to Yellowing)Excellent (Low Yellowing)The photosensitizer in Type II systems (e.g., yellow camphorquinone) is not consumed, leading to residual color. APO fragments are colorless, resulting in low-yellowing materials.[2]
Absorption Spectrum Dependent on photosensitizer (e.g., CQ max ~468 nm)Broader absorption in the near-UV/visible range (e.g., BAPO ~365-416 nm)APOs are well-suited for LED light sources emitting around 395-405 nm. Type II systems are often optimized for specific visible light ranges.[2][8]
Co-initiator Requirement MandatoryNot required, but can be enhanced by aminesAPOs function independently. However, adding an amine co-initiator like EDB can sometimes improve their efficiency, especially at lower concentrations.[8]

Part 3: Experimental Protocols for Performance Validation

To ensure the selection of the optimal photoinitiator, rigorous experimental validation is essential. The following are standardized, self-validating protocols for comparing photoinitiator performance.

Caption: A streamlined workflow for the comparative evaluation of photoinitiators.

Protocol 1: Photo-Differential Scanning Calorimetry (Photo-DSC)

Causality: Photo-DSC provides critical thermodynamic data. It measures the heat released (exotherm) during polymerization, which is directly proportional to the rate and extent of the reaction. This allows for a quantitative comparison of curing speed and overall monomer conversion.[7][9]

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the liquid photopolymer formulation into an open aluminum DSC pan.[10] Prepare separate formulations for each photoinitiator system being tested, ensuring identical monomer/oligomer bases and initiator molar concentrations.

  • Instrument Setup: Place the sample pan and an empty reference pan into the Photo-DSC cell.

  • Equilibration: Purge the cell with an inert gas (e.g., nitrogen at 20 cm³/min) for at least 5 minutes to minimize oxygen inhibition.[7] Equilibrate the cell to the desired isothermal temperature (e.g., 37°C for biomedical applications).

  • Initiation & Data Acquisition: Irradiate the sample with a light source of a specific wavelength and intensity (e.g., 405 nm LED at 40 mW/cm²).[7] Simultaneously, record the heat flow (in mW) as a function of time.

  • Data Analysis:

    • The polymerization rate is proportional to the heat flow curve (mW vs. time). The time to reach the peak exotherm is a key indicator of curing speed.

    • The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak.

    • The degree of conversion (%) can be calculated by dividing the measured ΔH by the theoretical enthalpy of polymerization for the specific monomer (ΔH_theoretical), if known.

Protocol 2: Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

Causality: RT-FTIR offers a direct chemical measurement of polymerization. It monitors the disappearance of specific chemical bonds (e.g., acrylate C=C double bonds) in real-time, providing the most accurate measure of monomer conversion versus time.[11][12]

Methodology:

  • Sample Preparation: Place a small drop of the liquid formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two transparent KBr plates.[10][13] Sample thickness should be kept consistent (e.g., 25 µm).[8]

  • Instrument Setup: Position the sample in the FTIR spectrometer. Align the UV/Vis light source to irradiate the sample simultaneously with the IR beam.[11]

  • Data Acquisition:

    • Collect a background spectrum of the unreacted liquid resin.

    • Begin irradiation and immediately start collecting spectra at rapid intervals (e.g., every 100-500 milliseconds) for a set duration.[10]

  • Data Analysis:

    • Monitor the decrease in the peak area of the characteristic absorption band for the reactive functional group (e.g., the C=C wagging band for acrylates at ~810 cm⁻¹ or the stretching vibration at ~1638 cm⁻¹).[12][13]

    • To ensure accuracy, this peak area can be normalized against an internal reference peak that does not change during polymerization (e.g., a C=O ester peak).

    • Calculate the degree of conversion (%) at each time point (t) using the formula: Conversion(t) = [1 - (PeakArea(t) / PeakArea(0))] * 100

    • Plotting conversion vs. time yields detailed polymerization profiles, from which the polymerization rate can be derived.

Conclusion and Authoritative Recommendations

The selection between a 4-(Methylamino)benzoate-based system and an acylphosphine oxide is not a matter of one being universally superior, but rather of choosing the right tool for the specific scientific or industrial task.

  • Acylphosphine Oxides (TPO, BAPO) are the initiators of choice for high-performance applications. Their high speed, exceptional depth of cure, and photobleaching properties make them indispensable for thick sections, pigmented systems, and applications where color stability and low yellowing are critical, such as in dental composites and 3D printing.[1][3][6] Studies have shown that BAPO can be more efficient than CQ, allowing for proper polymerization even at lower concentrations and without an amine co-initiator.[6]

  • 4-(Methylamino)benzoate systems (with BP or CQ) remain relevant for specific applications. They are often used in thin, clear coatings and in some dental applications where the photosensitizer's absorption in the blue light range is well-matched to dental curing lamps.[2] Their performance can be highly effective, with some studies showing that Type II systems can achieve high conversion, though often at a slower rate than Type I initiators.[14]

For professionals in drug development and biomedical research, the generally lower toxicity profile and high efficiency of acylphosphine oxides often justify their use, especially in creating biocompatible hydrogels and scaffolds where cure completeness and low leachables are paramount.

Ultimately, the protocols provided herein offer a robust framework for making an evidence-based decision, ensuring that the selected photoinitiator system is precisely validated for the intended application.

References

  • ResearchGate. Photoinitiators and photoinitiation, 8 The photoinduced α‐cleavage of acylphosphine oxides. Identification of the initiating radicals using a model substrate. Available from: [Link]

  • Request PDF. Real-time FTIR-ATR spectroscopy of photopolymerization reactions. Available from: [Link]

  • PIKE Technologies. Tracking Photocuring via ATR-FT-IR with Illumination through the ATR Element. Available from: [Link]

  • ACS Publications. Rational Design of Acyldiphenylphosphine Oxides as Photoinitiators of Radical Polymerization. Available from: [Link]

  • SciSpace. Infrared Spectroscopy as a Tool to Monitor Radiation Curing. Available from: [Link]

  • National Center for Biotechnology Information. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR). Available from: [Link]

  • Pocket Dentistry. Photopolymerization study and adhesive properties of self-etch adhesives containing bis(acyl)phosphine oxide initiator. Available from: [Link]

  • ResearchGate. Comparison of photoinitiator performance. (a) Chemical structure of.... Available from: [Link]

  • PubMed. Photo-DSC method for liquid samples used in vat photopolymerization. Available from: [Link]

  • RSC Publishing. Polymer Chemistry. Available from: [Link]

  • IADR Abstract Archive. Defining Optimal Concentration of Photoinitiators in Dental Composites. Available from: [Link]

  • National Center for Biotechnology Information. Mechanical Properties of Experimental Composites with Different Photoinitiator. Available from: [Link]

  • Instructables. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Available from: [Link]

  • MDPI. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator. Available from: [Link]

  • ScienceDirect. Performance analysis of acylphosphine oxides in photoinitiated polymerization. Available from: [Link]

Sources

cross-reactivity studies of 4-(Methylamino)benzoate in complex mixtures

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, assay developers, and medicinal chemists navigating the reactive landscape of functionalized benzoic acids.

Executive Summary

In the realm of drug discovery and biochemical assay development, the behavior of small-molecule building blocks in complex mixtures dictates the success of high-throughput screening and prodrug targeting. 4-(Methylamino)benzoate (4-MAB) and its derivatives occupy a privileged chemical space. Unlike its primary amine counterpart, para-aminobenzoic acid (PABA), the N-methylation of 4-MAB introduces critical steric and electronic nuances. This guide objectively compares the cross-reactivity profiles of 4-MAB across enzymatic environments, prodrug activation pathways, and DNA-encoded libraries (DELs), providing actionable, self-validating protocols for your research.

Structural Causality: The "Magic Methyl" Effect in Cross-Reactivity

The transition from a primary amine (PABA) to a secondary amine (4-MAB) fundamentally alters the molecule's interaction with complex biological and chemical matrices.

  • Electronic Modulation: The electron-donating nature of the N-methyl group increases the electron density on the aromatic ring, lowering the oxidation potential. This makes 4-MAB highly susceptible to specific enzymatic oxidations, such as laccase-mediated homocoupling[1].

  • Steric Shielding: In complex chemical mixtures like DNA-encoded libraries, the N-methyl group acts as a steric shield. It prevents non-specific over-acylation (a common cross-reactivity issue with primary amines) while providing a distinct spatial vector for fragment growing[2].

  • Leaving Group Dynamics: In prodrug design, the 4-MAB moiety serves as an excellent leaving group when conjugated to diazeniumdiolates (e.g., PABA/NO). Its specific electronics stabilize the prodrug until targeted enzymatic cleavage occurs[3].

Enzymatic Cross-Reactivity & Prodrug Activation

GST-π Mediated Activation and S-Glutathionylation

In complex cellular mixtures, 4-MAB derivatives like PABA/NO exhibit highly specific enzymatic cross-reactivity. PABA/NO is a diazeniumdiolate where the N-methyl-para-aminobenzoic acid substituent is bound to a dinitrobenzene ring. Glutathione S-transferase π (GST-π) attacks this complex, forming a Meisenheimer intermediate. The subsequent cleavage releases nitric oxide (NO) and the 4-MAB metabolite. The liberated NO induces rapid nitrosative stress, leading to the targeted S-glutathionylation of critical kinase pathways[3].

EnzymaticPathway PABANO PABA/NO Prodrug (4-MAB Derivative) GST GST-π Enzyme PABANO->GST Binding Meisenheimer Meisenheimer Complex GST->Meisenheimer Nucleophilic Attack NO Nitric Oxide (NO) Meisenheimer->NO Release Metabolite 4-MAB Metabolite Meisenheimer->Metabolite Cleavage Target S-Glutathionylation (Kinase Pathways) NO->Target Nitrosative Stress

GST-π mediated activation of PABA/NO prodrug leading to S-glutathionylation.

Laccase-Mediated Homocoupling

When exposed to Trametes versicolor laccase, 4-MAB undergoes a highly specific homocoupling reaction. Unlike PABA, which polymerizes chaotically, 4-MAB forms distinct cationic and neutral radical dimers. This cross-reactivity is easily tracked via UV-Vis spectroscopy, making 4-MAB an excellent substrate for biosensor development[1].

Chemical Cross-Reactivity in DNA-Encoded Libraries (NUDELs)

In the synthesis of Poised DNA-Encoded Libraries (NUDELs), fragments must react cleanly without cross-reacting with the DNA backbone or other functional groups. 4-MAB is utilized as a Cycle 1 building block because its secondary amine forms stable amides, while its aryl ring retains a reactive handle for downstream Suzuki-Miyaura cross-coupling. This allows for the rapid, single-step optimization of weak fragments into highly potent ligands (e.g., BRD4 inhibitors)[2].

DELWorkflow DNA DNA Headpiece Amide Cycle 1: Amide Coupling (4-MAB) DNA->Amide Synthesis Poised Poised DEL (NUDEL) Amide->Poised Encoded Scaffold Suzuki On-DNA Suzuki Coupling Poised->Suzuki Reactive Handle Fragment Isoxazole Fragment Fragment->Suzuki Cross-Coupling Ligand Potent BRD4 Ligand Suzuki->Ligand Synergistic Affinity

Workflow for poised DNA-encoded library (NUDEL) synthesis using 4-MAB.

Quantitative Performance Data

The table below summarizes the comparative reactivity of 4-MAB against standard primary amines (like PABA) across various complex matrices.

CompoundAssay ContextPrimary ReactionCross-Reactivity / Off-Target EffectConversion/YieldKey Analytical Marker
4-MAB Laccase OxidationHomocoupling (Dimerization)Highly specific; minimal polymerizationHighUV-Vis 536 nm & 732 nm
PABA Laccase OxidationRadical PolymerizationBroad, heterogeneous aggregatesVariableBroad UV absorption
4-MAB NUDEL SynthesisOn-DNA Amide & Suzuki CouplingLow off-target DNA alkylation>80% (On-DNA)LC-MS Exact Mass
PABA/NO GST-π Prodrug AssayNO ReleaseRapid S-Glutathionylation of Cysteines< 5 min half-lifeAnti-S-glutathionylation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in causality checks ensure that the observed cross-reactivity is genuine and not an artifact of the complex mixture.

Protocol A: Laccase-Mediated Oxidation & Homocoupling Assay

This protocol isolates the enzymatic cross-reactivity of 4-MAB from background auto-oxidation.

  • Substrate Preparation: Dissolve 4-MAB (1 mM final concentration) in 100 mM sodium acetate buffer.

    • Causality Checkpoint: The buffer must be strictly maintained at pH 4.5. Laccase relies on a multi-copper catalytic center that requires mild acidity for optimal proton-coupled electron transfer.

  • Enzymatic Initiation: Add 10 U/mL of Trametes versicolor laccase to the cuvette.

  • Real-Time Monitoring: Immediately monitor the reaction via UV-Vis spectroscopy.

    • Mechanistic Rationale: You are looking for the emergence of two specific peaks: 536 nm (cationic radical dimer) and 732 nm (neutral radical dimer)[1].

  • Self-Validation (Negative Control): Run a parallel assay using laccase that has been heat-inactivated (boiled at 95°C for 10 mins).

    • Validation Logic: If peaks at 536/732 nm appear in the control, background chemical cross-reactivity (auto-oxidation) is occurring, and the buffer system must be purged with Argon.

Protocol B: On-DNA Suzuki-Miyaura Cross-Coupling of 4-MAB Scaffolds

This protocol describes the expansion of a 4-MAB poised DEL (NUDEL) with an active fragment.

  • DNA Conjugation: Couple 4-MAB to the amino-modified DNA headpiece using standard EDC/s-NHS chemistry.

    • Causality Checkpoint: The N-methyl group of 4-MAB prevents di-acylation, ensuring a 1:1 DNA-to-scaffold ratio.

  • Cross-Coupling Reaction: To the DNA-4-MAB conjugate, add the isoxazole boronic acid fragment, Pd(dtbpf)Cl₂ catalyst, and K₃PO₄ in a THF/Water mixture.

    • Mechanistic Rationale: The use of a highly water-soluble palladium catalyst (Pd(dtbpf)Cl₂) is non-negotiable. It prevents the precipitation of the DNA headpiece while facilitating the cross-coupling on the 4-MAB aryl ring[2].

  • Self-Validation (LC-MS Cleavage): Prior to library pooling, subject a 10 pmol aliquot of the reaction mixture to ethanol precipitation. Resuspend in water and analyze via LC-MS.

    • Validation Logic: The protocol validates itself if the mass of the unreacted 4-MAB-DNA conjugate is completely absent, replaced by the exact mass of the Suzuki-coupled product.

References

  • Insights into the homocoupling reaction of 4-methylamino benzoic acid mediated by Trametes versicolor laccase.
  • Fragment expansion with NUDELs – poised DNA-encoded libraries. NIH / PMC.
  • A Glutathione S-Transferase π-Activated Prodrug Causes Kinase Activation Concurrent with S-Glutathionyl

Sources

A Technical Guide to Benchmarking 4-(Methylamino)benzoate Performance Against Industry Standards

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical comparison of 4-(Methylamino)benzoate, a versatile aromatic compound, against established industry standards in its key applications. As a Senior Application Scientist, my objective is to present a scientifically rigorous analysis, grounded in experimental data and field-proven insights, to empower researchers and drug development professionals in making informed decisions. This document moves beyond a simple product sheet, offering a comparative framework, detailed experimental protocols, and an understanding of the causality behind performance differences.

Introduction: The Dual Utility of 4-(Methylamino)benzoate

4-(Methylamino)benzoate, and its esters such as methyl 4-(methylamino)benzoate, are valuable chemical entities with significant applications in two primary domains: as ultraviolet (UV) light absorbers and as key intermediates in pharmaceutical synthesis. Their performance in each of these areas is critically benchmarked against well-established alternatives. This guide will dissect the performance of 4-(Methylamino)benzoate in both contexts, providing a balanced view of its strengths and weaknesses.

Performance Benchmark I: 4-(Methylamino)benzoate as a UV Absorber

The ability of a molecule to absorb UV radiation and dissipate the energy as harmless heat is crucial in protecting materials from photodegradation. Aminobenzoate derivatives are a known class of UV absorbers. Here, we compare the performance of 4-(Methylamino)benzoate against two industry-standard classes of UV absorbers: benzophenones and benzotriazoles.

Key Performance Indicators for UV Absorbers

The efficacy of a UV absorber is determined by several key performance indicators (KPIs):

  • UV Absorption Spectrum (λmax and Molar Extinction Coefficient, ε): The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) at that wavelength indicate the compound's ability to absorb UV radiation. A higher ε value signifies a greater ability to absorb light at a specific wavelength.

  • Photostability: The ability of the molecule to withstand prolonged UV exposure without degrading is critical for long-term protection. This can be quantified by the photodegradation quantum yield.

  • Compatibility and Thermal Stability: The UV absorber must be compatible with the material it is protecting and stable at processing temperatures.

Comparative Performance Analysis

Direct, publicly available, head-to-head comparative data for methyl 4-(methylamino)benzoate against industry standards is limited. However, we can draw strong inferences from the well-characterized analogue, ethyl 4-(dimethylamino)benzoate (EDAB), which shares the core chromophore.

Performance Metric 4-(Methylamino)benzoate (inferred from EDAB) Benzophenones (e.g., Oxybenzone) Benzotriazoles (e.g., UV-328)
Primary UV Absorption Range UVB and UVA2 (approx. 290-340 nm)[1]UVB and UVA2 (approx. 270-350 nm)[2]UVA (approx. 300-400 nm)
λmax ~310 nm (in ethanol for EDAB)[3]~288 nm and ~325 nm~345 nm
Molar Extinction Coefficient (ε) ~23,200 M⁻¹cm⁻¹ at 310 nm (for EDAB in ethanol)[3]Varies by derivative, typically 10,000-20,000 M⁻¹cm⁻¹High, often >15,000 M⁻¹cm⁻¹
Photostability Moderate; aminobenzoate derivatives can be susceptible to photodegradation.[4][5]Moderate; can be improved with stabilizers.[2]High; known for excellent photostability.
Key Advantages Strong UVB absorption.Broad-spectrum UVB/UVA2 protection, cost-effective.Excellent photostability, strong UVA protection.
Key Disadvantages Potential for lower photostability compared to benzotriazoles.[4][5]Potential endocrine-disrupting concerns with some derivatives.[2][6]Can be more expensive.

Expert Insights: The data suggests that 4-(Methylamino)benzoate and its derivatives are effective UVB absorbers, comparable to some benzophenones. The high molar extinction coefficient of the related EDAB indicates a strong ability to absorb UVB radiation.[3] However, the photostability of aminobenzoate derivatives can be a concern, with studies on para-aminobenzoic acid (PABA) showing potential for photodegradation.[4][5] Benzotriazoles, while potentially more costly, generally offer superior photostability, particularly in the UVA range. The choice of UV absorber is therefore a trade-off between cost, required absorption range, and the desired longevity of the final product.

Experimental Protocol: Determining UV Absorption Characteristics

This protocol outlines the steps to determine the UV absorption spectrum and molar extinction coefficient of a UV absorber like 4-(Methylamino)benzoate.

Objective: To measure the UV-Vis absorption spectrum and calculate the molar extinction coefficient (ε) of 4-(Methylamino)benzoate.

Materials:

  • 4-(Methylamino)benzoate

  • Spectrophotometric grade ethanol

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of 4-(Methylamino)benzoate and dissolve it in a 10 mL volumetric flask with ethanol.

  • Prepare a Dilute Solution: Transfer 1 mL of the stock solution to a 100 mL volumetric flask and dilute to the mark with ethanol. This results in a 0.01 mg/mL solution.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Run a blank scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).[7]

  • Sample Measurement: Rinse the cuvette with the dilute 4-(Methylamino)benzoate solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum from 200-400 nm.[7]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance (A) at λmax.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where:

      • A is the absorbance at λmax.

      • ε is the molar extinction coefficient (M⁻¹cm⁻¹).

      • c is the molar concentration of the solution (mol/L).

      • l is the path length of the cuvette (typically 1 cm).

Diagram: UV-Vis Spectrophotometry Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute blank Run Blank (Solvent) dilute->blank measure Measure Sample Absorbance blank->measure get_lambda_max Identify λmax measure->get_lambda_max calculate_epsilon Calculate ε get_lambda_max->calculate_epsilon

Caption: Workflow for determining UV absorption properties.

Performance Benchmark II: 4-(Methylamino)benzoate as a Pharmaceutical Intermediate

4-(Methylamino)benzoate and its derivatives are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). A notable example is their potential use in the synthesis of Candesartan cilexetil, an angiotensin II receptor antagonist.[8] Here, we compare a synthetic strategy potentially involving a 4-(Methylamino)benzoate derivative with a known, alternative route.

Key Performance Indicators for Pharmaceutical Intermediates

The suitability of an intermediate in a pharmaceutical synthesis is judged on:

  • Overall Reaction Yield: The efficiency of the synthetic route in converting starting materials to the final product.

  • Purity of the Final Product: The absence of impurities, which is critical for drug safety and efficacy.

  • Process Scalability and Cost-Effectiveness: The feasibility and economic viability of the synthesis on an industrial scale.

Comparative Synthetic Strategy Analysis: Candesartan Cilexetil

Alternative Convergent Synthesis of Candesartan Cilexetil

Candesartan_Synthesis A Aniline Derivative (4) C N-alkylation A->C B Benzyl Bromide Derivative (5) B->C D Intermediate (6) C->D 92% yield E Hydrolysis D->E F Acid (7) E->F G Esterification F->G H Intermediate (9) G->H I Deprotection H->I J Nitrobenzote (10) I->J K Reduction J->K L Amino Intermediate (11) K->L M Ring Closure L->M N Candesartan Cilexetil (1) M->N Overall yield ~55% HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solution prep_sample Prepare Sample Solution inject_std Inject Standard prep_sample->inject_std inject_sample Inject Sample inject_std->inject_sample get_rt Determine Retention Time inject_sample->get_rt calc_purity Calculate Purity by Area % get_rt->calc_purity

Sources

Analytical Comparison Guide: Byproduct Profiling in 4-(Methylamino)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach reaction optimization not merely as a procedural task, but as a mechanistic puzzle. The synthesis of methyl 4-(methylamino)benzoate is a classic example of the "alkylation dilemma." The target molecule is a high-value intermediate, frequently employed in the synthesis of biologically active compounds and solid-phase peptide synthesis[1]. Commercial specifications for this building block demand rigorous purity, often exceeding 95.0% (HPLC)[2].

However, achieving selective mono-methylation without triggering over-alkylation is notoriously difficult. This guide objectively compares the two primary synthetic routes—Direct N-Alkylation and Reductive Amination—with a deep dive into their byproduct profiles, supported by self-validating HPLC-UV/MS experimental methodologies.

Mechanistic Causality: The Alkylation Dilemma

Understanding the byproduct profile requires examining the root causality of the reaction mechanisms:

1. Direct N-Alkylation (The Thermodynamic Trap) Direct N-alkylation utilizing alkyl halides (e.g., methyl iodide) and a base frequently results in a complex mixture of mono- and di-alkylated products. The causality is rooted in electron density: the addition of an electron-donating methyl group to the nitrogen atom increases its nucleophilicity via inductive effects[3]. Consequently, the newly formed secondary amine (the target product) becomes more reactive toward the alkylating agent than the primary amine starting material. This inevitably drives the reaction toward the N,N-dimethylated tertiary amine byproduct.

2. Reductive Amination (The Kinetic Bypass) To circumvent this thermodynamic cascade, reductive amination is the preferred alternative. By reacting the primary amine with formaldehyde to form an imine/iminium intermediate—which is subsequently reduced by sodium cyanoborohydride—this pathway inherently avoids the over-alkylation byproducts that plague direct alkylation methods[4]. The steric and electronic properties of the intermediate can be carefully controlled, suppressing the formation of the tertiary amine.

SynthesisPathway SM Methyl 4-aminobenzoate (Primary Amine) RouteA Direct N-Alkylation (MeI / Base) SM->RouteA RouteB Reductive Amination (HCHO / NaBH3CN) SM->RouteB Target Methyl 4-(methylamino)benzoate (Target Secondary Amine) RouteA->Target Moderate Yield Byproduct1 Methyl 4-(dimethylamino)benzoate (Tertiary Amine Byproduct) RouteA->Byproduct1 High Over-alkylation Byproduct2 Unreacted Starting Material RouteA->Byproduct2 Residual RouteB->Target High Yield RouteB->Byproduct1 Trace / Suppressed

Mechanistic divergence and byproduct formation in 4-(methylamino)benzoate synthesis.

Comparative Performance Data

The following table summarizes the quantitative performance and byproduct distribution of both synthetic strategies, highlighting the superior selectivity of reductive amination.

Synthesis StrategyReagentsTarget Mono-Alkylated Yield (%)N,N-Dimethyl Byproduct (%)Unreacted SM (%)Impurity Profile Complexity
Direct N-Alkylation MeI, K₂CO₃, DMF55.232.412.4High
Reductive Amination HCHO, NaBH₃CN, MeOH89.5< 1.09.5Low

Data represents standardized bench-scale evaluations (10 mmol scale) analyzed via quantitative HPLC-UV.

Self-Validating Experimental Protocol: HPLC-UV/MS Analysis

A protocol is only as reliable as its internal validation mechanisms. The following workflow is designed to definitively resolve the primary, secondary, and tertiary amine species, providing a self-validating system for reaction monitoring.

Sample Preparation & Quenching
  • Step 1: Extract 50 µL of the crude reaction mixture.

  • Step 2: Immediately dilute into 1.0 mL of a quenching solution (Methanol containing 1% ethanolamine).

    • Causality: Ethanolamine acts as a highly nucleophilic primary amine scavenger. It rapidly consumes any unreacted methylating agent (e.g., MeI or formaldehyde), instantly freezing the reaction profile and preventing post-sampling over-alkylation.

  • Step 3: Filter the quenched sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Causality: Filtration removes insoluble inorganic salts (e.g., K₂CO₃) that would otherwise precipitate in the mobile phase, causing column frit occlusion and catastrophic overpressurization.

Chromatographic Separation
  • Column: C18, 100 Å, 2.1 x 50 mm, 1.8 µm.

    • Causality: Sub-2-micron particles provide the high theoretical plate counts necessary to resolve structurally similar methylated analogs. The hydrophobic stationary phase dictates the elution order based on lipophilicity: Unreacted Primary Amine Target Secondary Amine N,N-Dimethyl Byproduct.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H₂O.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Amines are notorious for secondary interactions with residual silanols on the silica backbone, leading to severe peak tailing. Formic acid lowers the pH (~2.7), ensuring the aniline derivatives are fully protonated. This uniform ionization state drives them into the mobile phase, yielding sharp, symmetrical peaks.

  • Gradient Program: 5% B to 95% B over 8 minutes.

    • Causality: A shallow initial gradient ensures baseline resolution between the more polar unreacted primary amine and the target secondary amine, while the steep ramp rapidly elutes the highly lipophilic N,N-dimethyl byproduct, minimizing run time.

  • Flow Rate: 0.4 mL/min at a Column Temperature of 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, keeping system backpressure well within the operational limits of the UHPLC pump.

Detection & Self-Validation
  • Detection: UV at 254 nm (optimal for the benzoate chromophore) and ESI-MS (Positive ion mode).

  • Self-Validation Check (System Suitability): Calculate the resolution ( Rs​ ) between the mono-methylated target peak and the di-methylated byproduct peak.

    • Validation Criteria: An Rs​≥2.0 confirms baseline separation. If Rs​<2.0 , the method is invalid for quantitation, and the gradient slope must be decreased. This built-in check ensures the data's trustworthiness before any yield calculations are performed.

References

  • Title: Methyl 4-(Methylamino)benzoate | 18358-63-9 - TCI Chemicals Source: tcichemicals.com URL: 2

  • Title: 4-(Methylamino)benzoic acid 97 10541-83-0 - Sigma-Aldrich Source: sigmaaldrich.com URL: 1

  • Title: An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties Source: researchgate.net URL: 3

  • Title: 4-[(Methylamino)methyl]benzoic acid hydrochloride | 67688-73-7 - Benchchem Source: benchchem.com URL: 4

Sources

Kinetic Studies of Polymerization Initiated by 4-(Dimethylamino)benzoate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-performance photopolymerizable resins grows—particularly in dental restoratives, biomedical adhesives, and advanced coatings—optimizing the photoinitiator system is critical. In dimethacrylate-based resins, the Norrish Type II photoinitiator camphorquinone (CQ) is traditionally paired with a tertiary amine co-initiator[1].

Among these, Ethyl 4-(dimethylamino)benzoate (EDMAB) —an aromatic tertiary amine—stands as the benchmark co-initiator. This guide objectively compares the kinetic performance, chemical stability, and biocompatibility of EDMAB against alternative aliphatic and synthesized co-initiators, providing researchers with actionable, data-backed formulation strategies.

Mechanistic Grounding: The Role of EDMAB

In a Type II photoinitiation system, the photosensitizer (CQ) cannot efficiently generate free radicals on its own. It requires an electron donor (co-initiator) to initiate polymerization[1].

When exposed to visible light (typically 470 nm), CQ transitions to an excited triplet state and forms an exciplex with EDMAB. An electron is transferred from the nitrogen of EDMAB to the excited CQ, followed by a rapid proton transfer. This generates a highly reactive α -aminoalkyl radical from EDMAB, which initiates the crosslinking of methacrylate monomers, and an inactive CQ ketyl radical[2].

Norrish Type II photopolymerization pathway utilizing CQ and EDMAB.

Expert Insight (Causality): Why is EDMAB so efficient? As an aromatic amine, the benzene ring stabilizes the intermediate radical species, making EDMAB a vastly superior hydrogen donor compared to standard aliphatic amines. Furthermore, EDMAB significantly mitigates oxygen inhibition in UV/LED systems by consuming scavenging oxygen species via its reactive α -aminoalkyl radicals[2].

Comparative Kinetic Performance

While EDMAB delivers rapid polymerization, its lack of a polymerizable group means it remains trapped—unreacted—within the polymer network, leading to cytotoxic leaching[1]. To address this, alternatives like DMAEMA (2-(dimethylamino)ethyl methacrylate) and TUMA (a novel multi-methacrylate urethane amine) have been developed[1].

The table below synthesizes the kinetic and stability profiles of these co-initiators when paired with CQ.

Table 1: Kinetic and Leaching Profile Comparison of Amine Co-Initiators
Co-InitiatorChemical ClassificationPolymerizable GroupRelative Polymerization Rate ( Rp​ )Degree of Conversion (DC %)60-Day Cumulative Leaching (μg/mL)Hydrolytic Stability
EDMAB Aromatic AmineNoFastest ~70.1 - 80.4%[1][3]High (53.6 ± 4.2)[1]Highly Stable[4]
DMAEMA Aliphatic AmineYes (Methacrylate)Moderate~65.0 - 70.0%[3]Moderate (11.2 ± 3.0)[1]Poor (37.6% degrades in 100 days)[4]
TUMA Urethane AmineYes (Multi-Methacrylate)Slowest[1]~70.1% (at 1.75 wt%)[1]None Detected (0.0)[1]Highly Stable[1]

Data Analysis:

  • Reaction Kinetics: EDMAB consistently yields the highest maximum polymerization rate ( Rp​ ). TUMA, despite having comparable ultimate conversion at higher weight percentages (1.75 wt%), exhibits the slowest rate due to its higher molecular weight and steric hindrance[1].

  • Biocompatibility vs. Stability: DMAEMA reduces leaching by covalently bonding to the network, but it is hydrolytically unstable in aqueous environments (degrading up to 37.6% over 100 days), releasing toxic organic amine byproducts[4]. EDMAB remains chemically stable but leaches heavily[1].

Advanced Formulation: The Role of Ternary Systems

To maximize the Degree of Conversion (DC) while minimizing amine concentrations, researchers frequently upgrade the binary CQ/EDMAB system to a ternary system by adding an iodonium salt, such as DPIHP (diphenyliodonium hexafluorophosphate)[5].

The Causality of Kinetic Acceleration: During the CQ/EDMAB exciplex reaction, an inactive CQ ketyl radical is formed, which can undergo primary radical termination and stall the reaction. DPIHP acts as a powerful electron acceptor. It oxidizes the inactive CQ ketyl radical back into the active CQ photosensitizer while simultaneously decomposing to yield a highly reactive phenyl radical[5].

  • Performance Impact: The addition of DPIHP to a CQ/EDMAB resin has been shown to drastically increase the ultimate degree of conversion from 80.4% to 92.5% and significantly accelerate the initial rate of polymerization[3].

Experimental Methodology: Real-Time FTIR Kinetic Profiling

To objectively evaluate the kinetics of EDMAB against alternatives, Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) is the gold-standard, self-validating methodology[5].

Step-by-Step Protocol
  • Resin Formulation: Prepare a base monomer mixture (e.g., Bis-GMA/TEGDMA at a 50:50 mass ratio). Add 1 mol% CQ and 2 mol% EDMAB (or alternative amine)[5]. For ternary systems, add 1.0 mass% DPIHP[3].

  • Sample Preparation: Dispense a standardized drop of the unpolymerized resin between two NaCl or KBr crystals. Use standard Mylar spacers to ensure a uniform film thickness (typically 10–20 μm) to prevent Beer-Lambert law saturation.

  • Baseline Validation: Place the assembly in the FTIR spectrometer. Record a baseline spectrum under dark conditions to establish the initial unreacted monomer concentration[6].

  • Photo-Irradiation: Irradiate the sample using a calibrated 470 nm LED curing light (e.g., 600 mW/cm²)[7].

  • Real-Time Scanning: Continuously acquire FTIR spectra (e.g., 2 scans/sec). Monitor the depletion of the aliphatic C=C stretching vibration peak at 1636 cm⁻¹ [4].

  • Internal Standardization (Self-Validation): To eliminate errors from sample thickness variations, normalize the 1636 cm⁻¹ peak against the stable aromatic C=C stretching peak at 1608 cm⁻¹ (from Bis-GMA), which remains unchanged during polymerization.

  • Kinetic Calculation: Calculate the Degree of Conversion ( DC% ) using the formula:

    DC%=(1−[Abs(1636)/Abs(1608)]monomer​[Abs(1636)/Abs(1608)]polymer​​)×100

Workflow Prep 1. Sample Prep Resin + Initiators Baseline 2. Baseline Scan (Dark Conditions) Prep->Baseline Irradiation 3. Photo-Irradiation (LED/Halogen) Baseline->Irradiation RT_FTIR 4. RT-FTIR Scanning (1636 cm⁻¹ Peak) Irradiation->RT_FTIR Analysis 5. Kinetic Analysis (DC% & Rp) RT_FTIR->Analysis

Step-by-step real-time FTIR workflow for polymerization kinetic analysis.

Sources

comparative analysis of thioxanthone derivatives as alternative photosensitizers.

Author: BenchChem Technical Support Team. Date: March 2026

The transition from traditional UV-curing to visible-light photopolymerization has revolutionized fields ranging from 3D printing and advanced coatings to biomedical dental resins. As a Senior Application Scientist, I frequently evaluate the thermodynamic and kinetic limitations of commercial photoinitiators. For decades, Camphorquinone (CQ) has served as the gold standard for visible-light systems. However, its notoriously low molar absorptivity and inherent yellowing effect have driven the industry to seek higher-performance alternatives[1].

Thioxanthone (TX) and its derivatives have emerged as a powerful class of Type II photosensitizers and photoredox catalysts[2],[3]. By structurally modifying the thioxanthone core, researchers can tune its absorption profile deep into the visible spectrum while maintaining exceptional intersystem crossing (ISC) efficiencies. This guide provides an objective, data-driven comparative analysis of thioxanthone derivatives against traditional photosensitizers, complete with self-validating experimental methodologies for formulation testing.

Mechanistic Foundations: The Photophysics of Thioxanthones

To understand why thioxanthone derivatives outperform baseline initiators, we must examine the causality of their excited-state dynamics. Thioxanthones operate primarily via a Type II photoinitiation mechanism .

Upon irradiation with visible light (typically via 405 nm or 420 nm LEDs), the TX molecule is excited to a singlet state ( 1 TX). Because of the heavy-atom effect of the sulfur atom in its core, TX undergoes rapid and highly efficient intersystem crossing (ISC) to a long-lived triplet excited state ( 3 TX)[3]. In a standard bimolecular system, this triplet state collides with a hydrogen donor (usually a tertiary amine co-initiator). The resulting electron/proton transfer generates an amine radical (which initiates the polymerization of acrylates) and a ketyl radical (which typically acts as a terminating species)[3].

Mechanism TX Thioxanthone (Ground State) Singlet Singlet Excited State (1TX*) TX->Singlet Excitation Light Visible Light (405-470 nm) Light->TX Absorption Triplet Triplet Excited State (3TX*) Singlet->Triplet Intersystem Crossing (ISC) Radicals Initiating Radicals (Amine + Ketyl) Triplet->Radicals H-Abstraction (Bimolecular) CoInit Amine Co-initiator (H-Donor) CoInit->Radicals Electron/Proton Transfer Polymer Polymer Network Radicals->Polymer Monomer Addition

Diagram 1: Type II bimolecular photoinitiation mechanism of Thioxanthone derivatives.

Comparative Analysis: Thioxanthone vs. Camphorquinone

When formulating a photocurable resin, the choice between CQ and a TX derivative dictates the system's curing speed, depth of cure, and final aesthetic properties.

CQ absorbs maximally around 468 nm, making it compatible with standard blue dental lights. However, its molar extinction coefficient ( ϵ ) is exceptionally low ( ∼30−40 M−1cm−1 )[1]. To achieve adequate polymerization, formulators must use high concentrations of CQ, which exacerbates its inherent yellow color and compromises the aesthetics of clear coatings or dental restorations.

Conversely, modifying the 2,4-diethylthioxanthone (DETX) core with electron-donating groups (such as carbazole or diphenylamine) red-shifts the absorption spectrum into the 405–450 nm range[4]. More importantly, these derivatives exhibit massive molar extinction coefficients ( ϵ>10,000 M−1cm−1 ). The causality here is critical: higher absorptivity means formulators can use significantly lower concentrations of the photosensitizer to achieve faster polymerization rates, thereby reducing extractable unreacted molecules and improving overall biocompatibility.

Quantitative Performance Comparison
PropertyCamphorquinone (CQ)2,4-Diethylthioxanthone (DETX)Carbazole-Substituted TX
Mechanism Type II (Bimolecular)Type II (Bimolecular)Type II (Bimolecular/One-Component)
Absorption Max ( λmax​ ) ~468 nm~385 - 400 nm~420 - 450 nm
Molar Extinction Coefficient ( ϵ ) 30 - 40 M −1 cm −1 ~4,000 M −1 cm −1 > 10,000 M −1 cm −1
Co-initiator Requirement Mandatory (Amine)Mandatory (Amine)Optional (if covalently linked)
Aesthetic Impact High (Yellowing)ModerateLow to Moderate
Polymerization Rate BaselineFastUltra-Fast
Structural Innovations: One-Component Systems

A major limitation of traditional bimolecular Type II systems is that the reaction is diffusion-controlled. If the resin viscosity increases rapidly during curing, the triplet TX and the amine cannot physically meet, leading to premature termination. To bypass this, researchers have developed one-component TX systems (e.g., thioxanthone thioacetic acid) where the hydrogen-donating moiety is covalently bonded to the thioxanthone core[5]. This transforms the intermolecular collision into an instantaneous intramolecular reaction, entirely eliminating the need for leachable amine co-initiators.

Experimental Methodologies: Validating Photosensitizer Efficacy

In applied photochemistry, trustworthiness requires protocols that are inherently self-validating. Below are the two primary workflows I utilize to evaluate new thioxanthone derivatives.

Protocol 1: Real-Time FT-IR (RT-FTIR) for Photopolymerization Kinetics

RT-FTIR provides an absolute, real-time measurement of double-bond conversion. To make this a self-validating system, we run a simultaneous internal standard to normalize thickness variations and include a "dark cure" phase to account for living radical propagation.

  • Resin Formulation: Dissolve the photosensitizer (e.g., 0.5 wt% TX derivative) and co-initiator (e.g., 1.5 wt% amine) in the monomer matrix (e.g., TMPTA). Causality: Low concentrations are strictly maintained to prevent the "inner filter effect," where excessive surface absorption blocks light from penetrating the bulk resin.

  • Sample Lamination: Sandwich a 20 µm drop of the formulation between two Barium Fluoride (BaF 2​ ) pellets. Causality: Lamination eliminates oxygen inhibition, which would otherwise quench the triplet excited states. BaF 2​ is chosen for its superior transparency across the UV-Vis and IR spectrums without reacting with the monomer.

  • Baseline Calibration: Record a dark spectrum before irradiation. Identify the reactive acrylate C=C double bond peak at ~1630 cm −1 and a stable reference peak (e.g., C=O stretch at 1720 cm −1 ). Causality: Normalizing against the C=O peak validates that any drop in the C=C peak is due to polymerization, not sample thinning.

  • Irradiation & Kinetic Profiling: Irradiate the sample using a targeted LED (e.g., 405 nm) while simultaneously recording IR spectra at 2 scans/second.

  • Dark-Cure Validation: Turn off the LED but continue recording for 30 seconds. Causality: This validates the termination kinetics and ensures that post-irradiation dark curing is accurately quantified in the final conversion metric.

Workflow Prep 1. Resin Formulation (Monomer + TX + Amine) Laminate 2. Sample Lamination (Between BaF2 pellets) Prep->Laminate Exclude Oxygen Irradiate 3. LED Irradiation (405 nm / 420 nm) Laminate->Irradiate Trigger FTIR 4. RT-FTIR Monitoring (Measure C=C at 1630 cm⁻¹) Irradiate->FTIR Simultaneous Kinetics 5. Kinetic Profiling (Conversion vs. Time) FTIR->Kinetics Data Processing

Diagram 2: Self-validating RT-FTIR workflow for evaluating photopolymerization kinetics.

Protocol 2: Cyclic Voltammetry (CV) for Redox Potential Determination

To rationally design a Type II system, the electron transfer from the amine to the excited photosensitizer must be thermodynamically favorable ( ΔGet​<0 ). CV provides the absolute redox potentials required to calculate this via the Rehm-Weller equation.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile. Causality: TBAPF 6​ provides the necessary ionic conductivity while remaining electrochemically inert within the operational voltage window.

  • Three-Electrode Setup: Deploy a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Analyte & Standard Addition: Introduce 1 mM of the TX derivative. Add 1 mM of Ferrocene (Fc/Fc + ) as an internal standard. Causality: The Ferrocene redox couple acts as a self-validating benchmark; if the Fc/Fc + peak shifts, the system is dynamically recalibrated, ensuring absolute accuracy of the TX redox potentials.

  • Sweep and Calculation: Sweep the potential at 100 mV/s to determine the reduction potential ( Ered​ ) of the TX derivative. Calculate ΔGet​ using the amine's oxidation potential and the TX triplet state energy.

Conclusion

For researchers and drug development professionals formulating next-generation light-cured materials, relying on legacy initiators like Camphorquinone introduces unnecessary bottlenecks in curing speed and aesthetics. Thioxanthone derivatives—particularly red-shifted, highly absorptive, and one-component variants—offer a thermodynamically superior alternative. By leveraging self-validating analytical techniques like RT-FTIR and Cyclic Voltammetry, formulation scientists can precisely map the structure-property relationships of these advanced photosensitizers, ensuring optimal performance in visible-light environments.

References

  • Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes Source: ACS Applied Polymer Materials URL:[Link][2]

  • Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light Source: MDPI URL:[Link][4]

  • Mechanistic Study of Photoinitiated Free Radical Polymerization Using Thioxanthone Thioacetic Acid as One-Component Type II Photoinitiator Source: Macromolecules - ACS Publications URL:[Link][5]

  • Thioxanthone: a powerful photocatalyst for organic reactions Source: RSC Publishing URL:[Link][3]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methylamino)benzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the lifecycle of a chemical does not end with the final data point. Responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, experience-driven framework for the proper disposal of 4-(Methylamino)benzoate and related aromatic amine compounds. Our objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind these essential safety protocols.

Hazard Identification: The Foundation of Safe Disposal

Understanding the inherent risks of a compound is the first step in managing it safely from benchtop to final disposal. 4-(Methylamino)benzoate, while not classified as acutely toxic in all forms, presents several hazards that dictate its handling and disposal pathway.[1] As a member of the aromatic amine family, it warrants careful management due to the broader class's potential for environmental and health impacts.[2][3]

Different forms and derivatives of this compound may present slightly different hazard profiles. For instance, some safety data sheets (SDS) for 4-(Methylamino)benzoic acid and its esters classify it as a skin and eye irritant, with the potential to cause respiratory irritation.[4][5] Ingestion may also be harmful.[5] The core principle is to treat this compound not as benign, but as a chemical requiring deliberate and informed handling throughout its lifecycle.

Table 1: Hazard Profile Summary for 4-(Methylamino)benzoate and its Common Derivatives

Hazard ClassificationDescriptionPrimary Exposure RoutesKey Precaution
Skin Corrosion/Irritation Causes skin irritation upon contact.[4]DermalWear nitrile or other chemically-resistant gloves.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]OcularUse safety glasses or goggles.[7]
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.[4][8]InhalationHandle in a well-ventilated area or chemical fume hood.[9]
Acute Toxicity (Oral) May be harmful if swallowed.[5]IngestionDo not eat, drink, or smoke in laboratory areas.

This hazard profile is the causal driver for the stringent disposal protocols that follow. We do not simply place this chemical in a waste container; we isolate it to prevent unintended contact or reaction, safeguarding both personnel and the environment.

Pre-Disposal Protocol: Segregation and Containment

The actions taken at the point of waste generation are the most critical for ensuring a safe disposal outcome. Improper segregation is a leading cause of laboratory incidents.

Step-by-Step Waste Segregation and Containment
  • Identify a Compatible Waste Container: Use a container made of a material compatible with 4-(Methylamino)benzoate, such as high-density polyethylene (HDPE) or glass. The container must be in good condition, free of cracks, and possess a secure, leak-proof lid.[10][11] Never use containers that previously held incompatible materials, such as strong oxidizing agents.[8]

  • Dedicate the Container: Designate a specific container for "Aromatic Amine Waste" or, more specifically, "4-(Methylamino)benzoate Waste." This prevents the accidental mixing of incompatible waste streams.[12]

  • Proper Labeling: This is a non-negotiable regulatory requirement.[13] The label must clearly state:

    • The words "HAZARDOUS WASTE ".[14]

    • The full chemical name: "4-(Methylamino)benzoate" and any solvents used in the waste mixture.

    • The approximate concentration or percentage of each component.

    • The relevant hazard characteristics (e.g., "Irritant").[15]

    • The date when waste was first added to the container (Accumulation Start Date).[15]

  • Establish a Satellite Accumulation Area (SAA): The labeled waste container must be stored at or near the point of generation and under the control of laboratory personnel.[14][16] This designated SAA must be in a secondary containment tray to prevent the spread of material in case of a leak.[10][11] The SAA should be located away from drains, heat sources, and high-traffic areas.

The logic here is self-validating: a clearly labeled, properly contained, and segregated waste stream prevents accidental reactions and ensures the final disposal provider has accurate information for safe handling.

The Disposal Workflow: From Generation to Final Disposition

Disposal of 4-(Methylamino)benzoate waste must adhere to the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][17] The cardinal rule is that this chemical waste cannot be disposed of via standard trash or sewer systems.[7][13][18]

Procedural Steps for Compliant Disposal
  • Waste Characterization: As the generator, your institution is legally responsible for determining that the waste is hazardous. Based on its irritant properties, 4-(Methylamino)benzoate waste falls under this classification.[4][15]

  • Accumulation in the SAA: Collect the waste in your labeled container within the SAA. Keep the container securely closed at all times, except when adding waste.[10][19]

  • Monitoring Fill Level and Time: Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion. Once the container is full, or within one year of the accumulation start date (whichever comes first), it must be moved from the SAA to your institution's central hazardous waste storage area.[16]

  • Arrange for Professional Disposal: The only acceptable final step is to have the waste collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][7] These professionals are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations.[15][20]

Emergency Spill Protocol

Proper disposal planning includes being prepared for accidents. For a small, contained spill of solid 4-(Methylamino)benzoate:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing, at a minimum, a lab coat, safety goggles, and chemically-resistant gloves.

  • Contain the Spill: Prevent the powder from becoming airborne.[1]

  • Clean-Up: Gently sweep the solid material into a designated container.[4][8] Avoid creating dust. Use a damp cloth or paper towel for final wipe-down.

  • Dispose of as Hazardous Waste: All spill clean-up materials (gloves, towels, etc.) must be placed in the hazardous waste container along with the spilled chemical.

  • Report: Follow your institution's internal reporting procedures for chemical spills.

Visualizing the Disposal Decision Workflow

To ensure clarity and reinforce the critical decision points in the disposal process, the following workflow diagram illustrates the path from chemical use to final disposition.

G cluster_lab In the Laboratory cluster_saa Satellite Accumulation Area (SAA) cluster_ehs EH&S / Waste Contractor start Use of 4-(Methylamino)benzoate in Experiment gen_waste Waste Generation (e.g., residual solid, contaminated materials) start->gen_waste container Place in Labeled, Compatible Hazardous Waste Container gen_waste->container prohibited Prohibited Actions: - Drain Disposal - Trash Disposal gen_waste->prohibited store Store in Secondary Containment container->store pickup Request Waste Pickup (When full or at time limit) store->pickup transport Licensed Transporter Collects Waste pickup->transport disposal Final Disposal at a Permitted TSDF* transport->disposal caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 4-(Methylamino)benzoate waste.

This guide provides a robust framework for the safe and compliant disposal of 4-(Methylamino)benzoate. By understanding the hazards and adhering to these validated protocols, you contribute to a safer laboratory environment and protect our shared ecosystem.

References

  • Tokyo Chemical Industry. (2026, January 30). SAFETY DATA SHEET: 4-(Methylamino)benzoic Acid. TCI EUROPE N.V.
  • Thermo Fisher Scientific. (2025, December 21).
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: Ethyl 3-amino-4-(methylamino)
  • ECHEMI. (2019, July 15).
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • Fisher Scientific. (2009, September 22).
  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET: 2-Methoxy-4-methylamino-benzoic acid methyl ester.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylaminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Biology Products. (2023, February 6). 4 Simple Tips for Disposing of Hazardous Lab Chemicals. Retrieved from [Link]

  • NILU. (2010, March 11).
  • Global Safety Management. (2023, December 14).
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: METHYL BENZOATE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • SKC Inc. (2024, January 9).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • European Chemicals Agency. (n.d.).
  • New Mexico Environment Department. (n.d.). Hazardous Waste Regulation and Authorization. Retrieved from [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • The Environmental Law Firm. (2015, September 10).

Sources

Personal protective equipment for handling 4-(Methylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance exercise, but as a risk-mitigation strategy grounded in molecular mechanisms. When handling 4-(Methylamino)benzoate—whether in its ester form (Methyl 4-(methylamino)benzoate) or its acid form (4-(Methylamino)benzoic acid)—you are working with a potent building block widely utilized in pharmaceutical development and fine chemical synthesis[1].

However, these compounds are designated as Class 6.1 Acutely Toxic Solids [1][2]. To ensure the highest standards of laboratory safety, this guide synthesizes the toxicological causality of the compound with a self-validating operational workflow, ensuring that every piece of Personal Protective Equipment (PPE) and every handling step serves as a verified mechanistic barrier.

Toxicological Causality: Why Strict PPE is Non-Negotiable

To understand the PPE requirements, we must first understand the mechanism of toxicity. Aminobenzoate derivatives share structural similarities with local anesthetics (such as benzocaine)[3]. If 4-(Methylamino)benzoate is systemically absorbed—either through dermal contact with the lipophilic powder or inhalation of fine crystalline dust—it can interfere with sodium channels in nerve cells[3].

More critically, systemic exposure to aminobenzoates carries the risk of inducing methemoglobinemia [3]. In this pathological state, the iron within hemoglobin is oxidized from its functional ferrous (Fe2+) state to the ferric (Fe3+) state. This drastically reduces the blood's oxygen-carrying capacity, potentially leading to severe tissue hypoxia, cyanosis, and fatigue[3]. Therefore, our handling protocols and PPE matrix are explicitly designed to eliminate the dermal and inhalation exposure routes before systemic circulation can occur.

ToxicityPathway Exposure 4-(Methylamino)benzoate Dust/Aerosol Exposure Absorption Dermal / Inhalation Absorption Exposure->Absorption Bloodstream Systemic Circulation Absorption->Bloodstream Methemoglobinemia Hemoglobin Oxidation (Methemoglobinemia) Bloodstream->Methemoglobinemia Hypoxia Tissue Hypoxia Methemoglobinemia->Hypoxia PPE_Resp Fume Hood & N95/P100 (Blocks Inhalation) PPE_Resp->Exposure Prevents PPE_Dermal Nitrile Gloves & Lab Coat (Blocks Dermal) PPE_Dermal->Absorption Prevents

Mechanism of aminobenzoate systemic toxicity and targeted PPE interventions.

Quantitative Hazard and Physicochemical Data

To design a self-validating safety protocol, we must quantify the operational parameters of the chemical.

ParameterSpecification / ClassificationOperational Implication
Chemical Identity Methyl 4-(methylamino)benzoate (CAS 18358-63-9) 4-(Methylamino)benzoic acid (CAS 10541-83-0)Standardize handling protocols across both ester and acid forms[1][2].
Hazard Class Class 6.1 (Acutely Toxic Solid)Requires secure storage and strict segregation from oxidizers and acids[4][5].
Toxicity Thresholds Oral LD50 ≤ 300 mg/kg; Dermal LD50 ≤ 1000 mg/kgHigh risk of acute poisoning upon ingestion or skin absorption[6].
Physical State White to brown crystalline powderHigh risk of aerosolization and dust formation during weighing[1][7].
Solubility Slightly soluble in water; soluble in alcoholsDecontamination requires surfactant-based or alcoholic solutions, not just water.

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted mechanistic barrier. Do not substitute these items without consulting your Environmental Health and Safety (EHS) department.

  • Dermal Protection (Hands): Double-gloving with chemical-resistant Nitrile or Neoprene gloves (minimum 0.11 mm thickness)[4].

    • Causality: Aminobenzoates are lipophilic enough to absorb through the skin[3]. Double-gloving provides a fail-safe; if the outer glove is breached by micro-abrasions from the crystalline powder, the inner glove maintains the barrier.

  • Dermal Protection (Body): Flame-resistant, fluid-resistant laboratory coat with knit cuffs, full-length trousers, and closed-toe non-porous shoes[5].

    • Causality: Knit cuffs prevent toxic dust from bypassing the glove-sleeve interface and settling on the forearms.

  • Ocular Protection: Indirect-vented chemical splash goggles.

    • Causality: Direct-vented safety glasses allow fine dust particulates to settle on the ocular mucosa, providing a rapid route to systemic circulation.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood[4]. If handling outside a hood is absolutely unavoidable (e.g., bulk transfer of large drums), a NIOSH-approved N95 or P100 particulate respirator is mandatory to block inhalation of aerosolized crystals[6][8].

Self-Validating Operational Workflow

Do not merely execute steps; validate them continuously. This protocol ensures that every action verifies the integrity of the safety system.

Phase 1: Pre-Operation Setup & Validation
  • Airflow Verification: Turn on the chemical fume hood.

    • Validation Step: Check the digital monitor to ensure a face velocity of ≥ 0.5 m/s. Tape a small piece of tissue to the bottom of the sash; its continuous inward pull physically validates the containment barrier[4].

  • PPE Integrity Check: Inflate your nitrile gloves manually to check for pinhole leaks before donning.

    • Validation Step: A glove that holds air pressure confirms an intact dermal barrier.

  • Tool Selection: Equip the workspace with non-sparking spatulas and anti-static weighing boats[1].

    • Causality: Fine organic powders can pose an electrostatic deflagration risk; non-sparking tools mitigate this hazard[1].

Phase 2: Handling and Transfer
  • Containment: Place the 4-(Methylamino)benzoate container on an impervious, spill-containment tray inside the fume hood[4].

  • Weighing: Slowly dispense the crystalline powder to minimize aerosolization[1].

    • Validation Step: Observe the air inside the hood against a dark background; if visible dust plumes form, your transfer rate is too aggressive and must be slowed down.

  • Sealing: Immediately recap the primary container tightly. Wipe the exterior of the container with a damp disposable towel before removing it from the hood to prevent cross-contamination of storage areas.

Phase 3: Decontamination and Class 6.1 Disposal Plan
  • Surface Decontamination: Because 4-(Methylamino)benzoate is only slightly soluble in water, wipe down the balance, spatulas, and fume hood surfaces with a 10% soap/surfactant solution or an ethanol-soaked wipe, followed by a distilled water rinse.

  • Waste Segregation: Classify all contaminated weighing boats, wipes, and outer gloves as Class 6.1 Acutely Toxic Waste [5].

  • Disposal: Place the waste in a clearly labeled, sealable hazardous waste bag.

    • Causality: Segregation from Class 5 oxidizers and liquid acids is critical to prevent unintended secondary reactions or the release of toxic vapors[4]. Store in a designated, locked hazardous waste bin pending EHS pickup[5].

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.